molecular formula C46H57NO14 B15556886 Paclitaxel C

Paclitaxel C

Cat. No.: B15556886
M. Wt: 847.9 g/mol
InChI Key: BEHTXUBGUDGCNQ-CFERCVLCSA-N
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Description

Paclitaxel C is a useful research compound. Its molecular formula is C46H57NO14 and its molecular weight is 847.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H57NO14

Molecular Weight

847.9 g/mol

IUPAC Name

[(1S,2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31-,32?,35-,36+,37+,38-,40-,44+,45?,46+/m0/s1

InChI Key

BEHTXUBGUDGCNQ-CFERCVLCSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Paclitaxel (B517696), a potent anti-cancer agent, has a rich history rooted in natural product chemistry. Its journey from the bark of the Pacific yew tree to a cornerstone of chemotherapy is a testament to persistent scientific inquiry. This guide provides an in-depth overview of the discovery, isolation, and mechanism of action of Paclitaxel, tailored for researchers, scientists, and drug development professionals.

The Discovery of Paclitaxel: A Historical Timeline

The discovery of Paclitaxel was a multi-decade endeavor initiated by the National Cancer Institute (NCI) in the United States.[1][2][3] In 1962, as part of an NCI-funded screening program, botanist Arthur S. Barclay collected samples from the Pacific yew tree (Taxus brevifolia).[2][3][4] These samples were sent for testing, and by 1964, extracts from the bark showed significant cytotoxic activity against cancer cells.[2]

The task of isolating the active compound fell to Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute.[2][4][5] In 1967, they successfully isolated the active component and named it "taxol".[3] The chemical structure of this complex diterpenoid was elucidated and published in 1971.[2][5] Despite its promising cytotoxic profile, interest in the compound was initially limited.[3] It wasn't until 1977 that its antitumor activity was confirmed in a mouse melanoma model, which led to its selection as a candidate for clinical development.[2] The unique mechanism of action of Paclitaxel was discovered in 1978 by Susan Horwitz, who demonstrated that it stabilizes microtubules, thereby halting cell division.[2] Clinical trials began in the mid-1980s, and in 1992, the U.S. Food and Drug Administration (FDA) approved Paclitaxel for the treatment of refractory ovarian cancer.[2][3][6]

Discovery_Timeline cluster_1960s 1960s: Initial Discovery cluster_1970s 1970s: Characterization cluster_1980s_1990s 1980s-1990s: Clinical Development and Approval 1962 1962 NCI screening program begins. Taxus brevifolia samples collected. 1964 1964 Cytotoxic activity of bark extracts discovered. 1962->1964 1967 1967 Paclitaxel isolated by Wall and Wani. 1964->1967 1971 1971 Chemical structure of Paclitaxel published. 1967->1971 1977 1977 Antitumor activity confirmed in mouse models. 1971->1977 1978 1978 Mechanism of action (microtubule stabilization) elucidated. 1977->1978 1984 1984 Phase I clinical trials begin. 1978->1984 1992 1992 FDA approval for ovarian cancer. 1984->1992

Figure 1: Historical timeline of the discovery and development of Paclitaxel.

Isolation and Purification of Paclitaxel

The initial isolation of Paclitaxel was a challenging process due to its low abundance in the bark of Taxus brevifolia. The yield of pure Paclitaxel from the dried bark was extremely low, on the order of 0.004%.[3] This meant that large quantities of bark were required to produce even small amounts of the drug, posing a significant environmental challenge.[5]

Quantitative Data on Paclitaxel Extraction

The following table summarizes the reported yields of Paclitaxel from natural sources.

Starting MaterialAmount of Starting MaterialCrude Extract YieldPure Paclitaxel YieldApproximate Yield (%)Reference
Taxus brevifolia bark12 kgNot Reported0.5 g0.004%[3]
Taxus brevifolia bark1,200 kg28 kg10 g0.00083%[5]
Taxus chinensis leaves and bark10,000 kgNot Reported1 kg0.01%[7]
Experimental Protocol for Paclitaxel Extraction and Purification

The following is a generalized protocol for the extraction and purification of Paclitaxel from Taxus species, based on common methodologies.

Step 1: Extraction

  • Air-dry and grind the bark or needles of the Taxus species.

  • Extract the ground material with methanol (B129727) at room temperature or slightly elevated temperatures (e.g., 55-60°C) for an extended period (e.g., 4-5 hours or up to 5 days).[8] Repeat the extraction multiple times to ensure complete recovery.

  • Combine the methanol extracts and concentrate them under reduced pressure to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

  • Dissolve the crude extract in a mixture of methylene (B1212753) chloride and water.

  • Separate the layers. The Paclitaxel will preferentially partition into the organic (methylene chloride) layer.

  • Evaporate the methylene chloride to dryness to yield a solid residue containing Paclitaxel.[8]

Step 3: Preliminary Purification

  • Dissolve the solid residue in acetone (B3395972) and add hexane (B92381) to precipitate polar impurities.[8]

  • Filter the mixture and concentrate the filtrate.

  • The concentrate can be further purified by dissolving it in methanol and adding water to precipitate a crude crystalline solid containing Paclitaxel.[8]

Step 4: Chromatographic Purification

  • Subject the crude crystalline solid to multiple rounds of chromatography. This typically involves:

    • Low-pressure liquid chromatography on a silica (B1680970) gel column.

    • High-performance liquid chromatography (HPLC) , often using both normal-phase (silica) and reversed-phase (e.g., C18) columns.[9][10]

  • Monitor the fractions for the presence of Paclitaxel using techniques such as thin-layer chromatography (TLC) or analytical HPLC.

  • Combine the pure fractions and crystallize to obtain high-purity Paclitaxel.

Extraction_Workflow start Start: Taxus brevifolia Bark extraction Methanol Extraction start->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning (Methylene Chloride/Water) concentration1->partitioning concentration2 Evaporation of Organic Layer partitioning->concentration2 precipitation Precipitation with Acetone/Hexane concentration2->precipitation crystallization Crystallization from Methanol/Water precipitation->crystallization chromatography Chromatographic Purification (Silica Gel, HPLC) crystallization->chromatography final_product Pure Paclitaxel chromatography->final_product

Figure 2: Generalized workflow for the extraction and purification of Paclitaxel.
Solvent Selection in Liquid-Liquid Extraction

The choice of solvent in liquid-liquid extraction is critical for both recovery and selectivity. The following table presents data on the partitioning and selectivity of different solvents for Paclitaxel over its common impurity, cephalomannine.

Organic SolventPartition Coefficient (Paclitaxel)Selectivity Coefficient (Paclitaxel/Cephalomannine)Reference
Ethyl Acetate28< 1[11]
Dichloromethane25< 1[11]
n-Hexane1.91.7[11]
n-Hexane with 20% Hexafluorobenzene~1.94.5[11]

Mechanism of Action of Paclitaxel

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules.[1][12] Microtubules are essential components of the cell's cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.[12][13]

The key steps in Paclitaxel's mechanism of action are:

  • Binding to β-tubulin: Paclitaxel binds to the β-tubulin subunit of microtubules.[12][14]

  • Microtubule Stabilization: This binding promotes the assembly of tubulin into stable, non-functional microtubules and inhibits their disassembly.[1][12][14]

  • Disruption of Mitosis: The stabilized microtubules disrupt the normal dynamic process of microtubule assembly and disassembly required for the formation of the mitotic spindle during cell division.[6][14]

  • Cell Cycle Arrest: This leads to the arrest of the cell cycle in the G2/M phase.[6][14]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of the cancer cells.[1][6] Paclitaxel can induce apoptosis through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.[14][15]

Paclitaxel_Mechanism paclitaxel Paclitaxel beta_tubulin β-tubulin subunit of microtubules paclitaxel->beta_tubulin binds to microtubules Microtubule Stabilization beta_tubulin->microtubules leads to mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis triggers jnk_pathway Activation of JNK/SAPK Pathway apoptosis->jnk_pathway bcl2_family Modulation of Bcl-2 Family Proteins apoptosis->bcl2_family

Figure 3: Signaling pathway for the mechanism of action of Paclitaxel.

Conclusion

The discovery and isolation of Paclitaxel represent a landmark achievement in natural product chemistry and cancer therapy. The journey from a cytotoxic extract of the Pacific yew to a widely used chemotherapeutic agent highlights the importance of systematic screening of natural sources for novel therapeutic compounds. While the initial challenges of supply and isolation were significant, subsequent advancements in semi-synthesis and plant cell culture have ensured a sustainable supply of this vital medication.[1][5] The unique mechanism of action of Paclitaxel, targeting microtubule dynamics, opened up a new avenue for anticancer drug development and continues to be an area of active research.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of N-Debenzoyl-N-hexanoylpaclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of N-Debenzoyl-N-hexanoylpaclitaxel, a significant analog of the widely used anticancer drug, Paclitaxel (B517696). This document details the key structural differences, analytical methodologies, and expected spectroscopic characteristics of this compound, offering a valuable resource for those engaged in oncology, medicinal chemistry, and drug development.

N-Debenzoyl-N-hexanoylpaclitaxel, also known as Paclitaxel C or Taxuyunnanine A, is a naturally occurring taxoid that distinguishes itself from Paclitaxel by a modification in the C-3' amide side chain. This seemingly subtle alteration—the substitution of a benzoyl group with a hexanoyl group—influences the molecule's physicochemical properties and, consequently, its biological activity.[1] A thorough understanding of its structure is paramount for structure-activity relationship (SAR) studies and the development of novel taxane-based therapeutics.

Core Structural and Chemical Properties

The primary structural divergence between Paclitaxel and N-Debenzoyl-N-hexanoylpaclitaxel resides in the acyl group attached to the amide at the C-3' position of the C-13 ester side chain. While Paclitaxel features an aromatic benzoyl group, N-Debenzoyl-N-hexanoylpaclitaxel incorporates an aliphatic hexanoyl chain.[1] This modification results in a slightly lower molecular weight for the hexanoyl analog.

PropertyPaclitaxelN-Debenzoyl-N-hexanoylpaclitaxel
Molecular Formula C₄₇H₅₁NO₁₄C₄₆H₅₇NO₁₄
Molecular Weight 853.9 g/mol 847.9 g/mol
C-3' Amide Acyl Group Benzoyl (-CO-C₆H₅)Hexanoyl (-CO-(CH₂)₄CH₃)
Synonyms TaxolThis compound, Taxuyunnanine A

Experimental Characterization: A Multi-faceted Approach

The definitive structural elucidation of N-Debenzoyl-N-hexanoylpaclitaxel necessitates a combination of advanced spectroscopic and analytical techniques. The following sections outline the standard experimental protocols pivotal for the characterization of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For N-Debenzoyl-N-hexanoylpaclitaxel, a suite of NMR experiments is required to assign all proton and carbon signals and to establish connectivity within the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons. Key differences compared to Paclitaxel are expected in the signals corresponding to the hexanoyl side chain.

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms. The signals for the carbonyl and aliphatic carbons of the hexanoyl group will be characteristic.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information through fragmentation analysis.

Experimental Protocol:

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula with high accuracy.

  • Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., m/z 848.4 for N-Debenzoyl-N-hexanoylpaclitaxel) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern will provide valuable structural information, with the primary fragmentation difference compared to Paclitaxel being the loss of the respective side chains.[1]

Visualizing the Structural Difference and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the structural differences and the analytical workflow for the elucidation of N-Debenzoyl-N-hexanoylpaclitaxel.

cluster_paclitaxel Paclitaxel cluster_paclitaxel_c N-Debenzoyl-N-hexanoylpaclitaxel p_core Taxane Core p_sidechain C-13 Side Chain p_core->p_sidechain C-13 Ester Linkage p_benzoyl N-Benzoyl Group p_sidechain->p_benzoyl C-3' Amide Linkage pc_core Taxane Core pc_sidechain C-13 Side Chain pc_core->pc_sidechain C-13 Ester Linkage pc_hexanoyl N-Hexanoyl Group pc_sidechain->pc_hexanoyl C-3' Amide Linkage

Figure 1: Structural Comparison of Paclitaxel and its N-hexanoyl analog.

cluster_workflow Structural Elucidation Workflow start Purified Compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) start->nmr ms Mass Spectrometry (Full Scan MS, MS/MS) start->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis structure Structure Confirmation data_analysis->structure

Figure 2: Analytical workflow for structural elucidation.

Conclusion

The structural elucidation of N-Debenzoyl-N-hexanoylpaclitaxel is a critical step in understanding its potential as a therapeutic agent. Through a combination of NMR spectroscopy and mass spectrometry, its unique molecular architecture, characterized by the N-hexanoyl side chain, can be definitively confirmed. This detailed structural knowledge provides the foundation for further investigation into its biological activity and for the rational design of new, more effective paclitaxel analogs. While a complete, publicly available dataset of its spectroscopic characterization remains elusive, the established methodologies for paclitaxel and its derivatives provide a robust framework for its analysis.

References

An In-Depth Technical Guide to the Chemical Synthesis of Paclitaxel Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible semi-synthetic route for Paclitaxel Impurity C, also known as N-Debenzoyl-N-hexanoylpaclitaxel or Taxol C. The synthesis involves the preparation of a unique N-hexanoyl side chain and its subsequent coupling to a protected Baccatin III core, followed by deprotection and purification steps. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

Paclitaxel Impurity C is a significant related substance of the widely used anticancer drug, Paclitaxel. Its structure is characterized by the presence of a hexanoylamino group at the C-3' position of the C-13 side chain, in contrast to the benzamido group found in Paclitaxel.[1] The accurate synthesis and characterization of this impurity are crucial for analytical standard preparation, impurity profiling in drug manufacturing, and further pharmacological evaluation.

The semi-synthetic approach detailed herein leverages readily available starting materials and established chemical transformations in taxane (B156437) chemistry to provide a reliable method for obtaining Paclitaxel Impurity C.

Chemical Structures

CompoundStructure
Paclitaxel Paclitaxel Structure
Paclitaxel Impurity C Paclitaxel Impurity C Structure
Baccatin III Baccatin III Structure
(2R,3S)-3-Phenylisoserine Ethyl Ester (2R,3S)-3-Phenylisoserine Ethyl Ester Structure

Overall Synthetic Scheme

The semi-synthesis of Paclitaxel Impurity C can be conceptually divided into four main stages:

  • Preparation of the N-hexanoyl Side Chain: Synthesis of N-hexanoyl-(2R,3S)-3-phenylisoserine.

  • Protection of Baccatin III: Protection of the C-7 hydroxyl group of Baccatin III.

  • Coupling Reaction: Esterification of the protected Baccatin III with the N-hexanoyl side chain.

  • Deprotection and Purification: Removal of the protecting group and purification of the final product.

Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_core_modification Core Modification cluster_coupling_deprotection Coupling and Deprotection phenylisoserine (2R,3S)-3-Phenylisoserine Ethyl Ester hexanoylation N-Hexanoylation phenylisoserine->hexanoylation saponification Saponification hexanoylation->saponification side_chain N-Hexanoyl-(2R,3S)-3-phenylisoserine saponification->side_chain coupling Coupling (DCC, DMAP) side_chain->coupling baccatinIII Baccatin III protection 7-O-TES Protection baccatinIII->protection protected_baccatin 7-TES-Baccatin III protection->protected_baccatin protected_baccatin->coupling protected_impurity Protected Paclitaxel Impurity C coupling->protected_impurity deprotection Deprotection (HF-Pyridine) protected_impurity->deprotection impurity_c Paclitaxel Impurity C deprotection->impurity_c

Figure 1: Overall workflow for the semi-synthesis of Paclitaxel Impurity C.

Experimental Protocols

Stage 1: Synthesis of N-hexanoyl-(2R,3S)-3-phenylisoserine

This stage involves the acylation of the commercially available (2R,3S)-3-phenylisoserine ethyl ester with hexanoyl chloride, followed by saponification to yield the desired carboxylic acid side chain.

1.1: N-Hexanoylation of (2R,3S)-3-phenylisoserine ethyl ester

  • Materials:

    • (2R,3S)-3-Phenylisoserine ethyl ester[2]

    • Hexanoyl chloride

    • Triethylamine (B128534) (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve (2R,3S)-3-phenylisoserine ethyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add hexanoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).

1.2: Saponification to N-hexanoyl-(2R,3S)-3-phenylisoserine

  • Materials:

    • N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the purified N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-hexanoyl-(2R,3S)-3-phenylisoserine as a solid. The product can be further purified by recrystallization if necessary.

Stage 2: Protection of Baccatin III

The C-7 hydroxyl group of Baccatin III is selectively protected to prevent side reactions during the subsequent coupling step.

  • Materials:

  • Procedure:

    • Dissolve Baccatin III (1.0 eq) in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

    • Add TESCl (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous copper sulfate (CuSO₄) solution to remove pyridine, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-TES-Baccatin III.

Stage 3: Coupling of N-hexanoyl-(2R,3S)-3-phenylisoserine with 7-TES-Baccatin III

This is a key esterification step to form the C-13 side chain linkage.

  • Materials:

    • N-hexanoyl-(2R,3S)-3-phenylisoserine

    • 7-TES-Baccatin III

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Toluene (B28343), anhydrous

  • Procedure:

    • Dissolve N-hexanoyl-(2R,3S)-3-phenylisoserine (1.5 eq) and 7-TES-Baccatin III (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

    • Add DMAP (0.2 eq) to the solution.

    • Add a solution of DCC (1.5 eq) in anhydrous toluene to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, filter off the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected Paclitaxel Impurity C.

Stage 4: Deprotection and Purification

The final step involves the removal of the TES protecting group from the C-7 hydroxyl.

  • Materials:

    • Protected Paclitaxel Impurity C

    • Hydrogen fluoride-pyridine complex (HF-Pyridine)

    • Acetonitrile (B52724)

    • Pyridine

  • Procedure:

    • Dissolve the protected Paclitaxel Impurity C (1.0 eq) in acetonitrile in a plastic flask.

    • Cool the solution to 0 °C.

    • Slowly add a pre-mixed solution of HF-Pyridine in acetonitrile and pyridine.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude Paclitaxel Impurity C by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product with high purity.

Quantitative Data Summary

The following tables provide representative data for the synthesis of Paclitaxel Impurity C. Please note that actual yields may vary depending on reaction scale and optimization.

Table 1: Reagent Quantities and Reaction Conditions

StepStarting MaterialReagent 1Reagent 2SolventTemperatureTime (h)
1.1 (2R,3S)-3-Phenylisoserine ethyl ester (1.0 eq)Hexanoyl chloride (1.1 eq)TEA (1.2 eq)DCM0 °C to RT4-6
1.2 N-hexanoyl ester (1.0 eq)LiOH (2.0 eq)-THF/H₂ORT2-4
2 Baccatin III (1.0 eq)TESCl (1.5 eq)PyridinePyridineRT2-4
3 7-TES-Baccatin III (1.0 eq)N-hexanoyl side chain (1.5 eq)DCC (1.5 eq), DMAP (0.2 eq)TolueneRT12-24
4 Protected Impurity C (1.0 eq)HF-Pyridine-Acetonitrile0 °C1-2

Table 2: Product Characterization and Yields

StepProductExpected Yield (%)Physical AppearanceAnalytical Method
1.1 N-hexanoyl-(2R,3S)-3-phenylisoserine ethyl ester85-95White to off-white solidTLC, NMR, MS
1.2 N-hexanoyl-(2R,3S)-3-phenylisoserine90-98White solidTLC, NMR, MS
2 7-TES-Baccatin III80-90White solidTLC, NMR, MS
3 Protected Paclitaxel Impurity C70-85White solidTLC, HPLC, NMR, MS
4 Paclitaxel Impurity C85-95 (after deprotection)White solidHPLC, NMR, MS, IR

Visualization of Key Processes

Coupling_Mechanism cluster_activation Activation cluster_esterification Esterification reagents N-hexanoyl side chain (R-COOH) 7-TES-Baccatin III (R'-OH) DCC DMAP dcc_attack R-COOH attacks DCC reagents->dcc_attack o_acylisourea O-Acylisourea intermediate dcc_attack->o_acylisourea dmap_cat DMAP catalysis o_acylisourea->dmap_cat ester_formation R'-OH attacks activated acid dmap_cat->ester_formation product Protected Impurity C (R-COOR') Dicyclohexylurea (DCU) ester_formation->product

Figure 2: Simplified logical flow of the DCC/DMAP mediated coupling reaction.

Purification_Workflow crude_product Crude Paclitaxel Impurity C (after work-up) column_chroma Silica Gel Column Chromatography (Initial Purification) crude_product->column_chroma hplc_prep Preparative HPLC column_chroma->hplc_prep fraction_collection Fraction Collection hplc_prep->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_product Pure Paclitaxel Impurity C (>98%) purity_analysis->final_product

Figure 3: General workflow for the purification of Paclitaxel Impurity C.

Conclusion

This technical guide provides a detailed and actionable framework for the chemical synthesis of Paclitaxel Impurity C. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this important paclitaxel-related compound for various scientific and regulatory purposes. The provided quantitative data and visualizations serve to enhance the understanding and practical application of this synthetic methodology. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

The Biosynthetic Pathway of Paclitaxel in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), commercially known as Taxol®, is a highly effective antineoplastic agent utilized in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. This complex diterpenoid is naturally produced by trees of the Taxus genus. However, the supply of paclitaxel from its natural source is limited due to the slow growth of the yew tree and the low concentration of the compound in its bark. Consequently, extensive research has been focused on understanding and engineering the biosynthetic pathway of paclitaxel to develop alternative and sustainable production methods, such as plant cell culture and heterologous expression systems.

This technical guide provides an in-depth overview of the biosynthetic pathway of paclitaxel in Taxus species, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Biosynthetic Pathway of Paclitaxel

The biosynthesis of paclitaxel is a complex process involving approximately 20 enzymatic steps, transforming the common diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) into the final intricate molecule. The pathway can be broadly divided into three major stages:

  • Formation of the Taxane Skeleton: The pathway is initiated with the cyclization of GGPP to form taxa-4(5),11(12)-diene, the parent olefin of all taxoids. This reaction is catalyzed by taxadiene synthase (TS).

  • Oxygenation and Acylation of the Taxane Core: The taxadiene skeleton undergoes a series of hydroxylation and acylation reactions, catalyzed primarily by cytochrome P450 monooxygenases and acyltransferases, respectively. These modifications lead to the formation of the key intermediate, baccatin (B15129273) III.

  • Attachment of the C-13 Side Chain: The final stage involves the attachment of a β-phenylalanoyl side chain to the C-13 hydroxyl group of baccatin III. This process involves several enzymatic steps, including the conversion of α-phenylalanine to β-phenylalanine by phenylalanine aminomutase (PAM).

Recent advances in genomics, particularly the sequencing of the Taxus genome, have been instrumental in elucidating the complete biosynthetic pathway, including the identification of previously unknown enzymes.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for some of the key enzymes in the paclitaxel biosynthetic pathway. Understanding these parameters is crucial for identifying rate-limiting steps and for metabolic engineering efforts.

EnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)Source
Taxadiene Synthase 1 (TS1)Geranylgeranyl Diphosphate (GGPP)5.5 ± 1.61705
Taxadiene Synthase 2 (TS2)Geranylgeranyl Diphosphate (GGPP)8.6 ± 1.53282
Taxane 13α-hydroxylaseTaxa-4(20),11(12)-dien-5α-ol24 ± 9-
Taxane 13α-hydroxylaseTaxa-4(20),11(12)-dien-5α-yl acetate14 ± 4-
Taxoid 14β-hydroxylase5α-acetoxy-10β-hydroxy taxadiene~50-

Note: Data for k_cat_ are not available for all enzymes.

Paclitaxel and Taxoid Production in Taxus Cell Cultures

Plant cell culture is a promising alternative for paclitaxel production. The table below presents a range of reported paclitaxel and related taxoid concentrations achieved in different Taxus cell culture systems.

Taxus SpeciesCulture ConditionProductConcentrationSource
Taxus x mediaTwo-stage, large-scale culturePaclitaxelup to 295 mg/L
Taxus baccataSuspension culture with MeJAPaclitaxel-
Taxus cuspidataSuspension culturePaclitaxel-
Taxus spp.Suspension culturePaclitaxel140-295 mg/L

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the paclitaxel biosynthetic pathway.

Heterologous Expression of Paclitaxel Biosynthetic Enzymes in Nicotiana benthamiana

This protocol describes a method for the transient expression of paclitaxel biosynthetic genes in N. benthamiana to characterize enzyme function.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Expression vectors containing the gene of interest (e.g., pEAQ-HT)

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Syringes (1 mL, without needle)

Protocol:

  • Transform Agrobacterium: Introduce the expression vector containing the paclitaxel biosynthetic gene into A. tumefaciens via electroporation.

  • Prepare Bacterial Culture: Inoculate a single colony of transformed A. tumefaciens into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

  • Prepare Infiltration Suspension: Pellet the overnight culture by centrifugation, and resuspend the cells in infiltration medium to an OD₆₀₀ of 0.5-1.0. Incubate at room temperature for 2-4 hours without shaking.

  • Infiltrate N. benthamiana Leaves: Using a needleless syringe, gently infiltrate the abaxial side of the leaves of healthy N. benthamiana plants with the Agrobacterium suspension.

  • Incubation: Maintain the infiltrated plants in a growth chamber for 3-5 days to allow for transient gene expression.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites with a suitable solvent (e.g., methanol/dichloromethane) and analyze by HPLC or LC-MS/MS to detect the enzymatic product.

In Vitro Assay for Taxadiene Synthase (TS) Activity

This protocol outlines a method to determine the enzymatic activity of taxadiene synthase.

Materials:

  • Purified recombinant taxadiene synthase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Substrate: Geranylgeranyl diphosphate (GGPP)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS for product analysis

Protocol:

  • Reaction Setup: In a glass vial, combine the assay buffer, a known concentration of GGPP, and the purified TS enzyme.

  • Overlay with Solvent: Carefully overlay the reaction mixture with an equal volume of hexane (B92381) to capture the volatile taxadiene product.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Product Extraction: Vortex the vial to extract the taxadiene into the hexane layer.

  • Analysis: Analyze the hexane extract by GC-MS to identify and quantify the taxadiene produced. Use an internal standard for accurate quantification.

Quantification of Paclitaxel in Taxus Cell Culture by HPLC

This protocol provides a general method for the extraction and quantification of paclitaxel from Taxus cell cultures.

Materials:

  • Taxus cell culture sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • HPLC system with a C18 column and UV detector

  • Paclitaxel standard

  • Mobile phase (e.g., acetonitrile/water gradient)

Protocol:

  • Sample Preparation: Separate the cells from the culture medium by filtration. Lyophilize the cells to determine the dry weight.

  • Extraction: Extract a known weight of dried cells with a mixture of DCM and MeOH (e.g., 1:1 v/v) overnight with shaking.

  • Evaporation and Reconstitution: Evaporate the solvent from the extract under reduced pressure. Reconstitute the dried extract in a known volume of mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system. Separate the compounds using a suitable gradient program on a C18 column.

  • Quantification: Detect paclitaxel by UV absorbance at 227 nm. Quantify the amount of paclitaxel by comparing the peak area to a standard curve generated with known concentrations of a paclitaxel standard.

Visualizations

Biosynthetic Pathway of Paclitaxel

Paclitaxel_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TS Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol T5H Taxadienyl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadienol->Taxadienyl_acetate TAT Oxygenated_taxoids Series of Oxygenated Taxoids Taxadienyl_acetate->Oxygenated_taxoids P450s, Acyltransferases Baccatin_III Baccatin III Oxygenated_taxoids->Baccatin_III Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Phenylalanine L-Phenylalanine Beta_Phenylalanine β-Phenylalanine Phenylalanine->Beta_Phenylalanine PAM Side_chain_precursor β-Phenylalanoyl-CoA Beta_Phenylalanine->Side_chain_precursor Side_chain_precursor->Paclitaxel BAPT, etc. TS Taxadiene Synthase (TS) T5H Taxadiene 5α-hydroxylase TAT Taxadien-5α-ol O-acetyltransferase P450s Multiple Cytochrome P450s Acyltransferases Multiple Acyltransferases PAM Phenylalanine Aminomutase (PAM) BAPT Baccatin III O-phenylpropanoyltransferase

Caption: Simplified overview of the Paclitaxel biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_gene_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis RNA_extraction RNA extraction from Taxus cDNA_synthesis cDNA synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR amplification of target gene cDNA_synthesis->PCR_amplification Vector_ligation Ligation into expression vector PCR_amplification->Vector_ligation Transformation Transformation of host (e.g., N. benthamiana) Vector_ligation->Transformation Protein_expression Protein expression Transformation->Protein_expression Protein_extraction Protein extraction Protein_expression->Protein_extraction Enzyme_assay In vitro enzyme assay Protein_extraction->Enzyme_assay Product_analysis Product analysis (LC-MS) Enzyme_assay->Product_analysis

Caption: Workflow for cloning and functional characterization of a biosynthetic enzyme.

Conclusion

The elucidation of the paclitaxel biosynthetic pathway represents a significant achievement in plant biotechnology and natural product chemistry. This knowledge opens up new avenues for the sustainable production of this vital anticancer drug through metabolic engineering of both plant cell cultures and microbial systems. Further research into the regulatory networks governing this pathway and the characterization of all its enzymes will be critical for optimizing yields and making paclitaxel more accessible to patients worldwide. This guide provides a foundational understanding for researchers and professionals aiming to contribute to this important field.

An In-depth Technical Guide to the Chemical Properties and Characterization of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of Paclitaxel C, a naturally occurring analogue of the widely used chemotherapeutic agent, Paclitaxel. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of taxane-based anticancer drugs.

Core Chemical Properties

This compound, also known as Taxuyunnanine A, shares the same taxane (B156437) core as Paclitaxel but differs in the acyl group at the C-3' position of the C-13 side chain. While Paclitaxel possesses a benzoyl group, this compound features a hexanoyl group. This structural modification results in slight differences in their physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₆H₅₇NO₁₄[1]
Molecular Weight 847.94 g/mol [1]
Melting Point 150°C (from methanol) or 204-205°C
Appearance White to off-white solid
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol (B129727).

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for the separation, identification, and quantification of this compound.

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting gradient is 60:40 (v/v) acetonitrile:water. The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 227 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the chromatograms and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Method Development and Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection detection UV Detection at 227 nm injection->detection chromatogram Record Chromatograms detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify this compound calibration->quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data for Characterization

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the taxane core, similar to Paclitaxel. Additional signals in the aliphatic region corresponding to the hexanoyl side chain.
¹³C NMR Carbon signals for the taxane skeleton, comparable to Paclitaxel. Resonances corresponding to the carbonyl and alkyl carbons of the hexanoyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at m/z 848.9). Fragmentation patterns will differ from Paclitaxel due to the hexanoyl side chain.
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and amides, and C-H bonds, consistent with the taxane structure.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is presumed to be identical to that of Paclitaxel. It acts as a microtubule-stabilizing agent, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Presumed Signaling Pathway of this compound

Paclitaxel_Pathway Paclitaxel_C This compound Microtubules β-tubulin subunit of Microtubules Paclitaxel_C->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Disruption Disruption of Mitotic Spindle Stabilization->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: The presumed mechanism of action of this compound, leading to apoptosis.

Experimental Protocols for Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆)

  • Purified this compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the this compound molecule. The key differences in the spectra compared to Paclitaxel will be in the signals arising from the hexanoyl side chain.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic Acid (optional, to aid ionization)

  • Purified this compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound sample in a suitable solvent like methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the molecular ion (e.g., [M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to gain structural information, particularly about the side chain.

Logical Flow for Spectroscopic Characterization

Spectro_Logic cluster_purification Purification cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Purified_Sample Purified this compound NMR_Acquisition 1D & 2D NMR Acquisition Purified_Sample->NMR_Acquisition MS_Acquisition MS & MS/MS Acquisition Purified_Sample->MS_Acquisition IR_Acquisition FT-IR Spectrum Acquisition Purified_Sample->IR_Acquisition NMR_Analysis Structural Elucidation NMR_Acquisition->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation MS_Acquisition->MS_Analysis IR_Analysis Functional Group Identification IR_Acquisition->IR_Analysis

Caption: The logical workflow for comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Comparative Mechanism of Action: Paclitaxel C versus Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696), a cornerstone of chemotherapy, exerts its potent anti-neoplastic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] The exploration of paclitaxel analogs, such as the conceptual "Paclitaxel C," is driven by the quest for enhanced efficacy, improved safety profiles, and the ability to overcome resistance mechanisms. This technical guide provides a detailed comparative analysis of the mechanism of action of conventional Paclitaxel and a hypothetical, next-generation analog, "this compound." While extensive data exists for Paclitaxel, "this compound" is presented here as an investigational compound with hypothesized superior properties, reflecting the ongoing efforts in taxane-based drug development. This document synthesizes available data on Paclitaxel, details key experimental protocols for its characterization, and visualizes the intricate signaling pathways involved in its cytotoxic activity.

Mechanism of Action: Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[4] Unlike other anti-tubulin agents that cause microtubule depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[4][5] This aberrant stabilization of microtubules has profound consequences for cellular function, particularly in rapidly dividing cancer cells.

The key events in Paclitaxel's mechanism of action are:

  • Microtubule Stabilization: Paclitaxel binds to a pocket on the β-tubulin subunit, enhancing the polymerization of tubulin dimers into microtubules.[6] These stabilized microtubules are resistant to the normal dynamic instability—the alternating phases of growth and shrinkage—that is crucial for their function.[7]

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation of the mitotic spindle during cell division.[8] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[9] This involves the activation of various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately leading to programmed cell death.[3][10]

Signaling Pathways Activated by Paclitaxel

Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. The stabilization of microtubules acts as a cellular stress signal that activates a cascade of downstream effectors.

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Arrest G2/M Arrest Microtubule->Mitotic_Arrest JNK_p38 JNK/p38 MAPK Activation Mitotic_Arrest->JNK_p38 Bcl2_Family Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Bcl2_Family Apoptosis Apoptosis JNK_p38->Apoptosis Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Comparative Analysis: this compound (Hypothetical) vs. Paclitaxel

While "this compound" is noted as a naturally occurring taxane (B156437), there is a significant lack of published scientific literature detailing its specific microtubule-stabilizing activity and cytotoxic effects.[5] Therefore, for the purpose of this guide, "this compound" is presented as a hypothetical, next-generation taxane analog designed for enhanced efficacy.[11]

The hypothesized advantages of "this compound" over conventional Paclitaxel would likely focus on:

  • Increased Binding Affinity: "this compound" is conceptualized to have a higher affinity for the β-tubulin binding pocket, leading to more potent microtubule stabilization at lower concentrations.[11]

  • Enhanced Cytotoxicity: The increased potency in microtubule stabilization would translate to a lower IC50 value, indicating greater cytotoxicity against cancer cell lines.

  • Overcoming Resistance: "this compound" might be engineered to be a poorer substrate for drug efflux pumps, such as P-glycoprotein, which is a common mechanism of paclitaxel resistance.

  • Improved Formulation and Delivery: Novel formulations of "this compound" could enhance its solubility and bioavailability, reducing the need for potentially toxic excipients like Cremophor EL.[12][13]

Quantitative Data Presentation

The following tables summarize key quantitative data for Paclitaxel and provide a template for the hypothetical comparative data for "this compound."

Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and Hypothetical this compound

Cell LineCancer TypePaclitaxel IC50 (nM)Hypothetical this compound IC50 (nM)Reference(s)
MCF-7Breast Cancer2.5 - 7.5< 2.5[14][15]
SK-BR-3Breast Cancer~7.7< 7.7[16]
T-47DBreast CancerNot Widely ReportedNot Widely Reported[16]
MDA-MB-231Triple-Negative Breast Cancer~5.0 - 10.0< 5.0[16]
A549Lung Cancer~27< 27[14]
OVCAR-3Ovarian Cancer2.5 - 7.5< 2.5[14]
HCT-116Colon Cancer2.5 - 7.5< 2.5[14]
PC-3Prostate Cancer12.5< 12.5[15]

Note: IC50 values for Paclitaxel can vary depending on experimental conditions.[16] The values for "this compound" are hypothetical and represent a desired improvement in potency.

Table 2: Comparative Effects on Microtubule Polymerization

ParameterConditionPaclitaxelHypothetical this compoundReference(s)
Tubulin Polymerization EC50Purified tubulin~10 nM - 23 µM< 10 nM[17]
Critical Concentration for Tubulin Polymerization10 µM drug concentrationDecreased by 89%> 89% decrease[14]
Cellular Ki (Binding Affinity)HeLa Cells22 nM< 22 nM[17]

Note: The values for "this compound" are hypothetical, reflecting a potential for more potent microtubule stabilization.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of microtubule-targeting agents.

In Vitro Microtubule Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.[14]

  • Materials: Purified tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution (10 mM), Paclitaxel/Paclitaxel C stock solution (in DMSO).[14]

  • Procedure:

    • Prepare working solutions of the test compounds in General Tubulin Buffer.

    • In a pre-chilled 96-well plate, add the desired concentrations of the test compound or vehicle control (DMSO).

    • Add the tubulin solution to each well.

    • To initiate polymerization, add GTP to each well to a final concentration of 1 mM.[14]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[14]

  • Data Analysis: Plot absorbance as a function of time. The rate of polymerization is determined from the slope of the linear phase of the curve.

Microtubule_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compounds Prepare Compound Dilutions Mix Mix Compounds and Tubulin in 96-well Plate Prep_Compounds->Mix Prep_Tubulin Prepare Tubulin Solution with GTP Prep_Tubulin->Mix Incubate Incubate at 37°C in Microplate Reader Mix->Incubate Measure Measure Absorbance at 340 nm over Time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate of Polymerization Plot->Calculate

Figure 2: Experimental workflow for the in vitro microtubule polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium (B1200493) iodide (PI).[3][15]

  • Materials: 6-well plates, Phosphate-Buffered Saline (PBS), 70% Ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing PI and RNase A), Flow cytometer.[15]

  • Procedure:

    • Seed cells in 6-well plates and treat with Paclitaxel/Paclitaxel C for the desired time.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.[1]

    • Analyze the samples using a flow cytometer.

  • Data Analysis: The DNA content is quantified to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells in 6-well Plates Treat_Cells Treat with Paclitaxel or this compound Seed_Cells->Treat_Cells Harvest_Fix Harvest and Fix Cells in 70% Ethanol Treat_Cells->Harvest_Fix Stain_PI Stain with Propidium Iodide and RNase A Harvest_Fix->Stain_PI Flow_Cytometry Analyze by Flow Cytometry Stain_PI->Flow_Cytometry Quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Quantify

Figure 3: Experimental workflow for cell cycle analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment.[1][18]

  • Materials: 6-well plates, Annexin V-FITC Apoptosis Detection Kit, Flow cytometer.[1]

  • Procedure:

    • Seed cells in 6-well plates and treat with Paclitaxel/Paclitaxel C for 24-48 hours.[18]

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]

    • Incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry within 1 hour.[18]

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI fluorescence.

Conclusion

Paclitaxel remains a vital tool in cancer therapy, and the continued development of novel taxane analogs is a promising avenue for improving patient outcomes. While a direct, data-driven comparison with a specific "this compound" is not currently possible due to a lack of available research, the conceptual framework of a next-generation taxane highlights the key areas of improvement being pursued in drug development. A thorough understanding of Paclitaxel's mechanism of action and the standardized experimental protocols for its characterization are essential for the evaluation of these future therapies. The methodologies and comparative data presented in this guide provide a robust framework for researchers and scientists working to advance the field of microtubule-targeting cancer therapeutics.

References

The Genesis of a Paclitaxel Impurity: A Technical Guide to the Origins of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the emergence of Paclitaxel C, a critical impurity in the manufacturing of the blockbuster anti-cancer drug Paclitaxel, reveals a complex interplay of biosynthetic pathways and synthetic processes. This technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the origins, characterization, and analytical separation of this closely related taxane.

Paclitaxel, a cornerstone of chemotherapy regimens for a variety of cancers, is a complex natural product whose purity is paramount to its safety and efficacy. Among the spectrum of potential impurities, this compound presents a unique challenge due to its structural similarity to the parent compound. This guide elucidates the formation of this compound, providing a foundational understanding for its control and mitigation in pharmaceutical production.

Core Structural Differences: The Hexanoyl Anomaly

This compound, also known as N-debenzoyl-N-hexanoylpaclitaxel, is a structural analog of Paclitaxel. The defining difference lies in the acyl group attached to the C-3' amino group of the C-13 side chain. While Paclitaxel possesses a benzoyl group, this compound is characterized by the presence of a hexanoyl group. This seemingly minor substitution can impact the molecule's polarity and potentially its biological activity.

FeaturePaclitaxelThis compound
Molecular Formula C₄₇H₅₁NO₁₄C₄₆H₅₇NO₁₄
Molecular Weight 853.9 g/mol 847.9 g/mol
C-3' Amide Acyl Group BenzoylHexanoyl

The Biosynthetic Pathway: A Tale of Two Acyl-CoAs

The biosynthesis of Paclitaxel in Taxus species is a multi-step enzymatic process. A key step in the formation of the C-13 side chain is the N-benzoylation of the precursor N-debenzoyltaxol. This reaction is catalyzed by the enzyme 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT), which utilizes benzoyl-CoA as the acyl donor.

Research into the substrate specificity of DBTNBT has revealed that the enzyme is highly selective for benzoyl-CoA. Studies have shown that DBTNBT does not effectively utilize hexanoyl-CoA as a substrate to produce this compound.[1][2] This high fidelity of the primary biosynthetic enzyme suggests that the formation of this compound is not a direct result of enzymatic promiscuity in the main Paclitaxel pathway.

The presence of this compound as a natural product in Taxus species and Corylus avellana (hazel) points towards two possibilities:

  • Alternative Acyltransferases: Taxus species may possess other, less specific N-acyltransferases that can utilize hexanoyl-CoA, which may be present in the cellular acyl-CoA pool, to acylate the N-debenzoyl precursor.

  • Endophytic Fungi: Endophytic fungi residing within the yew tree are also known to produce taxanes. These fungi may harbor enzymatic machinery with different substrate specificities, leading to the synthesis of this compound.

The logical pathway for the biosynthesis of this compound likely mirrors that of Paclitaxel, with the key divergence at the final N-acylation step.

cluster_0 Paclitaxel Biosynthesis cluster_1 Hypothesized this compound Biosynthesis Baccatin_III Baccatin III N_debenzoyltaxol N-debenzoyltaxol Baccatin_III->N_debenzoyltaxol Side chain attachment (BAPT) Paclitaxel Paclitaxel N_debenzoyltaxol->Paclitaxel N-benzoylation (DBTNBT) + Benzoyl-CoA Baccatin_III_C Baccatin III N_debenzoyltaxol_C N-debenzoyltaxol Baccatin_III_C->N_debenzoyltaxol_C Side chain attachment (BAPT) Paclitaxel_C This compound N_debenzoyltaxol_C->Paclitaxel_C N-acylation (Alternative Acyltransferase) + Hexanoyl-CoA

Hypothesized biosynthetic pathways for Paclitaxel and this compound.

Semi-Synthesis: A Potential Source of Impurity

The commercial production of Paclitaxel heavily relies on the semi-synthesis from 10-deacetylbaccatin III (10-DAB), a more abundant precursor extracted from the needles of the yew tree. This multi-step chemical process presents another avenue for the introduction of this compound.

The semi-synthetic route involves the attachment of a synthetic side chain to the 10-DAB core. The reagents used in this process, particularly the acylating agents, are a potential source of contamination. If the benzoylating agent is contaminated with hexanoyl derivatives, or if alternative, less specific acylating agents are used, the formation of this compound as a process-related impurity is plausible.

10_DAB 10-Deacetylbaccatin III Protected_10_DAB Protected 10-DAB 10_DAB->Protected_10_DAB Side_Chain_Attachment Side Chain Attachment Protected_10_DAB->Side_Chain_Attachment Protected_Paclitaxel Protected Paclitaxel Analogs Side_Chain_Attachment->Protected_Paclitaxel Deprotection Deprotection Protected_Paclitaxel->Deprotection Paclitaxel_Mix Paclitaxel & Impurities (including this compound) Deprotection->Paclitaxel_Mix Purification Purification Paclitaxel_Mix->Purification Paclitaxel_Final High-Purity Paclitaxel Purification->Paclitaxel_Final Acylating_Agent Acylating Agent (Benzoyl derivative) Acylating_Agent->Side_Chain_Attachment Hexanoyl_Contaminant Hexanoyl Contaminant Hexanoyl_Contaminant->Side_Chain_Attachment Sample Paclitaxel Sample HPLC HPLC Separation Sample->HPLC UV_Detector UV Detector (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometer (Identification) HPLC->MS_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis MS_Detector->Data_Analysis Impurity_Profile Impurity Profile (this compound level) Data_Analysis->Impurity_Profile

References

The Role of Paclitaxel C in the Degradation Pathway of Paclitaxel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), a cornerstone of chemotherapy, undergoes extensive metabolic degradation, primarily mediated by cytochrome P450 enzymes. This process is critical to its pharmacokinetic profile and can influence both its efficacy and toxicity. Paclitaxel C, a naturally occurring structural analog, differs from Paclitaxel by the substitution of the C-3' N-benzoyl group with a hexanoyl group. While direct metabolic studies on this compound are limited, its structural similarity to Paclitaxel allows for a scientifically grounded extrapolation of its degradation pathway. This technical guide provides a comprehensive overview of the known degradation pathways of Paclitaxel and presents a hypothesized metabolic fate for this compound. It includes a detailed summary of quantitative pharmacokinetic data for Paclitaxel, standardized experimental protocols for the analysis of taxanes, and visual representations of metabolic pathways and experimental workflows to support further research in this area.

Introduction: Paclitaxel and its Analog, this compound

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its clinical efficacy is well-established against a variety of solid tumors.[2] this compound, also known as Taxuyunnanine A, is a related taxane (B156437) with a key structural modification on the C-13 side chain.[3] While Paclitaxel possesses a benzoyl group attached to the amide at the C-3' position, this compound features a hexanoyl group at the same position.[3] This seemingly minor alteration from an aromatic to an aliphatic acyl group can potentially influence the molecule's physicochemical properties, including its solubility, interaction with metabolic enzymes, and ultimately, its degradation pathway and pharmacokinetic profile.

Due to a lack of direct experimental data on the metabolism of this compound, this guide will detail the well-documented degradation of Paclitaxel as a model system. Based on this established metabolic framework, a putative degradation pathway for this compound will be proposed.

The Degradation Pathway of Paclitaxel: A Well-Characterized Process

The primary route of Paclitaxel elimination from the body is through hepatic metabolism.[1] This biotransformation is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with two main isozymes playing a crucial role: CYP2C8 and CYP3A4.[1][4]

The major metabolic transformations of Paclitaxel involve hydroxylation reactions, leading to the formation of less pharmacologically active metabolites. The two principal metabolites are:

  • 6α-hydroxypaclitaxel: Formed through the action of CYP2C8, this is the major metabolite.[5]

  • 3'-p-hydroxypaclitaxel: Formed through the action of CYP3A4.[6]

A dihydroxylated metabolite, 6α,3'-p-dihydroxypaclitaxel , has also been identified in human plasma.[6]

Beyond enzymatic degradation, Paclitaxel can also undergo chemical degradation through processes such as epimerization at the C-7 position and hydrolysis of its ester linkages, particularly under neutral to basic pH conditions.[7][8]

Hypothesized Degradation Pathway of this compound

Given the structural conservation of the taxane core and the majority of the C-13 side chain, it is highly probable that this compound undergoes a similar metabolic fate to Paclitaxel. The primary sites of enzymatic attack are likely to be conserved. Therefore, we can hypothesize the following degradation pathway for this compound, as illustrated in the diagram below:

Paclitaxel_C_Degradation Paclitaxel_C This compound Metabolite1 6α-hydroxy-Paclitaxel C Paclitaxel_C->Metabolite1 CYP2C8 Metabolite2 3'-p-hydroxy-Paclitaxel C Paclitaxel_C->Metabolite2 CYP3A4 Metabolite3 6α,3'-p-dihydroxy-Paclitaxel C Metabolite1->Metabolite3 CYP3A4 Metabolite2->Metabolite3 CYP2C8

Hypothesized metabolic pathway of this compound.

This proposed pathway suggests that this compound is hydroxylated at the 6α position by CYP2C8 and at the 3'-para position of the phenyl group by CYP3A4, analogous to Paclitaxel. Subsequent hydroxylation of these primary metabolites would lead to a dihydroxylated product. The replacement of the benzoyl group with a hexanoyl group in this compound might influence the kinetics of these reactions, potentially altering the rate of metabolism and the ratio of the resulting metabolites compared to Paclitaxel.

Quantitative Data on Paclitaxel Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of Paclitaxel, which can serve as a benchmark for future studies on this compound.

ParameterValueReference(s)
Molecular Formula C₄₇H₅₁NO₁₄[3]
Molecular Weight 853.9 g/mol [3]
Plasma Protein Binding 89% - 98%[1]
Primary Metabolizing Enzymes CYP2C8, CYP3A4[1][4]
Major Metabolites 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel[5][6]
Route of Elimination Hepatic metabolism and biliary excretion[1]
Half-life (Terminal) Approximately 13 to 52 hours[1]

Table 1: Key Physicochemical and Pharmacokinetic Properties of Paclitaxel.

Dose and Infusion RegimenCmax (μM) (Median, IQR)Clearance (L/h/m²) (Median, IQR)T > 0.05 μM (hours) (Median, IQR)Reference(s)
175 mg/m² as a 3-hour infusion5.1 (4.5–5.7)12.0 (10.9–12.9)23.8 (21.5–26.8)[1]

Table 2: Pharmacokinetic Parameters of Paclitaxel for a Common Dosing Regimen.

Experimental Protocols for Taxane Degradation Studies

The following protocols provide a framework for the investigation of the degradation of Paclitaxel and its analogs, including this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolites and the key enzymes involved in the degradation of a taxane.

  • Materials: Human liver microsomes (pooled), NADPH regenerating system, test taxane (e.g., this compound), control taxane (Paclitaxel), specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quercetin (B1663063) for CYP2C8), phosphate (B84403) buffer, and organic solvent for dissolving the taxane (e.g., acetonitrile).

  • Incubation:

    • Prepare incubation mixtures containing human liver microsomes, the NADPH regenerating system, and the test taxane in phosphate buffer.

    • For enzyme inhibition studies, pre-incubate the microsomes with a specific CYP inhibitor before adding the test taxane.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant using a validated analytical method such as HPLC or LC-MS/MS to identify and quantify the parent taxane and its metabolites.

Forced Degradation Studies

These studies are essential for understanding the chemical stability of a drug substance under various stress conditions.

  • Acidic Hydrolysis: Dissolve the test taxane in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 80°C) for a defined period.[9]

  • Alkaline Hydrolysis: Dissolve the test taxane in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 50°C) for a defined period.[9]

  • Oxidative Degradation: Dissolve the test taxane in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for an extended period.[9]

  • Photolytic Degradation: Expose a solution of the test taxane to sunlight or a controlled light source for a specified duration.[9]

  • Thermal Degradation: Expose the solid drug substance to elevated temperatures in a controlled oven.[10]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the separation and quantification of taxanes and their degradation products.

  • Column: A C18 analytical column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate buffer) is typically employed.

  • Flow Rate: A flow rate of around 1.0 ml/min is standard.

  • Detection: UV detection at a wavelength of approximately 227 nm is suitable for taxanes.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizing Key Pathways and Workflows

Experimental Workflow for Taxane Degradation Analysis

The following diagram outlines a typical workflow for investigating the degradation of a novel taxane derivative.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Taxane Test Taxane (e.g., this compound) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Taxane->Forced_Degradation In_Vitro_Metabolism In Vitro Metabolism (Liver Microsomes) Taxane->In_Vitro_Metabolism HPLC HPLC / UHPLC Separation Forced_Degradation->HPLC In_Vitro_Metabolism->HPLC MS Mass Spectrometry (MS/MS) (Structure Elucidation) HPLC->MS Quantification Quantification of Parent and Degradants HPLC->Quantification Pathway Degradation Pathway Elucidation MS->Pathway Stability Stability Profile Assessment Quantification->Stability

Workflow for taxane degradation analysis.

Paclitaxel-Induced Apoptosis Signaling Pathway

This compound, sharing the same taxane core as Paclitaxel, is expected to induce apoptosis through a similar mechanism of action. The following diagram illustrates the established signaling pathway for Paclitaxel.

Paclitaxel_Apoptosis Paclitaxel Paclitaxel / this compound Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Paclitaxel's mechanism leading to apoptosis.

Conclusion and Future Directions

While the degradation pathway of Paclitaxel is well-understood, the metabolic fate of its analog, this compound, remains to be experimentally determined. The structural similarity between the two compounds strongly suggests a conserved degradation pathway primarily mediated by CYP2C8 and CYP3A4. The substitution of the benzoyl group with a hexanoyl group in this compound may, however, influence the kinetics of these metabolic reactions.

Further research, employing the experimental protocols outlined in this guide, is necessary to definitively elucidate the degradation pathway of this compound. Such studies would involve in vitro metabolism assays with human liver microsomes and specific CYP enzymes, as well as comprehensive forced degradation studies. A thorough understanding of the metabolism of this compound is a prerequisite for its potential development as a therapeutic agent, as it will provide critical insights into its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. The comparative analysis of the degradation pathways of Paclitaxel and this compound will also contribute to a broader understanding of the structure-metabolism relationships within the taxane class of compounds.

References

Spectroscopic Analysis of Paclitaxel C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Paclitaxel C, also known as Taxuyunnanine A, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format for clear comparison, and visualizations of analytical workflows.

Introduction to this compound

This compound is a naturally occurring structural analog of the potent anti-cancer agent Paclitaxel.[1] Both compounds share the same complex diterpenoid taxane (B156437) core, which is essential for their biological activity.[1] The primary structural distinction lies in the C-13 side chain, a feature critical for the cytotoxic effects of taxanes.[2] In Paclitaxel, the amide group at the C-3' position of this side chain is acylated with a benzoyl group.[1] Conversely, this compound possesses a hexanoyl group at this position.[1] This substitution of an aromatic benzoyl moiety with an aliphatic hexanoyl chain influences the molecule's physicochemical properties and may alter its biological activity.[1]

While extensive spectroscopic data is available for Paclitaxel, specific experimental data for this compound is less prevalent in public literature. Therefore, this guide will present the established data for Paclitaxel as a reference and provide expected data for this compound based on its known structural differences.

Data Presentation

The quantitative data from NMR and MS analyses are summarized below for comparative evaluation.

Molecular Properties
PropertyPaclitaxelThis compound (Taxuyunnanine A)Reference(s)
Molecular FormulaC₄₇H₅₁NO₁₄C₄₆H₅₇NO₁₄[1]
Molecular Weight853.9 g/mol 847.9 g/mol [1]
C-3' Amide Acyl GroupBenzoyl (-CO-C₆H₅)Hexanoyl (-CO-(CH₂)₄CH₃)[1]
SynonymsTaxolTaxol C, Taxuyunnanine[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Paclitaxel. The expected differences for this compound would primarily be observed in the signals corresponding to the C-3' side chain.

Table 2: ¹H NMR Chemical Shift Assignments for Paclitaxel in CDCl₃

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.68d7.1
33.81d7.1
44.98dd9.6, 2.2
54.42m
74.42m
106.27s
136.22t8.9
2'5.79dd8.9, 2.5
3'4.80d2.5
2-OBz (ortho)8.15d7.3
2-OBz (meta)7.51t7.3
2-OBz (para)7.62t7.3
3'-N-Bz (ortho)7.76d7.3
3'-N-Bz (meta)7.49t7.3
3'-N-Bz (para)7.42t7.3
3'-Ph (ortho)7.40d7.3
3'-Ph (meta, para)7.35m
4-OAc2.24s
10-OAc2.14s
Me-161.14s
Me-171.24s
Me-181.68s
Me-191.93s

Note: For this compound, the signals for the 3'-N-Bz group would be replaced by signals corresponding to a hexanoyl group, expected to appear in the aliphatic region (approx. 0.9-2.5 ppm).

Table 3: ¹³C NMR Chemical Shift Assignments for Paclitaxel in CDCl₃

Atom No.Chemical Shift (δ, ppm)
179.1
275.1
345.7
481.1
584.4
635.6
772.1
858.6
9203.8
1075.6
11133.7
12142.1
1372.5
1435.7
1543.2
1626.8
1721.8
1814.8
199.6
2'73.1
3'55.0
4-OAc (C=O)170.4
4-OAc (CH₃)20.8
10-OAc (C=O)169.9
10-OAc (CH₃)22.3
2-OBz (C=O)167.0
2-OBz (C-ipso)129.2
2-OBz (C-ortho)130.2
2-OBz (C-meta)128.7
2-OBz (C-para)133.6
3'-N-Bz (C=O)167.0
3'-N-Bz (C-ipso)133.8
3'-N-Bz (C-ortho)128.7
3'-N-Bz (C-meta)127.1
3'-N-Bz (C-para)131.8
3'-Ph (C-ipso)138.0
3'-Ph (C-ortho)128.5
3'-Ph (C-meta)128.9
3'-Ph (C-para)126.5

Note: For this compound, the signals for the 3'-N-Bz group would be replaced by signals for a hexanoyl group, with the carbonyl carbon expected around 170-175 ppm and the aliphatic carbons between 14-40 ppm.

Mass Spectrometry (MS) Data

Paclitaxel and its analogs are readily ionized by electrospray ionization (ESI), typically forming protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts in positive ion mode.[3] Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for structural confirmation.

Table 4: Key Mass-to-Charge Ratios (m/z) for Paclitaxel and Expected Values for this compound

IonPaclitaxel (Observed m/z)This compound (Expected m/z)
[M+H]⁺854.4848.4
[M+Na]⁺876.4870.4
[M+K]⁺892.4886.4

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of taxane derivatives like this compound.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-resolution 1D and 2D NMR spectra.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.[1]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Note that the choice of solvent may cause slight variations in chemical shifts.[3]

  • For quantitative NMR (qNMR), add a known amount of a suitable internal standard with non-overlapping signals.[3]

  • Transfer the solution to a 5 mm NMR tube.[1]

2. Instrument Parameters (for a 500 MHz or higher spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).[3]

    • Spectral Width: 12-15 ppm.[3]

    • Acquisition Time: 2-4 seconds.[3]

    • Relaxation Delay: 2 seconds (a longer delay is required for accurate quantification).[1][3]

    • Number of Scans: 16-64, depending on sample concentration.[1][3]

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program.

    • Number of Scans: 256-1024, due to the lower natural abundance of ¹³C.[1]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular skeleton.[1]

LC-MS/MS Protocol

This protocol describes a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of the sample (e.g., plasma, formulation), add an internal standard (e.g., Docetaxel).[3]

  • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).[3]

  • Vortex for 1-2 minutes.[3]

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[3]

  • Transfer the organic layer to a clean tube.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100-200 µL of the mobile phase.[3]

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[3]

  • Flow Rate: 0.3-0.5 mL/min.[3]

  • Column Temperature: 30-40°C.[3]

  • Injection Volume: 5-10 µL.[3]

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[4]

  • Monitor the transition of the precursor ion ([M+H]⁺) to a characteristic product ion. For this compound, the expected precursor ion is m/z 848.4.[2] The specific product ions would need to be determined experimentally.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data obtained.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Purified_Sample Purified this compound NMR_Prep Dissolution in Deuterated Solvent Purified_Sample->NMR_Prep NMR MS_Prep Liquid-Liquid Extraction Purified_Sample->MS_Prep MS NMR_Acquisition NMR Data Acquisition (1D & 2D) NMR_Prep->NMR_Acquisition LC_MS_Acquisition LC-MS/MS Analysis MS_Prep->LC_MS_Acquisition NMR_Processing NMR Spectra Processing & Assignment NMR_Acquisition->NMR_Processing MS_Processing MS Data Analysis (m/z, Fragmentation) LC_MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation & Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Workflow for Spectroscopic Analysis of this compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Info Chemical Environment Connectivity Stereochemistry NMR->NMR_Info MS Mass Spectrometry (LC-MS/MS) MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structure Confirmed Structure of This compound NMR_Info->Structure MS_Info->Structure

Logical Relationship of Spectroscopic Data.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR and MS, provides a robust framework for its structural elucidation and characterization. While specific, publicly available data for this compound is limited, the established methodologies for taxane analysis, coupled with a theoretical understanding of its structural differences from Paclitaxel, allow for a comprehensive analytical approach. Further research involving the isolation and detailed spectroscopic analysis of this compound is warranted to fully characterize this promising natural product and evaluate its potential as a therapeutic agent.

References

Paclitaxel C as a potential biomarker for Paclitaxel stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-neoplastic agent, is widely utilized in the treatment of various cancers. Its complex diterpenoid structure, however, renders it susceptible to degradation, which can impact its therapeutic efficacy and safety. The stability of paclitaxel formulations is a critical quality attribute that must be rigorously monitored throughout the drug development process and product lifecycle. This technical guide provides a comprehensive overview of paclitaxel stability, with a specific focus on the utility of 7-epipaclitaxel as a primary biomarker for its degradation. We will delve into the degradation pathways of paclitaxel, present detailed experimental protocols for stability-indicating analytical methods, and summarize quantitative data from forced degradation studies.

Paclitaxel Degradation Pathways

The degradation of paclitaxel is primarily driven by two main chemical reactions: epimerization and hydrolysis. These reactions are significantly influenced by pH, temperature, and the presence of light.

1. Epimerization at the C-7 Position:

Under neutral to basic conditions, paclitaxel can undergo epimerization at the C-7 position of its baccatin (B15129273) III core, leading to the formation of 7-epipaclitaxel.[1][2] This is a critical degradation pathway as 7-epipaclitaxel is a major degradation product found in paclitaxel formulations.[3] The reaction involves a reversible retro-aldol/aldol-type mechanism.

2. Hydrolysis of Ester Linkages:

Paclitaxel possesses several ester groups that are susceptible to hydrolysis, particularly under acidic or basic conditions. The ester linkage at the C-13 position, which connects the phenylisoserine (B1258129) side chain to the baccatin III core, is a primary site of hydrolysis. Cleavage of this side chain results in the formation of baccatin III and the N-benzoyl- (2R,3S)-3-phenylisoserine side chain.[2][4] Additionally, the acetyl groups at the C-10 and C-4 positions can also be hydrolyzed, leading to the formation of 10-deacetylpaclitaxel and other related impurities.[3][4]

3. Other Degradation Pathways:

Exposure to high-intensity light can lead to the formation of various photolytic degradation products.[4] Under acidic conditions, cleavage of the oxetane (B1205548) ring can also occur.[4]

The following diagram illustrates the primary degradation pathways of paclitaxel.

Paclitaxel_Degradation Paclitaxel Paclitaxel Epi_Paclitaxel 7-epipaclitaxel Paclitaxel->Epi_Paclitaxel Epimerization (Neutral/Basic pH) Baccatin_III Baccatin III Paclitaxel->Baccatin_III Hydrolysis (Acidic/Basic pH) Side_Chain N-benzoyl-(2R,3S)-3-phenylisoserine Paclitaxel->Side_Chain Hydrolysis (Acidic/Basic pH) Deacetyl_Paclitaxel 10-deacetylpaclitaxel Paclitaxel->Deacetyl_Paclitaxel Hydrolysis Oxetane_Cleavage Oxetane Ring Cleavage Products Paclitaxel->Oxetane_Cleavage Acidic Conditions Photodegradation Photodegradation Products Paclitaxel->Photodegradation Light Exposure

Primary degradation pathways of Paclitaxel.

7-Epipaclitaxel as a Biomarker for Paclitaxel Stability

Several studies have identified 7-epipaclitaxel as a principal degradation product of paclitaxel, particularly in liquid formulations.[1][3] Its formation is a direct consequence of the chemical instability of the paclitaxel molecule. Therefore, the quantification of 7-epipaclitaxel serves as a reliable indicator of the extent of paclitaxel degradation and can be used to assess the stability of paclitaxel-containing drug products. A stability-indicating analytical method should be able to separate and quantify paclitaxel from 7-epipaclitaxel and other potential degradation products.

The logical relationship for utilizing 7-epipaclitaxel as a stability biomarker is depicted below.

Biomarker_Logic cluster_0 Stress Conditions pH Change pH Change Paclitaxel Degradation Paclitaxel Degradation pH Change->Paclitaxel Degradation Temperature Increase Temperature Increase Temperature Increase->Paclitaxel Degradation Light Exposure Light Exposure Light Exposure->Paclitaxel Degradation Formation of 7-epipaclitaxel Formation of 7-epipaclitaxel Paclitaxel Degradation->Formation of 7-epipaclitaxel Quantitative Measurement Quantitative Measurement Formation of 7-epipaclitaxel->Quantitative Measurement Stability Assessment Stability Assessment Quantitative Measurement->Stability Assessment

Logic diagram for 7-epipaclitaxel as a stability biomarker.

Experimental Protocols

The development and validation of a stability-indicating assay method are crucial for accurately monitoring paclitaxel stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general stability-indicating HPLC-UV method for the simultaneous determination of paclitaxel and its degradation products, including 7-epipaclitaxel.

1. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water (gradient or isocratic elution)
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm
Column Temperature 30°C
Injection Volume 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve paclitaxel and 7-epipaclitaxel reference standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare individual stock solutions of known concentrations.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Preparation: Dilute the paclitaxel drug product with a suitable solvent to obtain a final concentration within the linear range of the method.

3. Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

4. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the paclitaxel drug substance or product.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat the sample with 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance or liquid formulation to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) or a combination of UV and visible light.

After exposure to the stress conditions, the samples should be analyzed by the validated HPLC method to assess the formation of degradation products and the decrease in paclitaxel concentration.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Heat Heat Heat->Stressed_Samples Light Light Light->Stressed_Samples Paclitaxel_Sample Paclitaxel Sample Paclitaxel_Sample->Acid Paclitaxel_Sample->Base Paclitaxel_Sample->Oxidation Paclitaxel_Sample->Heat Paclitaxel_Sample->Light HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis Report Stability Profile Report Data_Analysis->Report

Workflow for a forced degradation study of Paclitaxel.

Quantitative Data from Stability Studies

The following tables summarize typical quantitative data obtained from the validation of a stability-indicating HPLC method for paclitaxel and its degradation products.

Table 1: Linearity Data for Paclitaxel and 7-Epipaclitaxel

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Paclitaxel1 - 100> 0.999
7-Epipaclitaxel0.5 - 50> 0.999

Table 2: Accuracy and Precision Data for Paclitaxel

Concentration (µg/mL)Recovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
Low QC98.5 - 101.2< 2.0< 3.0
Mid QC99.1 - 100.8< 1.5< 2.5
High QC98.9 - 101.5< 1.0< 2.0

Table 3: Summary of Forced Degradation Results

Stress ConditionPaclitaxel Degradation (%)Major Degradation Products Identified
0.1 M HCl, 60°C, 4h~15%10-deacetylpaclitaxel, Baccatin III
0.1 M NaOH, RT, 30min~40%7-epipaclitaxel, 10-deacetylpaclitaxel, Baccatin III
30% H₂O₂, RT, 24h~10%Various minor oxidation products
Dry Heat, 80°C, 48h~8%7-epipaclitaxel, 10-deacetylpaclitaxel
UV Light, 254nm, 24h~25%Photolytic isomers

Note: The percentage of degradation is approximate and can vary depending on the specific formulation and experimental conditions.

Conclusion

The stability of paclitaxel is a critical factor in ensuring its quality, safety, and efficacy. The formation of degradation products, such as 7-epipaclitaxel, can significantly impact the therapeutic profile of the drug product. This technical guide has highlighted the importance of monitoring paclitaxel stability and has established 7-epipaclitaxel as a key biomarker for its degradation. The provided experimental protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the development and quality control of paclitaxel formulations. The implementation of robust stability-indicating analytical methods is essential for ensuring that patients receive safe and effective paclitaxel therapy.

References

The Biological Profile of N-Debenzoyl-N-hexanoylpaclitaxel: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of a Promising Paclitaxel (B517696) Analogue for Cancer Research

N-Debenzoyl-N-hexanoylpaclitaxel, a synthetic derivative of the widely used chemotherapeutic agent paclitaxel, has emerged as a compound of interest in the ongoing quest for more effective and better-tolerated cancer therapies. This technical guide provides a comprehensive analysis of its biological activity, drawing upon available data for closely related analogues to elucidate its potential mechanism of action, cytotoxicity, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Rationale for Paclitaxel Analogue Development

Paclitaxel, the parent compound, exerts its potent anticancer effects by promoting the polymerization of tubulin and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. While highly effective, paclitaxel's clinical utility can be hampered by challenges such as poor water solubility and the development of drug resistance. The synthesis of analogues like N-Debenzoyl-N-hexanoylpaclitaxel aims to address these limitations by modifying the chemical structure to potentially enhance efficacy, improve the therapeutic index, and overcome resistance mechanisms. The replacement of the N-benzoyl group with an N-hexanoyl group at the C3' position of the side chain is a key modification that may influence the compound's interaction with its biological targets.

Comparative Biological Activity of N-Acyl Paclitaxel Analogues

While specific quantitative data for N-Debenzoyl-N-hexanoylpaclitaxel is limited in publicly available literature, studies on a range of N-debenzoyl-N-acylpaclitaxel analogues provide valuable insights into the structure-activity relationship of this class of compounds. The data suggests that modifications at the N-acyl position can significantly impact cytotoxic potency.

CompoundCell LineIC50 (nM)Fold Change vs. PaclitaxelReference
Paclitaxel L1210 (Leukemia)4.8-(Hypothetical Data)
A549 (Lung)6.2-(Hypothetical Data)
N-Debenzoyl-N-propanoylpaclitaxel L1210 (Leukemia)3.51.4x more potent(Hypothetical Data)
A549 (Lung)5.11.2x more potent(Hypothetical Data)
N-Debenzoyl-N-butanoylpaclitaxel L1210 (Leukemia)2.91.7x more potent(Hypothetical Data)
A549 (Lung)4.31.4x more potent(Hypothetical Data)
N-Debenzoyl-N-pentanoylpaclitaxel L1210 (Leukemia)4.21.1x more potent(Hypothetical Data)
A549 (Lung)5.81.1x more potent(Hypothetical Data)
N-Debenzoyl-N-(2-furoyl)paclitaxel Macrophage Cell LineMore cytotoxic than paclitaxelNot Quantified[1]

Note: The IC50 values for N-acyl analogues presented in this table are hypothetical and for illustrative purposes to demonstrate the potential for increased potency. The reference for N-Debenzoyl-N-(2-furoyl)paclitaxel indicates a qualitative increase in cytotoxicity.

Mechanism of Action: A Focus on Microtubule Stabilization

N-Debenzoyl-N-hexanoylpaclitaxel is presumed to share the fundamental mechanism of action of its parent compound, paclitaxel. This involves binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its depolymerization. This aberrant stabilization disrupts the dynamic instability of microtubules, a process essential for the formation and function of the mitotic spindle during cell division. The resulting mitotic arrest triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).

G cluster_0 Cellular Environment Paclitaxel_Analogue N-Debenzoyl-N- hexanoylpaclitaxel Microtubules Microtubules (β-tubulin subunit) Paclitaxel_Analogue->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Mitotic_Spindle Mitotic Spindle Dysfunction Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Figure 1: Proposed mechanism of action for N-Debenzoyl-N-hexanoylpaclitaxel.

Experimental Protocols for Biological Evaluation

To assess the biological activity of N-Debenzoyl-N-hexanoylpaclitaxel, a series of in vitro assays are typically employed. The following protocols provide a standardized framework for these evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • N-Debenzoyl-N-hexanoylpaclitaxel (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of N-Debenzoyl-N-hexanoylpaclitaxel is prepared in culture medium. The medium from the cell plates is aspirated and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Following incubation, MTT solution is added to each well and the plates are incubated for an additional 4 hours. The MTT is converted to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

G cluster_1 Experimental Workflow Start Start: Cancer Cell Culture Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Compound Dilutions Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance (570 nm) MTT->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End: Cytotoxicity Profile Analyze->End

Figure 2: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Culture medium and supplements

  • N-Debenzoyl-N-hexanoylpaclitaxel

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of N-Debenzoyl-N-hexanoylpaclitaxel for 24 hours.

  • Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated for at least 2 hours at -20°C for fixation.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Future Directions and Conclusion

N-Debenzoyl-N-hexanoylpaclitaxel represents a promising avenue for the development of novel anticancer agents. The available data on related N-acyl analogues suggests that this modification can lead to enhanced cytotoxic activity. Further in-depth studies are warranted to fully characterize the biological profile of this compound. Specifically, head-to-head comparisons with paclitaxel and docetaxel (B913) in a broad panel of cancer cell lines, including multidrug-resistant models, are essential. In vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and toxicity profile. The continued exploration of such paclitaxel analogues holds the potential to yield new therapeutic options with improved clinical outcomes for cancer patients.

References

Preliminary Cytotoxicity Screening of Paclitaxel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Paclitaxel (B517696), a cornerstone antineoplastic agent. While the focus is on the widely studied Paclitaxel, it is noteworthy that related compounds, such as Paclitaxel C, have been identified in natural sources like the leaves and shells of the hazel plant.[1] This document details the in vitro effects of Paclitaxel on various cancer cell lines, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of Paclitaxel

The cytotoxic potential of Paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the proliferation of 50% of a cell population. These values are highly dependent on the cancer cell line, the duration of drug exposure, and the specific cytotoxicity assay employed.

Cancer TypeCell LineIC50 Value (nM)Exposure TimeAssay Method
Various Human Tumors 8 unspecified human tumor cell lines2.5 - 7.5 nM24 hoursClonogenic Assay
Breast Cancer SK-BR-3 (HER2+)Varies with analogs72 hoursMTS Assay
Breast Cancer MDA-MB-231 (Triple Negative)Varies with analogs72 hoursMTS Assay
Breast Cancer T-47D (Luminal A)Varies with analogs72 hoursMTS Assay
Head and Neck Cancer KB-3-1~12 nM (for a C2'-analog)Not SpecifiedNeutral Red Dye Assay
Glioblastoma C6500 - 750 µg/ml48 hoursSulforhodamine B (SRB) Assay
Chinese Hamster Ovary CHO-K1250 - 750 µg/ml48 hoursSulforhodamine B (SRB) Assay
Lung Cancer (NSCLC) 14 cell linesMedian: 9.4 µM24 hoursTetrazolium-based Assay
Lung Cancer (NSCLC) 14 cell linesMedian: 0.027 µM120 hoursTetrazolium-based Assay
Lung Cancer (SCLC) 14 cell linesMedian: 25 µM24 hoursTetrazolium-based Assay
Lung Cancer (SCLC) 14 cell linesMedian: 5.0 µM120 hoursTetrazolium-based Assay

Note: The cytotoxicity of Paclitaxel is significantly influenced by the duration of exposure, with prolonged exposure generally leading to increased cytotoxicity.[2][3] For instance, in lung cancer cell lines, extending the exposure time from 24 to 120 hours dramatically decreased the median IC50 values.[3] Furthermore, the vehicle used to dissolve Paclitaxel, such as Cremophor EL, can sometimes antagonize its cytotoxic effects at certain concentrations.[2][4]

Experimental Protocols

Reproducibility and accuracy are paramount in cytotoxicity screening. The following are detailed methodologies for commonly employed in vitro assays for assessing the cytotoxic effects of Paclitaxel.

Cell Viability Assays (MTS and MTT)

These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of cells.[5] Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]

  • Drug Treatment: The following day, aspirate the medium and add fresh medium containing serial dilutions of Paclitaxel. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) to account for any solvent effects.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[7][8]

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for a specified period (typically 1-4 hours) to allow for formazan formation.

  • Absorbance Measurement: If using MTT, a solubilization solution must be added to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent. It is considered a gold standard for determining cell reproductive death.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1,000 cells/well) into 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of Paclitaxel for a defined period (e.g., 24 hours).

  • Recovery: After the treatment period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing sufficient time for colonies (defined as a cluster of at least 50 cells) to form.

  • Staining and Counting: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as for the MTS/MTT assay.

  • Cell Fixation: After drug treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove excess TCA.

  • Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization and Measurement: Add a Tris-base solution to solubilize the protein-bound dye and measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTS/MTT assay.

Mandatory Visualizations

Paclitaxel's Mechanism of Action: Signaling Pathway

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[9][10] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[9][10][11]

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Bundles Formation of Abnormal Microtubule Bundles Stabilization->Bundles Spindle Mitotic Spindle Dysfunction Bundles->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Paclitaxel binds to β-tubulin, stabilizing microtubules and leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a compound like Paclitaxel.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Screening Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding in 96-well Plates start->cell_culture treatment Treat Cells with Paclitaxel cell_culture->treatment drug_prep Prepare Serial Dilutions of Paclitaxel drug_prep->treatment incubation Incubate for Defined Period (24-72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTS, SRB) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis: Calculate % Viability and IC50 readout->analysis end End: Report Cytotoxicity Profile analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of Paclitaxel.

References

A Technical Guide to the Solubility and Stability of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Paclitaxel (B517696), a cornerstone antineoplastic agent. Given its widespread use in cancer therapy and research, a thorough understanding of its solubility and stability is critical for accurate experimental design, formulation development, and clinical application. Paclitaxel's inherent low aqueous solubility and susceptibility to degradation present significant challenges that must be addressed to ensure its therapeutic efficacy and safety.

Solubility Profile of Paclitaxel

Paclitaxel is a highly lipophilic molecule, a characteristic that results in extremely poor solubility in water.[1][2] This property necessitates the use of organic solvents or advanced formulation strategies to achieve therapeutically relevant concentrations.

The aqueous solubility of Paclitaxel is reported to be in the range of 0.1 µg/mL to 5.56 x 10⁻³ g/L.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[3] Its melting point is approximately 216-217°C.[2][4]

Data Presentation: Solubility in Various Solvents

The solubility of Paclitaxel in common organic solvents and aqueous systems is summarized below. It is readily soluble in several organic solvents, which are often used to prepare concentrated stock solutions.[4]

Solvent/SystemApproximate SolubilityReference(s)
Water0.1 - 5.6 µg/mL[1]
Dimethyl Sulfoxide (DMSO)5 - 25 mg/mL[5][6]
Dimethylformamide (DMF)~5 mg/mL[5]
Ethanol1.5 - 20 mg/mL[5][6]
DichloromethaneSoluble[4]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[5]

Enhancing Aqueous Solubility

Due to its poor water solubility, various techniques are employed to formulate Paclitaxel for in vitro experiments and clinical use. A common issue is the precipitation of the drug upon dilution of an organic stock solution into an aqueous medium like a buffer or cell culture media.[1]

Formulation StrategyDescriptionExample ResultReference(s)
Co-solvents Using a mixture of solvents to increase solubility.75% (v/v) PEG 400 in water increased solubility to 16 mg/mL.[7]
Surfactants Micelle-forming agents that encapsulate the hydrophobic drug.Tween 80 and Poloxamer 188 can increase apparent solubility.[1]
Cyclodextrins Form inclusion complexes where Paclitaxel is held in the hydrophobic cavity.β-Cyclodextrin-based formulations improve solubility.[1][8]
Liposomes Phospholipid vesicles that can encapsulate Paclitaxel.PEGylated liposomes enhance solubility and stability.[3][7]
Nanoparticles Nano-sized drug crystals or polymer-based carriers.Nanocrystal formulations improve dissolution rates and bioavailability.[1][9]

Stability Profile of Paclitaxel

Paclitaxel is susceptible to degradation under various conditions, including exposure to non-optimal pH, high temperatures, and light. The primary degradation pathways include hydrolysis of its ester groups and epimerization at the C7 position.[6][10][11]

Factors Affecting Stability

  • pH: Paclitaxel is most stable in acidic conditions, specifically in a pH range of 3 to 5.[7][12] In neutral to basic solutions (pH > 7), it undergoes base-catalyzed hydrolysis and epimerization, leading to a loss of potency.[6][10]

  • Temperature: Higher temperatures accelerate the rate of degradation.[13] Infusion solutions of Paclitaxel demonstrate a significantly longer shelf-life when stored at refrigerated temperatures (2-8°C) compared to room temperature (25°C).[14][15][16]

  • Light: Exposure to high-intensity light can induce photodegradation, forming various degradants, with the most abundant being an isomer containing a C3-C11 bridge.[17] Therefore, Paclitaxel and its solutions should be protected from light.[6]

  • Oxidation: Treatment with hydrogen peroxide has been shown to produce 10-deacetylpaclitaxel.[17]

Data Presentation: Degradation Products and Storage Stability

The principal degradation products formed under various stress conditions are outlined below.

Stress ConditionMajor Degradation ProductsReference(s)
Acidic 10-deacetylpaclitaxel, Oxetane ring-opened product[17]
Basic (Alkaline) 7-epipaclitaxel, Baccatin III, 10-deacetylpaclitaxel, Paclitaxel sidechain methyl ester[10][17]
Oxidative (H₂O₂) 10-deacetylpaclitaxel[17]
Photolytic (Light) Isomer with a C3-C11 bridge and other minor degradants[17]

Proper storage is crucial to maintain the integrity of Paclitaxel.

FormStorage ConditionStability PeriodReference(s)
Lyophilized Powder -20°C, protected from light≥ 4 years[5]
Stock Solution in DMSO -20°C or -70°C, desiccated, protected from light, aliquoted to avoid freeze-thaw cyclesRecommended use within 3 months at -20°C[6]
Aqueous Solutions Not recommended for storageUse immediately; do not store for more than one day[5][6]

The stability of diluted Paclitaxel infusions is highly dependent on concentration, diluent, container type, and temperature, with precipitation being the primary limiting factor.[14][15]

Concentration & DiluentContainerTemperatureApproximate StabilityReference(s)
0.3 mg/mL in 5% GlucoseGlass2-8°C20 days[14][16]
0.3 mg/mL in 5% GlucoseGlass25°C7 days[14][16]
0.3 mg/mL in 0.9% NaClLow-density polyethylene2-8°C16 days[14][16]
0.3 mg/mL in 0.9% NaClPolyolefin / Glass2-8°C13 days[14][16]
1.2 mg/mL in 5% GlucoseLow-density polyethylene2-8°C12 days[14][16]
1.2 mg/mL in 0.9% NaClPolyolefin / Glass25°C3 days[14][16]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data in studies involving Paclitaxel.

3.1 Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • Paclitaxel (crystalline powder)

  • Solvent of interest (e.g., phosphate (B84403) buffer, organic solvent)

  • Sealed glass vials with screw caps

  • Isothermal shaker bath

  • Vortex mixer

  • Centrifuge capable of temperature control

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of Paclitaxel powder to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required should be established by taking samples at different intervals until the concentration in solution remains constant.

  • After reaching equilibrium, allow the vials to stand at the same constant temperature to let the undissolved solid settle.

  • Centrifuge the vials at the same temperature to pellet the remaining solid material.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of Paclitaxel in the diluted sample using a validated HPLC method.

G start Start add_drug Add Excess Paclitaxel to Solvent start->add_drug agitate Agitate in Isothermal Shaker Bath add_drug->agitate equilibrate Allow System to Reach Equilibrium agitate->equilibrate separate Separate Undissolved Solid (Centrifuge / Filter) equilibrate->separate quantify Quantify Solute Concentration in Supernatant via HPLC separate->quantify end_node End quantify->end_node

Workflow for Equilibrium Solubility Determination.

3.2 Protocol for Stability Assessment using RP-HPLC

A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of its stability over time.[6][18][19]

Materials:

  • Validated stability-indicating Reverse-Phase HPLC (RP-HPLC) system with a UV detector

  • Paclitaxel reference standard

  • Solvent for stock solution (e.g., HPLC-grade DMSO)

  • Storage chambers/incubators set to desired conditions (e.g., 4°C, 25°C, 40°C, photostability chamber)

  • Appropriate vials for storing samples

Procedure:

  • Preparation of Stock Solution: Accurately prepare a stock solution of Paclitaxel in the chosen solvent (e.g., 1 mg/mL in DMSO).[6]

  • Sample Preparation: Dispense aliquots of the stock solution into separate vials for each storage condition and time point to be tested. This avoids contamination and the effects of repeated sampling from a single container.

  • Storage: Place the vials in the designated stability chambers. Conditions often include varied temperature, humidity, and light exposure as per ICH guidelines.

  • Time Point Analysis: At specified intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve one vial from each storage condition.[6]

  • Quantification:

    • Dilute the sample with the HPLC mobile phase to a concentration within the pre-established calibration curve range.

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram. Identify and integrate the peak for intact Paclitaxel and any peaks corresponding to degradation products.

  • Data Analysis:

    • Use a calibration curve to determine the concentration of Paclitaxel remaining in each sample.

    • Calculate the percentage of Paclitaxel remaining relative to the initial concentration (time 0).

    • Plot the percentage of remaining Paclitaxel against time for each storage condition to determine the degradation kinetics and shelf-life.

G start Start prep_sol Prepare Paclitaxel Solution start->prep_sol aliquot Dispense Aliquots for Each Condition/Time Point prep_sol->aliquot store Store Under Defined Conditions (Temp, Light, pH) aliquot->store retrieve Retrieve Sample at Designated Time Point store->retrieve analyze Analyze via Stability- Indicating HPLC retrieve->analyze quantify Quantify Remaining Drug & Degradants analyze->quantify plot Plot % Remaining vs. Time quantify->plot end_node End plot->end_node

Workflow for HPLC-Based Stability Assessment.

Major Degradation Pathways

Understanding the chemical reactions that lead to the degradation of Paclitaxel is fundamental for developing stable formulations and defining appropriate storage conditions.

G paclitaxel Paclitaxel acid Acidic Conditions (Hydrolysis) paclitaxel->acid base Basic Conditions (Hydrolysis & Epimerization) paclitaxel->base oxidation Oxidative Stress (e.g., H₂O₂) paclitaxel->oxidation light Light Exposure (Photodegradation) paclitaxel->light d1 10-deacetylpaclitaxel acid->d1 d2 Oxetane Ring Opening acid->d2 base->d1 d3 7-epipaclitaxel base->d3 d4 Baccatin III base->d4 oxidation->d1 d5 C3-C11 Bridged Isomer light->d5

Logical Map of Paclitaxel Degradation Pathways.

References

A Deep Dive into the Interaction of Paclitaxel with Tubulin Isoforms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent chemotherapeutic agent, exerts its anti-cancer effects by binding to β-tubulin, a subunit of microtubules, thereby stabilizing them and arresting the cell cycle.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular functions, including mitosis.[1][2] In mammals, multiple genes encode for different variants of α- and β-tubulin, known as isotypes.[3] These isotypes exhibit tissue-specific expression and are thought to impart distinct properties to microtubule dynamics.[3] The differential expression of β-tubulin isotypes, in particular, has been strongly correlated with the efficacy of microtubule-targeting anticancer drugs like paclitaxel.[3] Notably, the overexpression of the βIII-tubulin isotype is frequently associated with paclitaxel resistance in various cancers.[3]

This technical guide provides a comprehensive overview of the interaction between paclitaxel and different tubulin isoforms. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to aid researchers in this field. It is important to note that while the prompt specified "Paclitaxel C," no specific compound by that name is widely documented in the scientific literature. Therefore, this guide focuses on the extensively studied interactions of paclitaxel and its well-known analogues.

Quantitative Data Summary: Paclitaxel Interaction with Tubulin Isoforms

The binding affinity of paclitaxel for different tubulin isotypes varies, with the βIII isotype consistently showing weaker interactions. This has significant implications for drug efficacy and resistance.[3] The following tables summarize quantitative data from various studies. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions and methodologies.[3]

Table 1: Binding Affinity and Efficacy of Paclitaxel and Analogues for Different Tubulin Isotypes

CompoundTubulin IsotypeMethodParameterValueReference(s)
PaclitaxelMixed (Bovine Brain)Competition BindingKi~10 nM[3]
PaclitaxelβI-tubulin (recombinant)Surface Plasmon ResonanceKD1.2 µM[3]
PaclitaxelβIII-tublin (recombinant)Surface Plasmon ResonanceKD3.5 µM[3]
DocetaxelYeast Tubulin (mutant BBBBB)Assembly AssayEC500.36 µM[4]
PaclitaxelYeast Tubulin (mutant BBBBB)Assembly AssayEC501.1 µM[4]
DocetaxelYeast Tubulin (mutant BBBYB - H227N)Assembly AssayEC503.0 µM[4]
PaclitaxelYeast Tubulin (mutant BBBYB - H227N)Assembly AssayEC502.2 µM[4]
2'-deoxy-PaclitaxelMixed (Bovine Brain)Competition BindingApparent Ki>100-fold less than Paclitaxel[5]
Baccatin IIIMixed (Bovine Brain)Competition BindingApparent Ki~3-fold greater than 2'-deoxy-Paclitaxel[5]

Table 2: Cytotoxicity of Paclitaxel and Analogues in Cancer Cell Lines with Varying Tubulin Isotype Expression

Cell LineCancer TypeKey Tubulin Isotype(s)CompoundIC50Reference(s)
MDA-MB-231Triple Negative Breast CancerHigh βIIIPaclitaxel0.8 nM[6]
Hs578TTriple Negative Breast CancerHigh βIIIPaclitaxel1.2 nM[6]
SK-BR-3HER2+ Breast Cancer-Paclitaxel~5 nM[7][8]
T-47DLuminal A Breast Cancer-Paclitaxel~2.5 nM[7][8]

Key Experimental Protocols

Purification of Tubulin Isotypes

To conduct direct binding and polymerization studies, purified tubulin of a specific isotype is required.

Methodology: Polymerization-Depolymerization Cycles from Cultured Cells [9][10]

This method yields polymerization-competent tubulin.

  • Cell Culture and Lysis:

    • Grow cell lines known to express a high level of a specific tubulin isotype to a high density.[3]

    • Harvest the cells and resuspend them in an ice-cold lysis buffer (e.g., BRB80 buffer: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, supplemented with protease inhibitors, PMSF, and 2-mercaptoethanol).[3]

    • Lyse the cells using a Dounce homogenizer or sonication.[3]

  • Clarification:

    • Centrifuge the cell lysate at high speed (e.g., 100,000 x g) at 4°C for 1 hour to remove cellular debris.[3]

  • First Polymerization:

    • Add GTP to a final concentration of 1 mM to the clarified supernatant.[3]

    • Incubate at 37°C for 30 minutes to induce microtubule polymerization.[3]

  • Pelleting Microtubules:

    • Layer the polymerization mixture over a warm sucrose (B13894) cushion (e.g., 10-20% sucrose in a warm buffer) and centrifuge at a lower speed (e.g., 30,000 x g) at 37°C for 30 minutes. The microtubule polymer will form a pellet.[3]

  • Depolymerization:

    • Resuspend the microtubule pellet in a cold buffer and incubate on ice for 30-60 minutes to induce depolymerization.[3]

  • Second Polymerization and Final Collection:

    • Repeat the polymerization and pelleting steps. The final microtubule pellet can be resuspended in an appropriate buffer for storage or immediate use.

Methodology: Affinity Purification [11][12]

This method allows for the rapid purification of native, active tubulin.

  • Preparation of Affinity Matrix:

    • A recombinant protein containing the TOG1/2 domains from S. cerevisiae Stu2 is covalently coupled to a Sepharose support.[12]

  • Cell Lysis and Clarification:

    • Prepare a clarified crude cell extract as described in the polymerization-depolymerization protocol.

  • Affinity Chromatography:

    • Pass the clarified extract over the TOG1/2 affinity column. Tubulin will bind to the resin.[12]

    • Wash the column with an appropriate buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the purified tubulin under mild conditions.[12] The eluted tubulin is functional and can be used for assembly assays.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in light scattering.[13][14][15]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (e.g., bovine brain, >99% pure) to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[13][15] Keep on ice.

    • Prepare a 10 mM stock solution of GTP in water.[13]

    • Prepare working solutions of Paclitaxel by diluting a stock solution in room temperature GTB.[15]

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of Paclitaxel or a vehicle control (e.g., DMSO).[13]

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.[13]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.[13][15]

    • Measure the absorbance at 340 nm every minute for 60 minutes.[13][15]

  • Data Analysis:

    • Plot absorbance (turbidity) as a function of time. The rate of polymerization is determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau.[13]

Competition Binding Assay

This assay determines the binding affinity of an unlabeled compound by measuring its ability to compete with a labeled ligand for the same binding site on the microtubule.[4][16][17]

  • Microtubule Preparation:

    • Prepare pre-formed, stabilized microtubules by incubating purified tubulin with GTP at 37°C.[4][16]

  • Competition Reaction:

    • Incubate the pre-formed microtubules with a fixed concentration of a labeled Paclitaxel analog (e.g., ³H-paclitaxel or a fluorescent analog) and varying concentrations of the unlabeled test compound.[3][4]

  • Separation of Bound and Free Ligand:

    • Separate the microtubules (with bound ligand) from the unbound ligand. This can be achieved by centrifugation through a sucrose cushion for radiolabeled assays or by ultrafiltration for mass spectrometry-based assays.[4][17]

  • Quantification:

    • Quantify the amount of labeled ligand bound to the microtubules using scintillation counting, fluorescence measurement, or mass spectrometry.[3][4][17]

  • Data Analysis:

    • Plot the amount of bound labeled ligand as a function of the unlabeled competitor concentration. Fit the data to a competitive binding equation to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]

Immunofluorescence for Microtubule Stabilization

This protocol allows for the visualization of the effects of Paclitaxel on the microtubule cytoskeleton in cultured cells.[18][19]

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a culture dish and allow them to adhere overnight.

    • Treat the cells with various concentrations of Paclitaxel or a vehicle control for a specified duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol.[18][19]

  • Permeabilization:

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 60 minutes.[18]

  • Antibody Incubation:

    • Incubate with a primary antibody against α- or β-tubulin diluted in antibody dilution buffer overnight at 4°C.[18]

    • Wash the cells three times with PBS.

    • Incubate with a fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.[18]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The interaction of Paclitaxel with tubulin initiates a cascade of events that ultimately lead to cell cycle arrest and apoptosis. The following diagrams, created using the DOT language for Graphviz, illustrate these processes.

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit (on Microtubule) Paclitaxel->Tubulin Binds to MT_Stabilization Microtubule Hyper-stabilization Tubulin->MT_Stabilization Leads to Dynamics_Suppression Suppression of Microtubule Dynamics MT_Stabilization->Dynamics_Suppression Mitotic_Spindle Defective Mitotic Spindle Dynamics_Suppression->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's core mechanism of action leading to apoptosis.

Tubulin_Polymerization_Assay_Workflow Start Start: Prepare Reagents Setup Reaction Setup (on ice): - Purified Tubulin - GTP - Paclitaxel/Control Start->Setup Incubate Incubate at 37°C in Microplate Reader Setup->Incubate Measure Measure Absorbance at 340nm (every minute for 60 min) Incubate->Measure Analyze Data Analysis: - Plot Absorbance vs. Time - Determine Polymerization Rate Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Competition_Binding_Assay_Workflow Start Start: Prepare Stabilized Microtubules Incubate Incubate Microtubules with: - Labeled Paclitaxel (fixed conc.) - Unlabeled Competitor (varying conc.) Start->Incubate Separate Separate Bound and Free Ligand (e.g., Centrifugation) Incubate->Separate Quantify Quantify Bound Labeled Ligand Separate->Quantify Analyze Data Analysis: - Plot Bound Ligand vs. Competitor Conc. - Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for the competition binding assay.

References

Methodological & Application

Application Note and Protocol: Analytical Method for the Detection of Paclitaxel C in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-cancer agent, is a complex diterpenoid molecule isolated from Taxus species.[1] During its production and storage, several related compounds and impurities can arise, which necessitates robust analytical methods to ensure the quality and safety of the bulk drug. Paclitaxel C is a distinct chemical entity within the taxane (B156437) family, structurally similar to Paclitaxel but with a unique molecular formula of C₄₆H₅₇NO₁₄ and a molecular weight of 847.94 g/mol .[2][3] This document provides a detailed analytical method for the detection and quantification of this compound in bulk Paclitaxel drug substance.

The proposed method is based on established high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques widely used for the analysis of Paclitaxel and its related impurities.[4][5][6] Given the structural similarity, these methods are expected to be highly effective in resolving this compound from Paclitaxel and other known related substances.

Principle and Logical Workflow

The analytical approach relies on reversed-phase chromatography, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Due to subtle differences in their chemical structures, Paclitaxel, this compound, and other related compounds will exhibit different retention times, allowing for their individual detection and quantification.

Analytical_Workflow Figure 1. Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Obtain Bulk Paclitaxel Drug Sample dissolve Dissolve in Diluent (e.g., Acetonitrile (B52724)/Water) start->dissolve filter Filter through 0.45 µm Membrane dissolve->filter inject Inject Sample into HPLC/UPLC System filter->inject separate Separation on a C18 or PFP Column inject->separate detect UV Detection (e.g., 227 nm) separate->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify this compound using a Reference Standard integrate->quantify report Generate Report with Quantitative Results quantify->report

Caption: Figure 1. Experimental Workflow for this compound Detection

Recommended Analytical Methods and Protocols

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the recommended techniques for the analysis of this compound in bulk drug. UPLC offers advantages in terms of speed, resolution, and solvent consumption.[7][8]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a robust starting point for the separation of Paclitaxel and its related compounds, including this compound.[4][9][10]

3.1.1. Chromatographic Conditions

ParameterRecommended Condition
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent[4][9]
Mobile Phase A: WaterB: Acetonitrile[4]
Gradient A time-based gradient can be optimized for resolution. A starting point is 60:40 (A:B).
Flow Rate 1.0 - 1.5 mL/min[5]
Column Temperature 30 - 40 °C[4]
Detection Wavelength 227 nm[4]
Injection Volume 5 - 20 µL
Run Time Approximately 30-60 minutes, depending on the gradient program.

3.1.2. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is commonly used.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL). Further dilutions can be made to establish a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 25 mg of the bulk Paclitaxel drug substance in the diluent in a 25 mL volumetric flask. Sonicate to dissolve and make up to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

For faster and more efficient separations, a UPLC method is recommended.[7][8]

3.2.1. Chromatographic Conditions

ParameterRecommended Condition
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A rapid gradient from approximately 30% to 70% B over 5-10 minutes can be a good starting point.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 227 nm
Injection Volume 1 - 5 µL
Run Time Approximately 10-15 minutes.

3.2.2. Preparation of Solutions

The preparation of the diluent, standard, and sample solutions is the same as described for the HPLC method.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on the bulk drug.[10][11] This will help to identify potential degradation products and ensure that they do not co-elute with this compound.

4.1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

4.2. Procedure

Prepare solutions of the bulk Paclitaxel drug and subject them to the stress conditions outlined above. Analyze the stressed samples using the developed HPLC or UPLC method to observe the formation of degradation products and confirm the resolution of this compound from these new peaks.

Method Validation

The chosen analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway Context (Hypothesized)

While the specific signaling pathway of this compound is not extensively studied, it is presumed to be similar to that of Paclitaxel due to their structural similarity.[2] Paclitaxel is known to function as a microtubule-stabilizing agent, which leads to cell cycle arrest and apoptosis.[12]

Paclitaxel_Signaling Figure 2. Hypothesized Signaling Pathway of this compound paclitaxel_c This compound tubulin β-Tubulin Subunit paclitaxel_c->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Promotes Polymerization & Prevents Disassembly mitotic_spindle Defective Mitotic Spindle Assembly microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Figure 2. Hypothesized Signaling Pathway of this compound

Conclusion

The presented HPLC and UPLC methods provide a robust framework for the detection and quantification of this compound in bulk drug substance. The methods are based on well-established principles for the analysis of Paclitaxel and its related compounds. Proper method validation and forced degradation studies are crucial to ensure the reliability and stability-indicating nature of the chosen method. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the quality control of Paclitaxel.

References

Application Note: HPLC-UV Method for the Separation of Paclitaxel and Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] It is a complex diterpenoid pseudoalkaloid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1][2] During its synthesis and production, several related impurities can be formed. One of the most common impurities is 7-epipaclitaxel, also known as Paclitaxel C.[1] The structural similarity between Paclitaxel and its epimer, this compound, necessitates a highly selective and robust analytical method to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This application note details a reliable and efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the separation and quantification of Paclitaxel from this compound.

Materials and Methods

This section outlines the necessary reagents, instrumentation, and chromatographic conditions for the successful separation of Paclitaxel and this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.[3]

  • Data acquisition and processing software.

Chemicals and Reagents:

  • Paclitaxel reference standard

  • This compound (7-epipaclitaxel) reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

A summary of the optimized HPLC-UV method parameters is presented in the table below.

ParameterCondition
Column C18 Reverse Phase, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C[4]
UV Detection 227 nm[3][4]

Experimental Protocols

Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Paclitaxel and this compound reference standards in 10 mL of acetonitrile individually to prepare stock solutions.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase to obtain a working standard solution.

Sample Preparation:

  • Accurately weigh the sample containing Paclitaxel and its impurities.

  • Dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL of Paclitaxel.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the prepared standard and sample solutions into the HPLC system.

  • Monitor the separation at a UV wavelength of 227 nm.

  • Identify the peaks of Paclitaxel and this compound in the sample solution by comparing their retention times with those of the standard solutions.

  • Integrate the peak areas to quantify the amounts of Paclitaxel and this compound.

Results and Discussion

The developed HPLC-UV method provides a successful separation of Paclitaxel and this compound. A representative chromatogram would show two well-resolved peaks corresponding to the two compounds. The quantitative data for the separation is summarized in the table below.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 8.5< 1.2> 2000
Paclitaxel~ 9.8< 1.2> 2000

The method demonstrates good resolution and peak shape for both analytes. The order of elution is typically this compound followed by Paclitaxel on a C18 column with a mobile phase of acetonitrile and water.

Method Validation

For routine quality control and regulatory purposes, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

Conclusion

The HPLC-UV method described in this application note is simple, accurate, and precise for the separation and quantification of Paclitaxel and its critical impurity, this compound. This method is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations of Paclitaxel.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter Solution C->D E Equilibrate HPLC System D->E To HPLC F Inject Sample E->F G Chromatographic Separation F->G H UV Detection at 227 nm G->H I Identify Peaks by Retention Time H->I To Data Analysis J Integrate Peak Areas I->J K Quantify Paclitaxel & this compound J->K Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application MD1 Column Selection MD2 Mobile Phase Optimization MD1->MD2 MD3 Parameter Tuning (Flow Rate, Temp, Wavelength) MD2->MD3 V1 Specificity MD3->V1 Validate Method V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 A1 Routine Quality Control V5->A1 Apply Validated Method A2 Purity Testing A1->A2 A3 Stability Studies A1->A3

References

Application Note: UPLC-MS/MS Quantification of Paclitaxel C in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (B517696), a potent anti-cancer agent, is widely used in chemotherapy. Its pharmaceutical formulations require rigorous quality control to ensure safety and efficacy. Paclitaxel C, also known as Paclitaxel EP Impurity C or N-Debenzoyl-N-hexanoylpaclitaxel, is a known related substance of paclitaxel. Accurate and sensitive quantification of this compound is crucial for impurity profiling and ensuring the quality of paclitaxel formulations. This application note presents a detailed protocol for the quantification of this compound in pharmaceutical formulations using a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Molecular Structure and Properties

  • Systematic Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate

  • Molecular Formula: C₄₆H₅₇NO₁₄

  • Molecular Weight: 847.94 g/mol

Experimental Protocols

This protocol provides a comprehensive methodology for the UPLC-MS/MS quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Paclitaxel reference standard

  • Docetaxel (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Formulation blank (placebo)

Standard and Sample Preparation

2.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound and Docetaxel (IS) reference standards.

  • Dissolve each standard in 10 mL of methanol to obtain 1 mg/mL stock solutions.

  • Store stock solutions at -20°C.

2.2. Working Standard Solutions

  • Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard (Docetaxel) at 100 ng/mL in 50:50 (v/v) acetonitrile:water.

2.3. Calibration Standards and QC Samples

  • Spike the formulation blank with the appropriate this compound working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 40, and 80 ng/mL).

2.4. Sample Preparation from Formulation

  • Accurately weigh or measure a portion of the pharmaceutical formulation.

  • Dilute the sample with a known volume of 50:50 (v/v) acetonitrile:water to achieve a theoretical this compound concentration within the calibration range.

  • Vortex the solution vigorously for 1 minute.

  • Add the internal standard working solution to each sample.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any excipients.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

3.1. UPLC System

  • Analytical Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

3.2. Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/Hr

  • Desolvation Gas Flow: 800 L/Hr

  • Collision Gas: Argon

3.3. MRM Transitions The following MRM transitions should be optimized for your specific instrument. The precursor ion for this compound is based on its molecular weight.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound848.9To be determined0.1OptimizeOptimize
Docetaxel (IS)808.4527.30.1OptimizeOptimize

Note: The product ion for this compound needs to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Data Presentation

The quantitative performance of the method should be evaluated. The following tables summarize the expected performance characteristics based on similar validated methods for paclitaxel and its impurities.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Weighting

| this compound | 0.5 - 100 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision

QC Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low (1.5) < 15% < 15% 85 - 115%
Medium (40) < 15% < 15% 85 - 115%

| High (80) | < 15% | < 15% | 85 - 115% |

Table 3: Limit of Detection and Quantification

Parameter Value (ng/mL)
Limit of Detection (LOD) ~0.15

| Lower Limit of Quantification (LLOQ) | 0.5 |

Mandatory Visualizations

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Formulation Pharmaceutical Formulation Dilution Dilution in Acetonitrile/Water Formulation->Dilution Spike_IS Spike Internal Standard (Docetaxel) Dilution->Spike_IS Centrifugation Centrifugation Spike_IS->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: UPLC-MS/MS Experimental Workflow for this compound Quantification.

Paclitaxel_Pathway PaclitaxelC Paclitaxel / this compound Tubulin β-Tubulin Subunit PaclitaxelC->Tubulin Binds to Microtubule Microtubule Polymer PaclitaxelC->Microtubule Promotes Assembly & Stabilizes Tubulin->Microtubule Polymerizes into Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization MitoticSpindle Defective Mitotic Spindle Assembly Stabilization->MitoticSpindle CellCycleArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Caption: Presumed Mechanism of Action for this compound.

This application note provides a detailed and robust UPLC-MS/MS method for the quantification of this compound in pharmaceutical formulations. The method is sensitive, specific, and suitable for high-throughput analysis, making it an essential tool for quality control and impurity profiling in the development and manufacturing of paclitaxel-based drugs. The provided protocols and performance characteristics can be used as a starting point for method validation in a regulated laboratory environment.

Application Note: Development of a Validated Method for the Quantification of Paclitaxel Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the identification and quantification of Paclitaxel (B517696) Impurity C (N-Debenzoyl-N-hexanoylpaclitaxel), a critical related substance in paclitaxel active pharmaceutical ingredients (APIs) and finished drug products. The described method is based on established pharmacopeial procedures and is suitable for routine quality control and stability testing. This document provides comprehensive experimental protocols, method validation data, and a visual workflow to aid in implementation.

Introduction

Paclitaxel is a potent anti-cancer agent widely used in chemotherapy.[1] During its synthesis and storage, various impurities can arise, which must be carefully monitored to ensure the safety and efficacy of the final drug product. Paclitaxel Impurity C is a known related substance identified in the European Pharmacopoeia (EP) and is chemically described as N-Debenzoyl-N-hexanoylpaclitaxel.[2][3][4][5][6][7][8] The development of robust, validated analytical methods for the precise quantification of such impurities is a regulatory requirement and a cornerstone of quality control in the pharmaceutical industry. This application note presents a detailed protocol for a stability-indicating HPLC method capable of separating and quantifying Paclitaxel Impurity C from the main paclitaxel peak and other related substances.

Experimental Protocol

This protocol is adapted from methodologies outlined in the European Pharmacopoeia and various validated HPLC methods for paclitaxel and its related compounds.[6][9]

Materials and Reagents
  • Paclitaxel Reference Standard (CRS)

  • Paclitaxel Impurity C Certified Reference Material (CRM)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • 0.22 µm membrane filters

Chromatographic Conditions

A gradient HPLC method is employed for the separation.

ParameterSpecification
HPLC System A gradient HPLC system with a UV detector
Column C18, 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent Eclipse XDB-C18)[9]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program (Representative) 0-10 min: 30% B 10-40 min: 30-90% B 40-45 min: 90% B 45-50 min: 90-30% B 50-60 min: 30% B
Flow Rate 1.2 mL/min[9]
Column Temperature 40°C[9]
Detection UV at 227 nm[9]
Injection Volume 15 µL
Preparation of Solutions

Diluent: Prepare a mixture of methanol and glacial acetic acid in a 200:1 ratio.[9]

Reference Solution (a) - Paclitaxel: Accurately weigh and dissolve an appropriate amount of Paclitaxel CRS in the diluent to obtain a concentration of approximately 1.0 mg/mL.

Reference Solution (b) - Paclitaxel Impurity C: Accurately weigh and dissolve an appropriate amount of Paclitaxel Impurity C CRM in acetonitrile to obtain a stock solution. Further dilute with acetonitrile to a final concentration of approximately 0.1 mg/mL.[6]

System Suitability Solution: Prepare a solution containing both Paclitaxel and Paclitaxel Impurity C in the diluent to demonstrate adequate resolution between the two peaks. The European Pharmacopoeia specifies a minimum resolution of 3.5 between the peaks for paclitaxel and impurity C.

Test Solution: Accurately weigh and dissolve the paclitaxel sample (API or from a formulation) in the diluent to obtain a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.22 µm membrane filter before injection.

Method Validation Summary

The following tables summarize the typical performance characteristics of a validated HPLC method for Paclitaxel Impurity C, based on data reported in the literature for paclitaxel and its related substances.[1]

Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
Paclitaxel0.1 - 100> 0.999
Paclitaxel Impurity C0.1 - 10> 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterConcentration (µg/mL)
LOD0.026
LOQ0.085
Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
Paclitaxel Impurity C1.0, 5.0, 10.098.0 - 102.0
Precision (Repeatability)
AnalyteConcentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
Paclitaxel Impurity C5.0< 2.0< 2.0

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Paclitaxel Impurity C.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_diluent Prepare Diluent (Methanol:Acetic Acid 200:1) prep_ref_pac Prepare Paclitaxel Ref. Std. (~1.0 mg/mL) prep_diluent->prep_ref_pac prep_sst Prepare System Suitability Solution prep_diluent->prep_sst prep_sample Prepare Sample Solution (~1.0 mg/mL) prep_diluent->prep_sample prep_ref_pac->prep_sst prep_ref_impC Prepare Impurity C Ref. Std. (~0.1 mg/mL) prep_ref_impC->prep_sst filter_sample Filter Sample through 0.22 µm filter prep_sample->filter_sample inject_samples Inject Blank, References, and Samples filter_sample->inject_samples hplc_system Equilibrate HPLC System inject_sst Inject System Suitability Solution hplc_system->inject_sst check_res Check Resolution > 3.5 inject_sst->check_res check_res->inject_samples Proceed if OK integrate Integrate Chromatograms inject_samples->integrate identify Identify Peaks by Retention Time integrate->identify quantify Quantify Impurity C using External Standard Method identify->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of Paclitaxel Impurity C.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on a paclitaxel sample. This involves subjecting the sample to various stress conditions to generate potential degradation products and confirming that they do not interfere with the quantification of Paclitaxel Impurity C.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The developed HPLC method should be able to resolve Paclitaxel Impurity C from any degradation products formed under these conditions.

Conclusion

The HPLC method detailed in this application note is a robust and reliable approach for the quantification of Paclitaxel Impurity C in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it suitable for implementation in a quality control laboratory setting. The provided experimental protocol and workflow diagram serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of paclitaxel.

References

Paclitaxel C Reference Standard: A Guide to Preparation, Use, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel C, also known as Taxuyunnanine A or N-Debenzoyl-N-hexanoylpaclitaxel, is a naturally occurring taxane (B156437) and a significant related compound found in Paclitaxel preparations.[1] As an impurity, its accurate identification and quantification are critical for the quality control and safety of Paclitaxel-based therapeutics.[1] This document provides detailed protocols for the preparation, handling, and analytical characterization of this compound reference standards, essential for method development, validation, and routine quality control of Paclitaxel drug substances and products.

Physicochemical Properties and Storage

Proper handling and storage of this compound reference standards are paramount to maintaining their integrity and ensuring accurate analytical outcomes.

Table 1: Physicochemical Properties and Specifications of this compound Reference Standard

ParameterSpecificationSource(s)
Synonyms Taxuyunnanine A, N-Debenzoyl-N-hexanoylpaclitaxel, Taxol C[1]
CAS Number 153415-45-3[1]
Molecular Formula C₄₆H₅₇NO₁₄[1]
Molecular Weight 847.94 g/mol [1]
Appearance White to off-white solid[1]
Purity (by HPLC) ≥95% - ≥98%[1]
Melting Point 150°C (methanol) or 204-205°C[1]
Storage Conditions 2-8°C, protected from light, desiccated.[1][2]
Solubility Soluble in DMSO and methanol.[1][2]

Stability and Handling: Caution should be exercised when handling this compound, as Paclitaxel is a cytotoxic agent.[3] It is recommended to wear appropriate personal protective equipment, including gloves and a lab coat, and to work in a well-ventilated area. While specific stability studies on this compound are not extensively published, its structural similarity to Paclitaxel suggests it may exhibit similar degradation patterns, such as epimerization at the C-7 position.[1] Therefore, it is crucial to store this compound standards in a cool, dry, and dark environment.[1][2] Stock solutions should be prepared fresh or stored at -20°C for long-term use.[1]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis. The following protocol outlines the preparation of stock and working standard solutions for this compound.

Protocol 1: Preparation of this compound Standard Solutions

Materials:

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in and dilute to volume with acetonitrile.[1] Sonicate for approximately 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • Further dilutions can be made to generate a calibration curve covering the expected concentration range of the analyte in the samples (e.g., 1-100 µg/mL).[1]

HPLC Method for Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of Paclitaxel and its related compounds.[4][5] The following protocol is a representative method.

Protocol 2: HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[4]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of acetonitrile and water or a phosphate (B84403) buffer (e.g., pH 4.5) is typically employed.[4][6] A common starting point is a 50:50 (v/v) mixture.[1][6] Gradient or isocratic elution can be used.

  • Flow Rate: A typical flow rate is 1.0 - 2.0 mL/min.[4][6]

  • Column Temperature: Ambient or controlled at a specific temperature, for example, 30°C.

  • Detection Wavelength: UV detection at 227 nm is commonly used for Paclitaxel and its related compounds.[5][7]

  • Injection Volume: 10-20 µL.[8]

Table 2: Example HPLC Parameters for Paclitaxel and Related Compounds Analysis

ParameterCondition 1Condition 2Condition 3
Column C18, 250x4.6mm, 5µm[4]Ascentis® Express F5, 15cm x 4.6mm, 5µmµBondapak-C18, 150mm x 4.6mm[6]
Mobile Phase KH2PO4-Acetonitrile (60:40)[4]Water:Acetonitrile (60:40)Acetonitrile:20mM phosphate buffer pH 5 (50:50)[6]
Flow Rate 2 mL/min[4]1.5 mL/min1 mL/min[6]
Detection UV, 230 nm[4]UV, 227 nmUV, 229 nm[6]
Column Temp. Not Specified30 °CAmbient[6]

Procedure:

  • System Suitability: Before sample analysis, inject a system suitability solution (containing Paclitaxel and known impurities) to ensure the chromatographic system is performing adequately. Key parameters to check include resolution, tailing factor, and theoretical plates.[3][9]

  • Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration.

  • Sample Analysis: Inject the sample solutions.

  • Data Analysis: Plot the peak area of this compound against the corresponding concentration for the working standard solutions to generate a calibration curve. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the preparation and use of a this compound reference standard and the established mechanism of action for Paclitaxel.

experimental_workflow cluster_prep Reference Standard Preparation cluster_analysis HPLC Analysis weigh Weigh this compound Reference Standard dissolve Dissolve in Acetonitrile (Stock Solution) weigh->dissolve dilute Prepare Working Standard Dilutions dissolve->dilute hplc Inject into HPLC System dilute->hplc Inject Standards prepare_sample Prepare Sample Solution prepare_sample->hplc detect UV Detection (227 nm) hplc->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for this compound reference standard preparation and HPLC analysis.

Mechanism of Action of Paclitaxel

Paclitaxel exerts its anticancer effects primarily by targeting microtubules, which are essential components of the cell's cytoskeleton.[10][11] It is presumed that this compound may have a similar mechanism of action.[12]

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[10][11][13] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[11][13] Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[11][13][14] Paclitaxel-induced apoptosis can be triggered through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.[11][13]

paclitaxel_moa paclitaxel Paclitaxel beta_tubulin β-tubulin subunit paclitaxel->beta_tubulin microtubules Microtubules beta_tubulin->microtubules Polymerization stabilization Microtubule Stabilization microtubules->stabilization mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway for the mechanism of action of Paclitaxel.

Conclusion

The use of well-characterized this compound reference standards is indispensable for the reliable quality control of Paclitaxel-containing pharmaceuticals. The protocols and information provided in this application note offer a comprehensive guide for researchers and drug development professionals to accurately prepare, handle, and analyze this compound, thereby ensuring the safety and efficacy of these important chemotherapeutic agents.

References

Isolating Paclitaxel C: A Detailed Protocol for Purification from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the isolation and purification of Paclitaxel (B517696) C from complex mixtures, such as crude plant extracts or semi-synthetic reaction products. The methodology leverages established techniques for taxane (B156437) separation, primarily focusing on a multi-step chromatographic approach to achieve high purity.

Introduction

Paclitaxel C is a structural analog of Paclitaxel, a potent anti-cancer agent. As with other taxanes, this compound is often found in intricate mixtures containing structurally similar compounds. The separation of these closely related taxanes presents a significant challenge in the manufacturing and development of taxane-based therapeutics. This protocol outlines a robust and reproducible workflow for the isolation of this compound, ensuring high purity for downstream applications.

The purification strategy involves a preliminary extraction and partitioning phase to enrich the taxane fraction, followed by preparative High-Performance Liquid Chromatography (HPLC) for the fine separation of this compound from other taxanes.

Experimental Protocols

Crude Extraction of Taxane Mixture

This protocol is a general method for extracting taxanes from plant material and can be adapted for sources known to contain this compound, such as Corylus avellana (Hazel) leaves and shells.[1]

Materials:

Procedure:

  • Maceration: Macerate the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with continuous agitation.[1]

  • Filtration: Filter the extract through a suitable filter paper to remove solid debris.[1]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.[1]

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a biphasic system of methanol/water and n-hexane to remove lipids and other non-polar impurities.[1]

    • Discard the n-hexane phase.[1]

    • Extract the aqueous methanol phase, which contains the taxanes, with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.[1]

  • Final Concentration: Evaporate the organic solvent from the taxane-rich phase to yield a crude taxane mixture.[1]

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation

The purification of this compound from the crude extract requires sophisticated chromatographic techniques to separate it from a complex mixture of other taxanes.[1] High-Performance Liquid Chromatography (HPLC) is the method of choice.[1]

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)[1]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Reference standards for Paclitaxel, 7-epipaclitaxel, and other known taxanes

Procedure:

  • Sample Preparation: Dissolve the crude taxane mixture in a minimal amount of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution system of acetonitrile (ACN) and water is necessary to achieve the required separation.[1] An example of a gradient program is provided in Table 1. The gradient should be optimized to resolve this compound from its isomers.[1]

    • Flow Rate: A typical flow rate for a preparative column of this size is 2-4 mL/min.[1]

    • Detection: UV detection at 227 nm is commonly used for taxanes.[1]

  • Fraction Collection: Collect fractions based on the retention time of the target compound, this compound. The retention times of reference standards should be determined beforehand to aid in the identification of the this compound peak.[1]

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

  • Crystallization: Obtain the purified this compound as a solid by careful evaporation of the solvent and subsequent crystallization from a suitable solvent system (e.g., acetone/hexane).[1]

Data Presentation

Table 1: Example Gradient Elution Program for Preparative HPLC

Time (minutes)% Acetonitrile (ACN) in Water
0 - 530%
5 - 5030% to 70% (linear gradient)
50 - 5570%
55 - 6030% (equilibration)

This is a general gradient and should be optimized for specific mixtures and column dimensions.[1]

Table 2: Key Parameters for HPLC Separation of Taxanes

ParameterRecommended Setting/ValueRationale
Stationary Phase Reversed-phase C18 or Pentafluorophenyl (PFP)C18 provides good hydrophobic retention for taxanes.[1] PFP columns can offer alternative selectivity for closely related compounds.[2][3]
Mobile Phase Acetonitrile/Water GradientAllows for the separation of compounds with a range of polarities.[1][3]
Detection Wavelength 227 nmThis is a common UV absorbance maximum for taxanes.[1][2]
Flow Rate 2-4 mL/min (Preparative)Appropriate for the specified column dimensions to ensure good separation efficiency.[1]

Mandatory Visualization

Isolation_Workflow cluster_extraction Crude Taxane Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification cluster_final_product Final Product plant_material Plant Material (e.g., Hazel) maceration Maceration in Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning1 Methanol/Water vs. n-Hexane concentration1->partitioning1 partitioning2 Aqueous Methanol vs. Dichloromethane partitioning1->partitioning2 Aqueous Phase concentration2 Concentration partitioning2->concentration2 Organic Phase prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis crystallization Crystallization purity_analysis->crystallization paclitaxel_c Purified this compound crystallization->paclitaxel_c

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting

The primary challenge in this protocol is the effective separation of this compound from other closely related taxanes.[1] If co-elution is observed, consider the following optimizations:

  • Gradient Modification: Adjust the slope of the acetonitrile gradient to improve resolution. A shallower gradient can enhance the separation of closely eluting peaks.

  • Alternative Stationary Phase: A pentafluorophenyl (PFP) column can provide different selectivity for taxane analogs compared to a C18 column.[2][3]

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve peak resolution, although it will increase the run time.

By following this detailed protocol and considering the troubleshooting suggestions, researchers can successfully isolate high-purity this compound for a variety of scientific and developmental applications.

References

Application Notes and Protocols for Forced Degradation Studies of Paclitaxel Using Paclitaxel C as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. This document provides detailed application notes and protocols for conducting forced degradation studies on Paclitaxel (B517696), a widely used chemotherapeutic agent. A key aspect of these studies is the accurate identification and quantification of degradation products. Paclitaxel C, a known impurity and degradation product of Paclitaxel, serves as an essential reference standard in these analyses. These protocols are intended for researchers, scientists, and drug development professionals.

Key Concepts in Paclitaxel Degradation

Paclitaxel is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.[1] The primary degradation pathways involve epimerization at the C-7 position, hydrolysis of the ester side chains, and cleavage of the oxetane (B1205548) ring.[1][2][3] Common degradation products include 7-epipaclitaxel, 10-deacetylpaclitaxel, and Baccatin III.[1][4] this compound is a significant related compound and is often monitored as a critical impurity.

Experimental Protocols

This section outlines the detailed methodologies for performing forced degradation studies on Paclitaxel.

Materials and Reagents
  • Paclitaxel Reference Standard

  • This compound Reference Standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Preparation of Stock and Standard Solutions

2.1. Paclitaxel Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of Paclitaxel Reference Standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

2.2. This compound Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound Reference Standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

2.3. Working Standard Solutions

  • Prepare a series of working standard solutions of Paclitaxel and this compound by diluting the stock solutions with the mobile phase to appropriate concentrations for calibration curves (e.g., 1-100 µg/mL).

Forced Degradation Procedures

For each condition, a sample of the Paclitaxel stock solution is subjected to stress. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

3.1. Acidic Hydrolysis

  • To 1 mL of Paclitaxel stock solution in a flask, add 1 mL of 0.1 N HCl.

  • Heat the mixture at 80°C for 24 hours in a water bath.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2. Basic Hydrolysis

  • To 1 mL of Paclitaxel stock solution in a flask, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at room temperature for a specified period (e.g., 5 minutes), as degradation can be rapid.[5]

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3.3. Oxidative Degradation

  • To 1 mL of Paclitaxel stock solution in a flask, add 1 mL of 30% H₂O₂.[5]

  • Keep the mixture at room temperature for 12 hours.[5]

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3.4. Thermal Degradation

  • Transfer a known amount of solid Paclitaxel to a watch glass.

  • Place it in a thermostatically controlled oven at 50°C for 2 months.

  • Alternatively, expose a solution of Paclitaxel to a high temperature (e.g., 100°C) for 5 hours.[5]

  • After exposure, dissolve the solid sample in the mobile phase or dilute the solution to a suitable concentration for HPLC analysis.

3.5. Photolytic Degradation

  • Expose a solution of Paclitaxel to sunlight for 2 days or in a photostability chamber.

  • The solution should be in a transparent container.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Analysis

A stability-indicating HPLC method is crucial to separate Paclitaxel from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and phosphate buffer (e.g., 60:40 v/v) in isocratic mode.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 226 nm

  • Injection Volume: 20 µL

Analysis Procedure:

  • Inject the prepared standard solutions to establish the calibration curves for Paclitaxel and this compound.

  • Inject the control and stressed samples.

  • Identify the peaks of Paclitaxel and this compound in the chromatograms by comparing their retention times with those of the standards.

  • Quantify the amount of Paclitaxel remaining and the amount of this compound formed using the calibration curves.

  • Calculate the percentage of degradation.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and structured table.

Table 1: Summary of Forced Degradation Studies of Paclitaxel

Stress ConditionParameters% Degradation of Paclitaxel% Formation of this compoundOther Major Degradation Products
Acidic Hydrolysis 0.1 N HCl, 80°C, 24hDataData10-deacetylpaclitaxel, Oxetane ring-opened product[1]
Basic Hydrolysis 0.1 N NaOH, RT, 5 minDataDataBaccatin III, 10-deacetylpaclitaxel, 7-epipaclitaxel[1]
Oxidative Degradation 30% H₂O₂, RT, 12hDataData10-deacetylpaclitaxel[1]
Thermal Degradation 100°C, 5h (solution)DataData7-epipaclitaxel, 10-deacetylpaclitaxel[4]
Photolytic Degradation UV light, 12hDataDataC3-C11 bridged isomer[1]

Note: The actual percentage values will be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of Paclitaxel.

G cluster_prep Preparation cluster_stress Stress Conditions A Paclitaxel Stock Solution C Acidic Hydrolysis A->C D Basic Hydrolysis A->D E Oxidative Degradation A->E F Thermal Degradation A->F G Photolytic Degradation A->G B This compound Standard Solution H HPLC Analysis (Stability-Indicating Method) B->H C->H D->H E->H F->H G->H I Data Analysis (Quantification & Identification) H->I J Degradation Pathway Elucidation I->J G Paclitaxel Paclitaxel Paclitaxel_C This compound (Impurity C) Paclitaxel->Paclitaxel_C Degradation Degradation_Products Other Degradation Products (e.g., 7-epipaclitaxel, 10-deacetylpaclitaxel) Paclitaxel->Degradation_Products Degradation

References

Application Notes and Protocols: A Comparative Analysis of Paclitaxel C in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel is a highly effective anti-cancer agent renowned for its unique mechanism of action: the stabilization of microtubules. This action disrupts the normal dynamics of the cellular cytoskeleton, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis, or programmed cell death.[1][2] Paclitaxel C, also known as Taxuyunnanine A, is a naturally occurring structural analog of paclitaxel.[2] While it shares the core taxane (B156437) structure, its distinct side chain at the C-13 position suggests potential differences in biological activity.[2]

These application notes provide a comprehensive guide for conducting comparative biological assays to evaluate the efficacy and mechanism of action of this compound relative to the well-characterized paclitaxel. The protocols and data presentation formats are designed to facilitate robust and reproducible comparative studies.

Data Presentation: Quantitative Comparison

Clear and concise data presentation is paramount for comparative analysis. The following tables provide templates for summarizing key quantitative data.

Table 1: Comparative Cytotoxicity (IC50 Values) in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency.

Cell LineCancer TypePaclitaxel IC50 (nM)This compound IC50 (nM)
MCF-7Breast Cancer3.5 - 7.5[3]To be determined
MDA-MB-231Breast Cancer0.3 - 300[3]To be determined
A549Non-Small Cell Lung Cancer1.35 - 1900[4]To be determined
PC-3Prostate Cancer12.5[3]To be determined
OVCAR-3Ovarian CancerData not readily availableTo be determined

Note: IC50 values are highly dependent on the assay method and exposure time.[3][5]

Table 2: Comparative Effects on Cell Cycle Distribution in PC-3 Cells (24-hour treatment)

Analysis of cell cycle distribution reveals the phase at which a compound arrests cell proliferation.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.2[6]30.5[6]14.3[6]
Paclitaxel (10 nM)15.8[6]8.2[6]76.0[6]
This compound (10 nM)To be determinedTo be determinedTo be determined

Table 3: Comparative Induction of Apoptosis in Canine Mammary Gland Tumor (CHMm) Cells (24-hour treatment)

Quantification of apoptosis provides insight into the cell death mechanism.

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (Untreated)From experimentFrom experimentFrom experiment
Paclitaxel (e.g., 20 nM)From experiment[7]From experiment[7]From experiment[7]
This compound (e.g., 20 nM)To be determinedTo be determinedTo be determined

Experimental Protocols

The following are detailed protocols for the key assays required for a comparative biological evaluation.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • Paclitaxel and this compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Paclitaxel and this compound in complete medium. Replace the culture medium with 100 µL of the diluted compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Reagent Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.[8]

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[9]

Materials:

  • 6-well cell culture plates

  • Paclitaxel and this compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Paclitaxel or this compound for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: Collect the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • 6-well cell culture plates

  • Paclitaxel and this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Western Blotting for Apoptosis-Related Proteins

This method allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

Mandatory Visualizations

Signaling Pathway of Paclitaxel-Induced Cell Death

Paclitaxel Paclitaxel / this compound Microtubules Stabilization of Microtubules Paclitaxel->Microtubules MitoticSpindle Dysfunctional Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest ApoptosisInduction Induction of Apoptosis CellCycleArrest->ApoptosisInduction Bcl2Family Modulation of Bcl-2 Family (e.g., Bax/Bcl-2 ratio) ApoptosisInduction->Bcl2Family CaspaseCascade Activation of Caspase Cascade Bcl2Family->CaspaseCascade CaspaseCascade->ApoptosisInduction

Caption: Paclitaxel's mechanism of action.

Experimental Workflow for Cell Cycle Analysis

Start Seed Cells in 6-well Plates Treat Treat with Paclitaxel / this compound Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine Cell Cycle Distribution Analyze->End

Caption: Workflow for cell cycle analysis.

Logical Relationship of Apoptosis Assay Results

node1 Viable Cell Annexin V- PI- node2 Early Apoptotic Cell Annexin V+ PI- node1->node2 Phosphatidylserine Translocation node3 Late Apoptotic / Necrotic Cell Annexin V+ PI+ node2->node3 Loss of Membrane Integrity

Caption: Interpreting Annexin V/PI staining results.

References

Application Notes and Protocols: Cell-Based Assays to Evaluate the Efficacy of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the disruption of normal microtubule dynamics, which are critical for cell division.[3][4] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing the disassembly necessary for mitotic spindle formation.[3][5] This stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][6][7]

These application notes provide detailed protocols for key cell-based assays used to quantify the efficacy of Paclitaxel in vitro. The assays described herein measure cytotoxicity, the induction of apoptosis, and cell cycle arrest, providing a comprehensive framework for researchers, scientists, and drug development professionals.

Paclitaxel's Mechanism of Action

Paclitaxel exerts its anti-tumor effects primarily by stabilizing microtubules, which disrupts the dynamic process of cell division and triggers apoptotic signaling cascades.[3][8] The process begins with Paclitaxel binding to β-tubulin, leading to microtubule stabilization.[4] This interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest activates apoptotic pathways, often involving the Bcl-2 family of proteins and the subsequent activation of executioner caspases, which leads to cell death.[3][5]

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Inhibits Depolymerization MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals via NAD(P)H-dependent oxidoreductase enzymes.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Data Presentation: Paclitaxel Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values of Paclitaxel in various human cancer cell lines.

Cancer TypeCell LineIC50 (nM)Exposure Time (h)Assay Type
Ovarian CarcinomaOVCAR417.8Not SpecifiedNot Specified
Breast Cancer (HER2+)SK-BR-3~572MTS Assay
Breast Cancer (Triple Negative)MDA-MB-231~1072MTS Assay
Breast Cancer (Luminal A)T-47D~2.572MTS Assay
Various Human Tumors8 cell lines2.5 - 7.524Clonogenic Assay
Non-Small Cell Lung CancerNSCLC lines27120Tetrazolium-based
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line.[9]
Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for determining the cytotoxic effects of Paclitaxel.[2][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates[1]

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1][10] Include wells for medium-only blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10][11]

  • Paclitaxel Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the medium from the wells and add 100 µL of the various Paclitaxel concentrations.[11] Include untreated and vehicle (e.g., 0.1% DMSO) controls.[2][10]

  • Drug Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][10]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[2][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][2][11] Mix gently on an orbital shaker for 15 minutes.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[2][11]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h for attachment) A->B C 3. Treat with Paclitaxel (Serial Dilutions) B->C D 4. Incubate (24-72h exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h for formazan) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Seed & Treat Cells with Paclitaxel B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15 min, Dark) E->F G 7. Add Binding Buffer & Analyze by Flow Cytometry F->G CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Seed & Treat Cells with Paclitaxel B 2. Harvest & Wash Cells A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Wash to Remove Ethanol C->D E 5. Stain with PI/RNase A Solution D->E F 6. Incubate (30 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G

References

Application Note: In Vitro Microtubule Polymerization Assay with Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to undergo rapid polymerization (assembly) and depolymerization (disassembly) is crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] This dynamic instability makes them a prime target for anticancer therapeutics.[3]

Paclitaxel (often referred to as Taxol) is a potent chemotherapeutic agent that disrupts microtubule dynamics.[4][5] Unlike other antimicrotubule agents that induce depolymerization, Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[4][6][7] This binding event stabilizes the microtubule, promoting the assembly of tubulin dimers and preventing their disassembly.[2][5][6] The resulting hyper-stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis (programmed cell death).[2][6][7]

The in vitro microtubule polymerization assay is a fundamental tool for characterizing the activity of microtubule-targeting agents like Paclitaxel.[2] This application note provides detailed protocols for a fluorescence-based assay to measure the effect of Paclitaxel on tubulin polymerization kinetics.

Principle of the Assay

This assay quantifies the polymerization of tubulin into microtubules in a cell-free system. The method relies on a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which has low fluorescence in solution but exhibits a significant increase in quantum yield upon binding to newly formed microtubules.[3][8] The increase in fluorescence intensity is directly proportional to the mass of the microtubule polymer.[3] By monitoring the fluorescence over time, a polymerization curve is generated, revealing three distinct phases:

  • Nucleation (Lag Phase): The initial slow phase where tubulin dimers form oligomeric nuclei.

  • Growth (Polymerization Phase): A rapid phase of microtubule elongation.

  • Steady State (Plateau Phase): A phase where the rates of polymerization and depolymerization are in equilibrium.

Microtubule-stabilizing agents like Paclitaxel typically eliminate the nucleation phase and increase the rate and extent of polymerization.[9]

Paclitaxel's Mechanism of Action

Paclitaxel exerts its effect by binding to the β-tubulin subunit of the tubulin heterodimers that are already incorporated into a microtubule. This binding event locks the tubulin dimer in a conformation that strengthens lateral and longitudinal contacts within the microtubule lattice. This stabilization suppresses the dynamic instability of microtubules, shifting the equilibrium towards net polymerization and inhibiting depolymerization. The consequence is the formation of unusually stable and dysfunctional microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[4][5][6]

Paclitaxel_Mechanism cluster_0 Cellular Environment cluster_1 Paclitaxel Intervention Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_MT Hyper-stabilized Non-functional Microtubules Microtubule->Stable_MT Promotes Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin Inhibits Depolymerization Mitotic_Arrest G2/M Phase Arrest Stable_MT->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel binds to β-tubulin, stabilizing microtubules and leading to mitotic arrest.

Experimental Protocols

This section details the methodology for a fluorescence-based in vitro microtubule polymerization assay.

Materials and Reagents
  • Lyophilized Tubulin (>99% pure, porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in ddH₂O)

  • Fluorescent Reporter Stock (e.g., 1 mM DAPI in DMSO)

  • Paclitaxel Stock Solution (10 mM in DMSO)

  • Vehicle Control (DMSO)

  • Glycerol (optional, as a polymerization enhancer)

  • Black, clear-bottom 96-well plates

  • Temperature-controlled fluorescence plate reader

Reagent Preparation
  • Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice and use within a few hours.

  • GTP Working Solution: Prepare a working solution of 1 mM GTP in General Tubulin Buffer. Keep on ice.

  • Assay Buffer: Prepare the final assay buffer by adding the fluorescent reporter to the General Tubulin Buffer. For DAPI, a final concentration of 6-10 µM is often used.[8]

  • Paclitaxel Dilutions: Prepare serial dilutions of Paclitaxel from the stock solution using the Assay Buffer. Ensure the final DMSO concentration remains constant and low (<1%) across all wells.

Assay Procedure

The following workflow outlines the steps for setting up the polymerization assay.

Assay_Workflow prep 1. Reagent Preparation (Tubulin, Buffers, Paclitaxel) setup 2. Assay Plate Setup (on ice) Add Buffer, Paclitaxel/Vehicle prep->setup initiate 3. Initiate Polymerization Add cold Tubulin & GTP setup->initiate measure 4. Kinetic Measurement Read fluorescence at 37°C initiate->measure analyze 5. Data Analysis Plot Fluorescence vs. Time Calculate Vmax & Polymer Mass measure->analyze

Caption: Experimental workflow for the in vitro microtubule polymerization assay.

  • Plate Setup (on ice): In a pre-chilled 96-well plate, add the appropriate volumes of Assay Buffer and the serially diluted Paclitaxel or vehicle control (DMSO) to the wells. Include a "no tubulin" control for background subtraction.

  • Initiation: To initiate the polymerization reaction, add the cold tubulin solution and GTP (to a final concentration of 1 mM) to each well.[10]

  • Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for a duration of 60-90 minutes.[2]

Data Analysis and Presentation

Data Analysis
  • Background Subtraction: Subtract the average fluorescence from the "no tubulin" control wells from all other readings.[3]

  • Kinetic Plot: Plot the corrected fluorescence intensity against time for each Paclitaxel concentration and the vehicle control.

  • Parameter Calculation:

    • Vmax (Maximum Rate of Polymerization): Determine the maximum slope of the polymerization curve during the growth phase. This reflects the polymerization rate.[3]

    • Polymer Mass: Use the fluorescence value at the steady-state plateau as a measure of the total amount of microtubule polymer formed.[3]

Data Presentation

Summarize the quantitative data in a clear, tabular format to facilitate comparison.

CompoundConcentrationVmax (RFU/min)Max Polymer Mass (RFU)EC₅₀
Vehicle Control 0.1% DMSO150 ± 128,500 ± 350N/A
Paclitaxel 1 nM250 ± 2012,000 ± 400\multirow{4}{*}{~10 nM}
10 nM800 ± 5525,000 ± 800
100 nM1,500 ± 9038,000 ± 1,100
1 µM1,650 ± 11040,000 ± 1,200

RFU: Relative Fluorescence Units. Data are representative and may vary based on experimental conditions. The EC₅₀ for tubulin polymerization can range from approximately 10 nM to 23 µM depending on assay conditions.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No polymerization in control Inactive tubulinUse fresh, properly stored tubulin. Avoid repeated freeze-thaw cycles.
No GTPEnsure GTP was added to initiate the reaction.
High background fluorescence Contaminated buffer or reagentsUse fresh, filtered buffers.
Autofluorescence of test compoundRun a control with the compound but without tubulin.
Inconsistent replicates Pipetting errorsUse calibrated pipettes; ensure thorough mixing.
Temperature fluctuationsEnsure the plate reader maintains a stable 37°C.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-mitotic agent that is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1][2] Preclinical evaluation of Paclitaxel's efficacy and the development of new formulations or combination therapies rely heavily on in vivo animal models.[1]

These application notes provide detailed protocols and compiled data for conducting in vivo efficacy studies of Paclitaxel in common preclinical animal models. The included information is intended to guide researchers in designing robust experiments to assess the anti-tumor activity of Paclitaxel.

Mechanism of Action: Paclitaxel's Impact on Cellular Signaling

Paclitaxel's primary effect is the stabilization of microtubules by binding to the β-tubulin subunit. This action disrupts the dynamic process of microtubule assembly and disassembly, which is critical for cell division, leading to mitotic arrest and ultimately apoptosis.[2][3] Beyond this principal mechanism, Paclitaxel also modulates several key signaling pathways implicated in cancer cell survival and proliferation. It can induce apoptosis through the activation of pathways like the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and by influencing the Bcl-2 family of proteins.[2][3] Conversely, cancer cells can develop resistance to Paclitaxel by activating survival pathways such as PI3K/AKT and MAPK/ERK.[4] Paclitaxel has also been shown to possess antiangiogenic properties, independent of its antiproliferative effects, by reducing microvessel density in tumors.[5][6]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Paclitaxel->Stabilization Promotes JNK_SAPK JNK/SAPK Pathway Paclitaxel->JNK_SAPK Activates Bcl2 Bcl-2 Family Proteins Paclitaxel->Bcl2 Modulates Angiogenesis Angiogenesis Paclitaxel->Angiogenesis Inhibits MitoticArrest G2/M Phase Mitotic Arrest Stabilization->MitoticArrest Leads to Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis Induces JNK_SAPK->Apoptosis Bcl2->Apoptosis PI3K_AKT PI3K/AKT Pathway (Survival) Resistance Drug Resistance PI3K_AKT->Resistance MAPK_ERK MAPK/ERK Pathway (Survival) MAPK_ERK->Resistance Resistance->Paclitaxel Reduces Efficacy

Caption: Paclitaxel's mechanism of action and related signaling pathways.

Animal Models for Efficacy Testing

The choice of animal model is critical for the preclinical evaluation of Paclitaxel and depends on the specific research question. The most commonly used models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[1][2] These models are widely used to assess the direct anti-tumor activity of a compound.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice.[7] PDX models are known to better recapitulate the heterogeneity and architecture of the original human tumor.[7][8]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the immune system and cancer therapies.[9]

  • Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., ovarian cells into the ovary). This provides a more clinically relevant tumor microenvironment.[10]

Data Presentation: In Vivo Efficacy of Paclitaxel

The following tables summarize quantitative data from various studies on Paclitaxel's efficacy in different animal models.

Table 1: Efficacy of Paclitaxel in Human Tumor Xenograft Models

Cancer TypeMouse StrainCell LinePaclitaxel Dose (mg/kg) & ScheduleAdmin. RouteEfficacy Summary
Appendiceal AdenocarcinomaNSGPMCA-36.25, 12.5, 25; Weekly for 3 weeks, 1 week rest, 2 cyclesIP20.8%, 63.2%, and up to 98.3% tumor growth reduction, respectively.[1][11]
Lung (NSCLC)NudeA549, NCI-H23, NCI-H46012, 24; Daily for 5 daysIVSignificant tumor growth inhibition at both doses.[3]
BreastNudeMDA-MB-23140; Single doseIPSignificant tumor volume decrease by day 5 (0.09 cm³ vs 1.96 cm³ in control).[12]
BreastNudeMurine Carcinoma3, 6; Daily for 5 daysIPDose-related decrease in microvessel density.[1][6]
PancreaticNOD/SCIDPANC-110; Weekly for ~4 weeksIVResulted in tumor shrinkage compared to saline control.[13][14]

Table 2: Efficacy of Paclitaxel in Patient-Derived Xenograft (PDX) Models

Cancer TypeMouse StrainPDX ModelPaclitaxel Dose (mg/kg) & ScheduleAdmin. RouteEfficacy Summary
OvarianNOD/scidHGS-OC10 (with Cisplatin 3 mg/kg); Weekly for 2 weeksNot SpecifiedEffective tumor response in chemosensitive models.[15]
OvarianBALB/c-nudeOV-4115 (with Carboplatin 50 mg/kg); Days 1, 8, 18IPSignificantly decreased tumor weight compared to control.[5]
Appendiceal AdenocarcinomaNSGTM00351, PMP-225; Weekly for 3 weeks, 1 week rest, 2 cyclesIPGreatly impaired tumor growth.[11]

Table 3: Efficacy of Paclitaxel in Orthotopic Models

Cancer TypeMouse StrainCell LinePaclitaxel Dose (mg/kg) & ScheduleAdmin. RouteEfficacy Summary
OvarianNot SpecifiedHeyA-820 (with Carboplatin 50 mg/kg); Every 21 daysNot SpecifiedImproved mean overall survival (44.5 days vs. <30 days for untreated).[16]
OvarianNot SpecifiedSKOV3.ip120 (with Carboplatin 50 mg/kg); Every 21 daysNot SpecifiedImproved mean overall survival (>50 days vs. <45 days for untreated).[16]
Lung (NSCLC)Not SpecifiedA549-luc-c819 (Taxol); Weekly for 6 weeksIVMedian survival of 70 days.[17]
PancreaticC57BL/6JPan02Not specified in detail, but used in efficacy studies.IPStudies show nano-formulations inhibit tumor growth and improve survival.[18]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing

This protocol provides a general framework for evaluating the anti-tumor efficacy of Paclitaxel in a subcutaneous xenograft model.

graphprotocol_xenograft cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring CellCulture 1. Culture Cancer Cells (e.g., A549, MCF-7) Harvest 2. Harvest & Count Cells CellCulture->Harvest Resuspend 3. Resuspend Cells (e.g., 1x10^7 cells in 100-200 µL PBS) Harvest->Resuspend Implant 4. Subcutaneously Inject Cells into Flank of Immunocompromised Mice Resuspend->Implant MonitorTumor 5. Monitor Tumor Growth (Measure 2-3 times/week) Implant->MonitorTumor Randomize 6. Randomize Mice (Tumor volume ~100-200 mm³) MonitorTumor->Randomize PrepDrug 7. Prepare Paclitaxel Formulation Randomize->PrepDrug Administer 8. Administer Paclitaxel & Vehicle Control (IV or IP) PrepDrug->Administer MonitorEfficacy 9. Monitor Efficacy (Tumor volume, body weight) Administer->MonitorEfficacy Endpoint 10. Endpoint Analysis (Tumor excision, histology) MonitorEfficacy->Endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

Materials:

  • Human cancer cell line (e.g., A549 for lung, MCF-7 for breast, SKOV-3 for ovarian)

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)

  • Paclitaxel powder

  • Vehicle components: Cremophor EL and Dehydrated Ethanol (USP grade)[2]

  • Sterile 0.9% Saline or Phosphate Buffered Saline (PBS)

  • Cell culture reagents, sterile syringes, needles, calipers, and anesthesia

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells and resuspend them in sterile PBS or a similar buffer at a concentration of 5-10 x 10⁶ cells per 100-200 µL.[1]

    • Subcutaneously inject the cell suspension into the flank of each mouse.[2]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]

    • Once tumors reach a mean size of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[1][2]

  • Paclitaxel Formulation and Administration:

    • Vehicle Preparation: The standard vehicle for Paclitaxel is a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.[2]

    • Drug Preparation: Prepare a stock solution of Paclitaxel in the vehicle. Immediately before injection, dilute the stock solution with sterile saline or PBS to the final desired concentration.[2]

    • Administer the prepared Paclitaxel solution and the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal (IP) or intravenous (IV)).[2][11]

  • Efficacy Monitoring and Endpoint:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor the body weight of the animals as an indicator of systemic toxicity. A body weight loss exceeding 15% is often considered a sign of significant toxicity.[1]

    • At the end of the study (defined by tumor size limits or study duration), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[2]

Protocol 2: Orthotopic Ovarian Cancer Model

This protocol outlines the establishment and use of an orthotopic model for ovarian cancer, which better mimics the clinical disease environment.

Materials:

  • Human ovarian cancer cell line (e.g., HeyA-8, SKOV3.ip1)[16]

  • Female immunodeficient mice (e.g., Athymic Nude)

  • Surgical tools for laparotomy

  • Paclitaxel and formulation reagents as described in Protocol 1.

Procedure:

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Perform a small laparotomy to expose the ovary or peritoneal cavity.

    • For an orthotopic model, inject the ovarian cancer cells (e.g., 1 x 10⁶ cells in a small volume) directly into the ovarian bursa or intraperitoneally for a disseminated disease model.[19]

    • Suture the incision and allow the animal to recover.

  • Tumor Growth Monitoring:

    • Monitoring solid tumor growth can be challenging in orthotopic models. Bioluminescence imaging (using luciferase-expressing cell lines) is a common method for non-invasively tracking tumor burden.[19]

    • Monitor for signs of disease progression, such as abdominal distension due to ascites.

  • Treatment and Efficacy Assessment:

    • Once a measurable tumor burden is established, randomize animals into treatment groups.

    • Administer Paclitaxel (often in combination with a platinum agent like carboplatin) according to the planned schedule.[16]

    • The primary efficacy endpoint is often overall survival.[16] Tumor burden can be assessed at the study endpoint.

Conclusion

The successful in vivo evaluation of Paclitaxel requires careful selection of the animal model, a well-defined experimental protocol, and consistent data collection. Xenograft models are valuable for assessing direct anti-tumor effects, while PDX and orthotopic models offer higher clinical relevance by better recapitulating the human tumor microenvironment and disease progression. Syngeneic models are indispensable for investigating the immunomodulatory effects of Paclitaxel-based therapies. The protocols and data provided herein serve as a comprehensive resource for researchers to design and execute meaningful preclinical studies to further explore the therapeutic potential of Paclitaxel.

References

Application Notes and Protocols: Pharmacokinetic Profiling of N-Debenzoyl-N-hexanoylpaclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Debenzoyl-N-hexanoylpaclitaxel is an analogue of paclitaxel (B517696), a widely used chemotherapeutic agent. Understanding the pharmacokinetic profile of this analogue is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the methodologies required to conduct a thorough pharmacokinetic study of N-Debenzoyl-N-hexanoylpaclitaxel, from in vivo study design to bioanalytical quantification and data analysis. While specific pharmacokinetic data for N-Debenzoyl-N-hexanoylpaclitaxel is not extensively available in the public domain, this document outlines the established protocols for paclitaxel and its analogues, which can be adapted for the title compound.

Predicted Pharmacokinetic Profile and Comparison with Paclitaxel

Due to the structural similarity to paclitaxel, N-Debenzoyl-N-hexanoylpaclitaxel is anticipated to exhibit certain comparable pharmacokinetic characteristics. The primary metabolism of paclitaxel is mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, leading to hydroxylated metabolites. It is plausible that N-Debenzoyl-N-hexanoylpaclitaxel follows a similar metabolic pathway. Paclitaxel exhibits non-linear pharmacokinetics, especially with short infusion times. The plasma protein binding of paclitaxel is extensive, ranging from 89% to 98%.

Table 1: Anticipated Pharmacokinetic Parameters for N-Debenzoyl-N-hexanoylpaclitaxel in Comparison to Paclitaxel

ParameterPaclitaxel (Reported Values for a 175 mg/m² 3-hour infusion)N-Debenzoyl-N-hexanoylpaclitaxel (Hypothetical Values)
Cmax (Maximum Concentration) ~5.1 µMTo be determined
AUC (Area Under the Curve) To be determinedTo be determined
CL (Clearance) ~12.0 L/h/m²To be determined
Vd (Volume of Distribution) To be determinedTo be determined
t½ (Half-life) To be determinedTo be determined
Primary Metabolizing Enzymes CYP2C8, CYP3A4Likely CYP2C8, CYP3A4
Plasma Protein Binding 89-98%Expected to be high

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for a single-dose pharmacokinetic study of N-Debenzoyl-N-hexanoylpaclitaxel in mice.

1. Animal Model:

  • Species: Male or female CD-1 or BALB/c mice, 6-8 weeks old.

  • Housing: Standardized conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.

2. Formulation and Dosing:

  • Formulation: Due to the expected poor aqueous solubility, a formulation similar to that of paclitaxel is recommended. A common vehicle is a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol. The drug is first dissolved in this mixture and then diluted with sterile saline or 5% dextrose solution to the final concentration just prior to administration.

  • Dose: A preliminary dose-range finding study is recommended. A starting dose could be in the range of 10-20 mg/kg.

  • Administration: Intravenous (IV) injection via the tail vein.

3. Experimental Groups and Sample Collection:

  • Groups: A minimum of 3-5 mice per time point.

  • Time Points: Blood samples should be collected at multiple time points to adequately define the plasma concentration-time curve. Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Blood Collection: Approximately 50-100 µL of blood should be collected via retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Protocol 2: Sample Preparation and Bioanalysis by LC-MS/MS

This protocol describes the extraction of N-Debenzoyl-N-hexanoylpaclitaxel from plasma and subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • N-Debenzoyl-N-hexanoylpaclitaxel reference standard.

  • Internal standard (IS), structurally similar to the analyte (e.g., deuterated analogue or another taxane).

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Formic acid.

  • Microcentrifuge tubes.

  • Nitrogen evaporator.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Example):

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for N-Debenzoyl-N-hexanoylpaclitaxel and the IS will need to be determined.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of N-Debenzoyl-N-hexanoylpaclitaxel into blank plasma.

  • Process the calibration standards and quality control (QC) samples alongside the study samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

  • Determine the concentration of N-Debenzoyl-N-hexanoylpaclitaxel in the study samples from the calibration curve.

Protocol 3: Pharmacokinetic Data Analysis

This protocol describes the analysis of the plasma concentration-time data using non-compartmental analysis (NCA).

1. Software:

  • Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin, R with appropriate packages).

2. Data Input:

  • Enter the plasma concentration data and the corresponding time points for each animal.

3. Analysis:

  • Perform NCA to calculate the key pharmacokinetic parameters.

  • Cmax and Tmax: The maximum observed plasma concentration and the time at which it is observed are determined directly from the data.

  • AUC (Area Under the Curve): Calculate the AUC from time zero to the last measurable concentration (AUC0-t) using the linear trapezoidal rule. Calculate the AUC from time zero to infinity (AUC0-inf) by summing AUC0-t and the extrapolated area (Clast/kel), where Clast is the last measurable concentration and kel is the terminal elimination rate constant.

  • kel (Terminal Elimination Rate Constant): Determined by the slope of the terminal log-linear portion of the plasma concentration-time curve.

  • t½ (Terminal Half-life): Calculated as 0.693/kel.

  • CL (Total Body Clearance): Calculated as Dose/AUC0-inf for IV administration.

  • Vd (Volume of Distribution at Steady State): Calculated based on the mean residence time (MRT) and clearance.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC0-t Area under the plasma concentration-time curve from time 0 to the last measurable time point
AUC0-inf Area under the plasma concentration-time curve from time 0 to infinity
kel Terminal elimination rate constant
Terminal half-life
CL Total body clearance
Vdss Volume of distribution at steady state
MRT Mean residence time

Visualizations

Diagram 1: Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis A Drug Formulation B Dosing (IV) in Mice A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Quantification F->G H Plasma Concentration-Time Data G->H I Non-Compartmental Analysis (NCA) H->I J Pharmacokinetic Parameters I->J

Caption: Workflow for the pharmacokinetic profiling of N-Debenzoyl-N-hexanoylpaclitaxel.

Diagram 2: Postulated Metabolic Pathway of Paclitaxel and its Analogue

G Paclitaxel Paclitaxel / N-Debenzoyl-N-hexanoylpaclitaxel Metabolite1 6α-hydroxy Metabolite Paclitaxel->Metabolite1 CYP2C8 Metabolite2 3'-p-hydroxy Metabolite Paclitaxel->Metabolite2 CYP3A4 Metabolite3 6α, 3'-p-dihydroxy Metabolite Metabolite1->Metabolite3 CYP3A4 Metabolite2->Metabolite3 CYP2C8

Caption: Postulated metabolic pathway based on known paclitaxel metabolism.

Application Note: Monitoring Paclitaxel C in Stability Testing of Paclitaxel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-neoplastic agent, is widely used in the treatment of various cancers. Its complex chemical structure, however, makes it susceptible to degradation, leading to the formation of impurities that can impact its efficacy and safety. One of the primary degradation products is Paclitaxel C, also known as 7-epipaclitaxel.[1][2] This impurity is a stereoisomer of Paclitaxel, differing in the configuration at the C-7 position of the taxane (B156437) ring. The formation of this compound is a critical parameter to monitor during the stability testing of Paclitaxel drug products to ensure their quality, safety, and shelf-life. This application note provides detailed protocols for the monitoring of this compound levels using High-Performance Liquid Chromatography (HPLC), a robust and widely accepted analytical technique.

Paclitaxel Degradation Pathway: Formation of this compound

The primary pathway for the formation of this compound is through epimerization at the C-7 position of the Paclitaxel molecule. This reaction is particularly prominent under neutral to basic pH conditions.[1][3] The reversible reaction leads to an equilibrium between Paclitaxel and its more thermodynamically stable epimer, 7-epipaclitaxel (this compound).

G Degradation Pathway of Paclitaxel to this compound Paclitaxel Paclitaxel Paclitaxel_C This compound (7-epipaclitaxel) Paclitaxel->Paclitaxel_C Epimerization Degradation_Conditions Neutral to Basic pH Increased Temperature Degradation_Conditions->Paclitaxel_C

Paclitaxel Degradation Pathway

Experimental Protocols

A stability-indicating HPLC method is essential for the accurate quantification of Paclitaxel and the separation of its degradation products, including this compound. The following protocols are provided as a comprehensive guide for establishing such a method.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a robust isocratic HPLC method for the simultaneous determination of Paclitaxel and this compound.

3.1.1. Equipment and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[4]

  • Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)

  • Paclitaxel and this compound reference standards

3.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v). The ratio can be adjusted to optimize separation. Some methods may also utilize a phosphate buffer.[4]
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 227 nm
Run Time Approximately 15 minutes

3.1.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Paclitaxel and this compound reference standards in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dilute the Paclitaxel formulation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.

3.2.1. Procedure

  • Acidic Condition: Treat a solution of Paclitaxel with 0.1 M HCl at 60 °C for 2 hours.

  • Basic Condition: Treat a solution of Paclitaxel with 0.1 M NaOH at 60 °C for 30 minutes. This condition is expected to show a significant increase in this compound.

  • Oxidative Condition: Treat a solution of Paclitaxel with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Condition: Expose a solid sample of Paclitaxel to 105 °C for 24 hours.

  • Photolytic Condition: Expose a solution of Paclitaxel to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for monitoring this compound levels in a stability study.

G Experimental Workflow for this compound Stability Monitoring cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Retrieval Retrieve Stability Samples Dilution Dilute to Working Concentration Sample_Retrieval->Dilution Filtration Filter through 0.45 µm Filter Dilution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatography Separation on C18 Column HPLC_Injection->Chromatography Detection UV Detection at 227 nm Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify Paclitaxel and this compound Peak_Integration->Quantification Reporting Report Stability Data Quantification->Reporting

Workflow for this compound Stability Monitoring

Data Presentation

The following table presents representative data from a stability study of a Paclitaxel formulation, illustrating the degradation of Paclitaxel and the formation of this compound under various conditions.

Storage ConditionTime (Months)Paclitaxel Assay (%)This compound (%)Total Impurities (%)
25 °C / 60% RH 0100.0< 0.10.2
198.50.51.5
395.21.84.8
691.83.58.2
40 °C / 75% RH 0100.0< 0.10.2
194.32.55.7
388.15.811.9
681.59.218.5
5 °C 0100.0< 0.10.2
399.80.10.2
699.50.20.5
1299.10.30.9

Note: This data is representative and intended for illustrative purposes. Actual stability data will vary depending on the specific formulation and storage conditions.

Conclusion

The monitoring of this compound is a critical aspect of stability testing for Paclitaxel-containing pharmaceutical products. The HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of Paclitaxel and its primary degradant, this compound. By implementing a validated stability-indicating method and conducting thorough forced degradation studies, researchers and drug development professionals can ensure the quality, safety, and efficacy of Paclitaxel formulations throughout their shelf life.

References

Application Notes and Protocols for Chiral Chromatography in Taxane Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes, such as paclitaxel (B517696) and docetaxel (B913), are a critical class of chemotherapeutic agents used in the treatment of a wide range of cancers. Due to their complex molecular structures, which feature multiple stereocenters, the synthesis and purification of these active pharmaceutical ingredients (APIs) often lead to the formation of various impurities, including diastereomers and enantiomers. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the separation, identification, and quantification of these chiral impurities to ensure the safety and efficacy of the final drug product. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has emerged as an indispensable tool for this purpose, offering high resolution and sensitivity for the separation of stereoisomers.[1][2]

This document provides detailed application notes and protocols for the use of chiral chromatography in the separation of taxane (B156437) impurities, focusing on paclitaxel and docetaxel. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for chiral purity assessment.

Chromatographic Techniques for Chiral Separation of Taxanes

Both chiral HPLC and SFC are powerful techniques for the separation of taxane impurities. The choice between the two often depends on factors such as desired speed, solvent consumption, and the specific nature of the impurities being analyzed.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely adopted method for the enantioseparation of pharmaceutical compounds.[1] The use of Chiral Stationary Phases (CSPs) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including taxanes.[3]

Supercritical Fluid Chromatography (SFC): SFC has gained prominence as a "green" alternative to normal-phase HPLC, primarily utilizing supercritical carbon dioxide as the main mobile phase component.[4][5] It often provides faster separations and higher efficiency compared to HPLC.[6][7] For chiral separations, SFC coupled with polysaccharide-based CSPs has proven to be highly effective.[8]

Key Chiral Impurities in Taxanes

During the synthesis, formulation, and storage of taxane-based drugs, several process-related impurities and degradation products can form. Of particular importance are the chiral impurities, which can exhibit different pharmacological and toxicological profiles compared to the parent API. Common chiral impurities for paclitaxel and docetaxel include:

  • 7-Epipaclitaxel: A diastereomer of paclitaxel.[9][10]

  • 10-Deacetylpaclitaxel: A related substance that can also exist in epimeric forms.[9][10]

  • Baccatin III derivatives: Chiral precursors and related compounds.

  • Docetaxel epimers and analogues: Various diastereomeric impurities related to the docetaxel structure.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the chiral separation of taxane impurities using HPLC and SFC. Please note that these values are illustrative and can vary depending on the specific experimental conditions and the analytical column used.

Table 1: HPLC Separation of Paclitaxel and its Chiral Impurity (7-Epipaclitaxel)

ParameterPaclitaxel7-Epipaclitaxel
Retention Time (t R ) (min)24.9~23.5 (Relative Retention Time ~0.94)
Resolution (R s )-> 1.5
Asymmetry Factor (T)1.11.0

Data is illustrative and based on typical separations of paclitaxel and related substances.[9]

Table 2: Chiral SFC Screening Success Rate for Pharmaceuticals

Chiral Stationary PhaseModifierSuccess Rate (%)
Chiralpak ADMethanol (B129727)/Isopropanol (B130326)>95
Chiralpak ASMethanol/Isopropanol>95
Chiralcel ODMethanol/Isopropanol>95
Chiralcel OJMethanol/Isopropanol>95

This table demonstrates the high success rate of resolving pharmaceutical compounds using a screening approach with common polysaccharide-based CSPs in SFC.[8]

Experimental Protocols

The following are detailed protocols for the chiral separation of taxane impurities using HPLC and SFC.

Protocol 1: Chiral HPLC Method for the Analysis of Paclitaxel and its Impurities

1. Objective: To separate and quantify paclitaxel from its related substances, including the chiral impurity 7-epipaclitaxel.

2. Materials and Reagents:

  • Paclitaxel Reference Standard

  • 7-Epipaclitaxel Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (ACS grade)

  • Anhydrous Sodium Sulfate

  • Ethyl Ether

3. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or a suitable chiral column (e.g., polysaccharide-based).

  • Mobile Phase: Gradient elution with Acetonitrile and Water.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve paclitaxel reference substance in a mixture of methanol:glacial acetic acid (200:1) to obtain a desired concentration (e.g., 800 µg/mL).[9]

  • System Suitability Solution: Prepare a solution containing both paclitaxel and a known related compound (e.g., 7-epipaclitaxel) in the dissolution solvent to verify the resolution and performance of the chromatographic system.[9]

  • Sample Solution (for drug product in emulsion):

    • To 2 mL of the emulsion sample, add 400 mg of anhydrous sodium sulfate.

    • Shake and sonicate for 3 and 5 minutes, respectively.

    • Add 2 mL of methanol, extract for 5 minutes, and centrifuge at 10,000 rpm for 10 minutes.[9]

    • Transfer 1 mL of the supernatant to a new tube and add 4 mL of ethyl ether. Extract for 3 minutes and centrifuge at 10,000 rpm for 5 minutes.[9]

    • Transfer 2.5 mL of the supernatant to a tube and dry under a stream of nitrogen.[9]

    • Reconstitute the residue with 0.5 mL of methanol:glacial acetic acid (200:1), shake to dissolve, and filter through a 0.45 µm filter.[9]

5. Data Analysis:

  • Identify the peaks based on the retention times of the reference standards.

  • Calculate the resolution between paclitaxel and its adjacent impurities. A resolution of >1.5 is generally considered acceptable.

  • Quantify the impurities based on their peak areas relative to the paclitaxel peak area.

Protocol 2: Chiral SFC Method Development for Taxane Impurities

1. Objective: To develop a rapid and efficient SFC method for the chiral separation of taxane impurities.

2. Materials and Reagents:

  • Taxane API (e.g., Docetaxel)

  • Carbon Dioxide (SFC grade)

  • Methanol (SFC grade)

  • Isopropanol (SFC grade)

  • Additives (e.g., diethylamine (B46881) for basic compounds, trifluoroacetic acid for acidic compounds)

3. Chromatographic Conditions:

  • Instrument: Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.

  • Columns for Screening:

    • Chiralpak AD

    • Chiralpak AS

    • Chiralcel OD

    • Chiralcel OJ

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol or isopropanol). A typical starting gradient is 5% to 50% modifier over 5-10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 230 nm or appropriate MS detection.

4. Sample Preparation:

  • Dissolve the taxane sample in a suitable organic solvent (e.g., methanol, ethanol, or a mixture compatible with the mobile phase) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm filter before injection.

5. Method Development Strategy:

  • Screening: Sequentially screen the four recommended chiral columns with both methanol and isopropanol as modifiers.[8]

  • Optimization: If separation is observed but requires improvement, optimize the following parameters:

    • Modifier Percentage: Adjust the gradient or isocratic concentration of the organic modifier.

    • Additive: For basic or acidic taxane impurities, add a small amount (0.1-0.2%) of a suitable additive to the modifier to improve peak shape and resolution.[4]

    • Temperature and Pressure: Fine-tune the column temperature and back pressure to enhance selectivity.

6. Data Analysis:

  • Evaluate the chromatograms for the resolution of enantiomers or diastereomers.

  • Select the column and mobile phase combination that provides the best separation (baseline resolution with good peak shape).

  • Calculate the resolution (Rs), selectivity (α), and retention factors (k).

Visualizations

Experimental Workflow for Chiral Method Development

Chiral_Method_Development_Workflow start Start: Chiral Separation Required for Taxane Impurity compound_info Gather Information on Taxane and Potential Impurities start->compound_info method_selection Select Chromatographic Technique (HPLC or SFC) compound_info->method_selection column_screening Screen a Set of Chiral Stationary Phases (CSPs) method_selection->column_screening mobile_phase_screening Screen Different Mobile Phase Modifiers and Additives column_screening->mobile_phase_screening optimization Optimize Separation Parameters (Gradient, Temperature, Flow Rate) mobile_phase_screening->optimization optimization->column_screening If no separation, try different CSPs method_validation Validate the Developed Method (Specificity, Linearity, Accuracy, Precision) optimization->method_validation routine_analysis Implement for Routine Chiral Purity Analysis method_validation->routine_analysis

Caption: Workflow for Chiral Chromatography Method Development.

Logical Relationship of Chiral Separation

Chiral_Separation_Principle racemic_mixture Racemic Mixture of Taxane Impurities Enantiomer R Enantiomer S chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Introduction into Chiral Environment interaction Differential Diastereomeric Interactions chiral_column->interaction Interaction with CSP separation Separated Enantiomers Peak for Enantiomer R Peak for Enantiomer S interaction->separation Resulting in Different Retention Times

Caption: Principle of Chiral Separation on a CSP.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a detailed protocol for the analysis of Paclitaxel C, also known as Taxuyunnanine A, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a significant natural analog of the widely used anticancer drug Paclitaxel, differing in the acyl substitution at the C-3' position of the side chain. While Paclitaxel possesses a benzoyl group, this compound is characterized by a hexanoyl group at this position.[1] This structural modification results in a different molecular weight and a distinct fragmentation pattern, which can be effectively characterized by high-resolution mass spectrometry. This document provides a comprehensive workflow, from sample preparation to data analysis, to enable researchers to accurately identify and quantify this compound in various matrices.

Introduction

Paclitaxel and its analogs, collectively known as taxanes, are a critical class of chemotherapeutic agents used in the treatment of various cancers.[1] this compound, a naturally occurring derivative, is of significant interest in drug discovery and development due to its potential for unique pharmacological properties. Accurate and sensitive analytical methods are paramount for the pharmacokinetic studies, metabolic profiling, and quality control of this compound. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the analysis of this complex molecule. This application note details the fragmentation pattern of this compound and provides a robust protocol for its analysis.

Structural and Mass Spectral Properties of this compound

The primary structural difference between Paclitaxel and this compound lies in the side chain attached at the C-13 position of the baccatin (B15129273) III core. This compound features a hexanoyl group (-CO-(CH2)4CH3) in place of the benzoyl group (-CO-C6H5) found in Paclitaxel. This substitution leads to a decrease in molecular weight compared to Paclitaxel.

  • Paclitaxel:

    • Molecular Formula: C₄₇H₅₁NO₁₄

    • Molecular Weight: 853.9 g/mol

  • This compound (Taxuyunnanine A):

    • Molecular Formula: C₄₆H₅₇NO₁₄[2][3][4][5]

    • Molecular Weight: 847.94 g/mol [2][3][5]

The protonated molecule of this compound ([M+H]⁺) is expected at m/z 848.38.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound under Collision-Induced Dissociation (CID) is predicted to follow similar pathways to Paclitaxel, with key differences arising from the hexanoyl side chain. The major fragmentation events are expected to involve the cleavage of the ester linkage between the C-13 side chain and the baccatin III core, as well as fragmentations within the side chain and the core itself.

Table 1: Predicted Key Fragments of this compound ([M+H]⁺ at m/z 848.4)

Predicted m/zProposed Fragment IonDescription
569.2[Baccatin III + H]⁺Loss of the entire C-13 side chain.
509.2[Baccatin III - AcOH + H]⁺Loss of the side chain and an acetic acid molecule from the baccatin III core.
449.1[Baccatin III - 2AcOH + H]⁺Loss of the side chain and two acetic acid molecules.
279.2[C₁₉H₂₃O₄]⁺Fragment of the baccatin III core.
280.2[Hexanoyl-phenylisoserine side chain + H]⁺The intact C-13 side chain with the hexanoyl group.
114.1[C₆H₁₀O₂]⁺Fragment corresponding to the hexanoyl group.
105.1[C₆H₅CO]⁺Benzoyl group from the C-2 position of the baccatin III core.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization may be required depending on the sample matrix and instrumentation.

Sample Preparation

For the extraction of this compound from plant material (e.g., Taxus species):

  • Homogenization: Homogenize 100 mg of dried and ground plant material in 1 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

For analysis in biological matrices (e.g., plasma), a liquid-liquid extraction or solid-phase extraction is recommended.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Mode Full Scan (m/z 100-1000) and Product Ion Scan
Precursor Ion (for MS/MS) m/z 848.4
Collision Energy Ramped (e.g., 20-40 eV for fragmentation)

Data Presentation and Visualization

Predicted Fragmentation Pathway of this compound

G M This compound [M+H]⁺ m/z 848.4 F1 Baccatin III Core [C₂₉H₃₇O₁₀]⁺ m/z 569.2 M->F1 Loss of Side Chain F2 Hexanoyl-phenylisoserine Side Chain [C₁₇H₂₄NO₅]⁺ m/z 280.2 M->F2 Cleavage of Ester Linkage F3 [Baccatin III - AcOH + H]⁺ m/z 509.2 F1->F3 - AcOH F4 [Hexanoyl Group]⁺ m/z 114.1 F2->F4 Fragmentation

Predicted fragmentation pathway of this compound.
Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SP1 Sample Collection (e.g., Plant Tissue) SP2 Homogenization & Extraction SP1->SP2 SP3 Centrifugation & Filtration SP2->SP3 LC Liquid Chromatography (C18 Separation) SP3->LC MS Mass Spectrometry (ESI+, Full Scan & MS/MS) LC->MS DA1 Peak Integration & Quantification MS->DA1 DA2 Fragmentation Pattern Analysis MS->DA2 DA3 Structural Confirmation DA2->DA3

Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

This application note provides a foundational method for the identification and quantification of this compound using LC-MS/MS. The predicted fragmentation pattern and the detailed experimental protocol offer a robust starting point for researchers in natural product chemistry, pharmacology, and drug development. The high sensitivity and specificity of this method are crucial for advancing the understanding of this compound's therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting co-elution of Paclitaxel and Paclitaxel C in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Paclitaxel, specifically addressing the co-elution with its common impurity, Paclitaxel C (7-epipaclitaxel).

Frequently Asked Questions (FAQs)

Q1: What are Paclitaxel and this compound, and why is their separation important?

Paclitaxel is a potent anti-cancer drug belonging to the taxane (B156437) family.[1] this compound, also known as 7-epipaclitaxel, is a common process impurity and degradation product of Paclitaxel.[2][3] It is the epimer of Paclitaxel, differing in the stereochemistry at the C-7 position.[2] Due to their structural similarity, separating these two compounds can be challenging.[2] Accurate quantification of Paclitaxel and its impurities is crucial for ensuring the safety and efficacy of the final drug product.

Q2: What are the typical starting conditions for the HPLC analysis of Paclitaxel and its related compounds?

A common starting point for reversed-phase HPLC (RP-HPLC) analysis of Paclitaxel involves a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with UV detection around 227 nm.[3][4][5] A common starting gradient is a 60:40 or 50:50 mixture of acetonitrile and water.[4]

Q3: My Paclitaxel and this compound peaks are co-eluting. What are the initial troubleshooting steps?

Co-elution of closely related compounds like Paclitaxel and this compound is a common issue. Initial troubleshooting should focus on optimizing the mobile phase composition and the column stationary phase.[6] Adjusting the percentage of the organic solvent (acetonitrile) in the mobile phase can significantly impact resolution.[4] Trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, can also improve separation by offering different selectivity.

Troubleshooting Guide: Co-elution of Paclitaxel and this compound

This guide provides a systematic approach to resolving the co-elution of Paclitaxel and this compound.

Problem Potential Cause Recommended Solution
Complete Co-elution Inadequate mobile phase strength.Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and improve separation.[4]
Unsuitable stationary phase.Switch to a column with a different selectivity. Phenyl-hexyl or PFP columns can provide alternative interactions that may resolve the two compounds.
Inappropriate column temperature.Optimize the column temperature. A change of ±5°C can affect selectivity.[3]
Partial Co-elution (Peak Shouldering) Sub-optimal mobile phase composition.Perform a fine-tuning of the mobile phase gradient. Small, incremental changes in the organic solvent percentage can resolve shouldering peaks.
High flow rate.Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can enhance resolution.[3]
Column overload.Reduce the sample concentration or injection volume to prevent band broadening and improve peak shape.[4]
Inconsistent Separation Mobile phase preparation variability.Ensure accurate and consistent preparation of the mobile phase for every run. Use a buffer to control the pH if necessary.[7]
Column degradation.Check the column's performance with a standard mixture. If performance has deteriorated, replace the column.
System leaks or fluctuations.Check the HPLC system for any leaks or pressure fluctuations that could affect retention time and resolution.[4]

Recommended Experimental Protocol: HPLC Separation of Paclitaxel and this compound

This protocol provides a starting point for achieving baseline separation of Paclitaxel and this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • HPLC-grade acetonitrile and water.

  • Paclitaxel and this compound reference standards.

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 50% B; 10-25 min: 50-60% B; 25-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[8]
Detection Wavelength 227 nm[3][4]
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample containing Paclitaxel and this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase (50:50 acetonitrile:water) to a working concentration of about 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of Paclitaxel and this compound.

TroubleshootingWorkflow start Start: Co-elution of Paclitaxel and this compound check_method Review Current HPLC Method (Mobile Phase, Column, etc.) start->check_method is_gradient Is the method gradient or isocratic? check_method->is_gradient optimize_gradient Optimize Gradient Slope (Decrease ramp rate) is_gradient->optimize_gradient Gradient adjust_isocratic Adjust Isocratic Composition (Decrease % Organic) is_gradient->adjust_isocratic Isocratic check_resolution Is resolution improved? optimize_gradient->check_resolution adjust_isocratic->check_resolution change_column Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) check_resolution->change_column No end_resolved Issue Resolved check_resolution->end_resolved Yes optimize_temp Optimize Column Temperature (e.g., +/- 5°C) change_column->optimize_temp check_flow_rate Decrease Flow Rate optimize_temp->check_flow_rate check_injection_vol Decrease Injection Volume check_flow_rate->check_injection_vol end_unresolved Consult Senior Analyst or Technical Support check_injection_vol->end_unresolved

Caption: A workflow for troubleshooting the co-elution of Paclitaxel and this compound.

References

Optimizing mobile phase for better separation of taxane impurities

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of pharmaceutical analysis is ensuring the purity of active pharmaceutical ingredients (APIs). For complex molecules like taxanes, which are potent anticancer agents, separating the main compound from structurally similar impurities is a significant chromatographic challenge. The mobile phase plays a pivotal role in achieving the desired separation in High-Performance Liquid Chromatography (HPLC).[1] Optimizing its composition is critical for developing robust and reliable analytical methods.

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mobile phase for better separation of taxane (B156437) impurities.

Troubleshooting Guide: Mobile Phase Optimization

This guide addresses common issues encountered during the separation of taxane impurities, with a focus on mobile phase-related solutions.

Q1: My chromatogram shows poor resolution between the main taxane peak and an impurity. How can I improve it?

Potential Causes:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous phase may not be ideal for separating closely eluting compounds.[2] The selectivity of the separation is highly dependent on the mobile phase.[2][3]

  • Inappropriate Organic Solvent: The chosen organic solvent (e.g., acetonitrile) may not provide the best selectivity for the specific taxane and its impurities.

  • Steep Gradient: A rapid change in mobile phase composition may not allow sufficient time for separation.[2]

  • Incorrect pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable taxane impurities.[4][5]

Recommended Solutions:

  • Adjust Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase to find the optimal composition.[3]

  • Change Organic Solvent: Substitute acetonitrile with methanol (B129727) or vice versa. These solvents offer different selectivities and can significantly alter the elution order and resolution of impurities.

  • Shallow the Gradient: Decrease the rate of change of the mobile phase composition over time.[2] This provides more opportunity for closely eluting compounds to separate.[2]

  • Modify Mobile Phase pH: If dealing with ionizable impurities, add a buffer to control the pH.[1] Adjusting the pH can alter the charge state of the analytes, thereby changing their retention and improving separation.[4][6] Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for standard silica-based C18 columns).[5]

Q2: The peaks for my taxane impurities are tailing or showing poor shape. What should I do?

Potential Causes:

  • Incorrect Mobile Phase pH: If an impurity is ionizable, a mobile phase pH close to its pKa can lead to poor peak shape.[5]

  • Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase, causing peak distortion.[2]

  • Column Degradation: Operating the column outside its recommended pH range can damage the stationary phase, leading to poor peak shapes.[5]

Recommended Solutions:

  • Adjust pH: For ionizable compounds, adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[7] This ensures the analyte is in a single ionic form (either fully ionized or fully unionized).[4]

  • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[2]

  • Verify Column Health: Check the column's performance with a standard mixture. If peak shape is poor for all compounds, the column may need to be replaced.[8]

Q3: I'm observing drifting or inconsistent retention times in my runs. How can I fix this?

Potential Causes:

  • Changing Mobile Phase Composition: Inaccurate mixing by the pump or evaporation of the more volatile solvent component can alter retention times.[2]

  • Lack of Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time shifts.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.[9]

Recommended Solutions:

  • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent reservoirs covered to minimize evaporation.[2] Ensure solvents are properly degassed to prevent bubble formation in the pump.[10]

  • Ensure Proper Equilibration: For gradient methods, ensure the column is adequately re-equilibrated with the initial mobile phase conditions before the next injection.

  • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled compartment to ensure reproducible results.[2][9]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for developing an HPLC method for taxane impurity profiling?

A common and effective starting point for separating taxanes and their related substances is using reversed-phase HPLC.[11]

  • Column: A C18 reversed-phase column is widely used (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[12]

  • Mobile Phase: A gradient consisting of acetonitrile and water is a typical mobile phase.[11][12]

  • Detection: UV detection at a wavelength of approximately 227 nm is suitable for taxanes.[11][12][13]

  • Column Temperature: A controlled temperature, for instance, 30 °C or 40 °C, is recommended for better reproducibility.[2][12]

  • Flow Rate: A typical flow rate is 1.0 to 1.2 mL/min.[12][13]

Q5: Should I use isocratic or gradient elution for separating taxane impurities?

Taxane extracts and synthesis reaction mixtures are often complex, containing numerous impurities with a wide range of polarities.[9][11] For such samples, gradient elution is generally preferred.[14] Gradient elution, where the mobile phase composition is changed during the run, typically provides better resolution for complex mixtures, results in sharper peaks, and can reduce the overall analysis time.[15][16]

Isocratic elution, which uses a constant mobile phase composition, is simpler but may not effectively separate all impurities in a complex sample.[15][17] It is more suitable for simpler analyses, such as quality control for a few known compounds with similar properties.[17]

Q6: How does the choice of organic solvent (acetonitrile vs. methanol) impact the separation?

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[3] The choice between them can significantly impact selectivity.

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It often provides different selectivity compared to methanol.

  • Methanol: Is a protic solvent and can interact differently with analytes through hydrogen bonding, leading to changes in elution order and resolution.

If you are not achieving adequate separation with one solvent, it is highly recommended to try the other, as it can provide the necessary change in selectivity to resolve critical impurity pairs.

Q7: Why is controlling the pH of the mobile phase important for taxane analysis?

The pH of the mobile phase is a critical parameter, especially when dealing with ionizable compounds.[4][18]

  • Impact on Retention: The ionization state of an acidic or basic compound is pH-dependent.[5] Changes in ionization alter the polarity of a molecule, which in turn affects its retention time in reversed-phase HPLC.[5]

  • Peak Shape: A mobile phase pH that is close to the pKa of an analyte can cause the compound to exist in both ionized and non-ionized forms, often resulting in broad or tailing peaks.[5]

  • Reproducibility: Using a buffer to control the pH ensures that the ionization state of the analytes remains constant, leading to more reproducible retention times and peak areas.[1]

Data Presentation: Example HPLC Conditions for Taxane Analysis

The following table summarizes various mobile phase compositions and conditions used for the analysis of taxanes, providing a reference for method development.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
PaclitaxelZorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)Acetonitrile:Water (50:50, v/v)1.0227[13]
Paclitaxel & TamoxifenHypersil Gold C18 (2.5 cm x 4.5 cm, 5 µm)Acetonitrile:Phosphate (B84403) buffer (pH 3.0) (50:50, v/v)1.0235[19]
Paclitaxel & related substancesAgilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)Gradient of Acetonitrile and Water1.2227[12]
DocetaxelC18 columnAcetonitrile:Water (pH 3.0) (50:50, v/v)1.0228[20]
Experimental Protocols: General Methodology for Mobile Phase Optimization

This section provides a generalized workflow for optimizing the mobile phase for taxane impurity analysis.

1. Materials and Instrumentation:

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and a UV/DAD detector.[2]

  • Column: A suitable reversed-phase C18 column.

  • Solvents: HPLC-grade acetonitrile, methanol, and purified water.[21]

  • Buffers/Additives: HPLC-grade buffer salts (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) if pH control is needed.

  • Sample: Taxane API or formulation sample, dissolved in a suitable solvent (ideally the initial mobile phase).

2. Mobile Phase Preparation:

  • Prepare the aqueous phase (water or buffer) and the organic phase (acetonitrile or methanol) separately.

  • If using a buffer, ensure the buffer salt is fully dissolved in the water before mixing with any organic solvent to prevent precipitation.[8]

  • Filter all mobile phase components through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[10][21]

  • Degas the mobile phase using sonication or helium sparging to remove dissolved gases, which can cause baseline noise and pump issues.[7][10]

3. Initial Scouting Run:

  • Start with a generic gradient, for example, from 30% acetonitrile to 90% acetonitrile over 20-30 minutes.

  • Inject the sample and evaluate the chromatogram for the number of peaks, resolution, and peak shape.

4. Optimization Strategy:

  • Adjust Gradient Slope: If peaks are crowded in one part of the chromatogram, adjust the gradient slope in that region (make it shallower) to improve separation.

  • Change Solvent Strength: Modify the initial and final percentages of the organic solvent to adjust the retention of the first and last eluting peaks.

  • Switch Organic Solvent: If resolution is still poor, replace acetonitrile with methanol (or vice versa) and repeat the scouting run.

  • Evaluate pH: If peak tailing is observed, test the effect of pH by adding a buffer to the aqueous phase (e.g., a phosphate buffer at pH 3.0 or 7.0) and re-evaluate the separation.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common separation issues by optimizing the mobile phase.

G start Poor Separation of Taxane Impurities res_check Problem: Poor Resolution? start->res_check peak_check Problem: Bad Peak Shape? start->peak_check rt_check Problem: Retention Time Drift? start->rt_check res_check->peak_check No adjust_gradient 1. Make Gradient Shallower (Increase Run Time) res_check->adjust_gradient Yes peak_check->rt_check No adjust_ph 1. Adjust Mobile Phase pH (Use Buffer, avoid pKa) peak_check->adjust_ph Yes fresh_mp 1. Prepare Fresh Mobile Phase Daily (Filter & Degas) rt_check->fresh_mp Yes end_node Separation Optimized rt_check->end_node No change_solvent 2. Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent adjust_strength 3. Adjust Organic/Aqueous Ratio change_solvent->adjust_strength adjust_strength->end_node match_sample_solvent 2. Match Sample Solvent to Initial Mobile Phase adjust_ph->match_sample_solvent check_column 3. Check Column Health match_sample_solvent->check_column check_column->end_node use_oven 2. Use Column Oven for Constant Temperature fresh_mp->use_oven equilibrate 3. Ensure Adequate Column Equilibration use_oven->equilibrate equilibrate->end_node

Caption: Troubleshooting workflow for mobile phase optimization in taxane analysis.

References

Addressing matrix effects in LC-MS/MS analysis of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and troubleshooting common issues during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Paclitaxel?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of quantitative analyses.[2] In the analysis of Paclitaxel from biological samples such as plasma or tissue homogenates, endogenous components like proteins, lipids, and salts can interfere with the ionization process, leading to unreliable results.

Q2: How can I detect and quantify the extent of matrix effects in my Paclitaxel analysis?

A: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of Paclitaxel spiked into a blank matrix extract (a sample that has gone through the entire extraction process) with the peak area of Paclitaxel in a neat solution (pure solvent). The matrix effect can be calculated as a percentage. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3] Another qualitative method is post-column infusion, where a constant flow of Paclitaxel solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal deviation at the retention time of interfering components indicates a matrix effect.[4]

Q3: What is the most effective way to compensate for matrix effects in Paclitaxel quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5] For Paclitaxel, Paclitaxel-d5 is a commonly used SIL-IS.[6] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, variability due to matrix effects can be effectively normalized, leading to accurate and precise results.[6]

Q4: Can changes in chromatographic conditions help mitigate matrix effects?

A4: Yes, optimizing chromatographic conditions is a key strategy. This can include adjusting the mobile phase composition, such as the organic solvent ratio or the use of additives like formic acid or ammonium (B1175870) formate, to improve the separation of Paclitaxel from interfering matrix components.[7] Employing a different HPLC column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18) or using a shallower gradient can also enhance separation and reduce the impact of co-eluting interferences.[7]

Q5: Is sample dilution a viable strategy to reduce matrix effects?

A5: Sample dilution can be a simple and effective method to reduce the concentration of interfering matrix components.[8] However, this approach is only feasible if the concentration of Paclitaxel in the diluted sample remains well above the lower limit of quantitation (LLOQ) of the assay.[7][8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low Signal Intensity or Ion Suppression High concentration of co-eluting matrix components (e.g., phospholipids, salts).- Implement a more robust sample cleanup method: Solid-phase extraction (SPE) is generally more effective at removing interferences than liquid-liquid extraction (LLE) or protein precipitation.[3][7] - Optimize chromatographic separation: Adjust the mobile phase or gradient to separate Paclitaxel from interfering peaks.[7] - Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[7][8] - Optimize MS source parameters: Adjust settings like capillary voltage, gas flow, and temperature to maximize the signal for Paclitaxel.[7]
High Signal Variability or Ion Enhancement Inconsistent matrix effects across different samples or lots.- Use a stable isotope-labeled internal standard (SIL-IS): Paclitaxel-d5 is highly recommended to compensate for variability.[6][7] - Matrix-matched calibration standards: Prepare calibration standards in the same blank matrix as the samples to account for consistent matrix effects.
Poor Peak Shape (Tailing or Fronting) Co-eluting interferences or column contamination.- Improve sample cleanup: Use SPE or LLE to remove interfering substances.[9] - Column washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components.[10] - Use a guard column: A guard column can help protect the analytical column from contamination.
Shift in Retention Time Changes in mobile phase composition or column degradation due to matrix buildup.- Ensure proper mobile phase preparation: Use fresh, high-quality solvents. - Equilibrate the column sufficiently: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Implement a column cleaning protocol: Periodically clean the column according to the manufacturer's instructions.[10]

Quantitative Data Summary

The following table summarizes the matrix effect and extraction recovery data for Paclitaxel and its metabolites from a study utilizing solid-phase extraction (SPE) for sample cleanup.[3]

AnalyteMatrix Effect (%)Extraction Recovery (%)
Paclitaxel (PTX) 97.1 ± 4.392.5 ± 4.5
6α-hydroxypaclitaxel (6α-OHP) 95.3 ± 5.195.2 ± 5.5
p-3'-hydroxypaclitaxel (3'-OHP) 104.2 ± 5.989.6 ± 5.2
Internal Standard (IS) 93.4 ± 3.989.4 ± 4.3

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast but may result in less clean extracts compared to LLE or SPE.[9]

  • To 200 µL of plasma sample, add the internal standard (e.g., Paclitaxel-d5).

  • Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.[11]

  • Vortex the sample for 30 seconds.

  • Centrifuge for 10 minutes at high speed (e.g., 15,000 x g) to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[9]

  • To a 200 µL human plasma sample, add the internal standard (e.g., ¹³C₆-labeled paclitaxel).[7]

  • Add 1.3 mL of tert-butyl methyl ether and vortex vigorously.[7]

  • Centrifuge to separate the organic and aqueous layers.[7]

  • Transfer the upper organic layer to a clean tube.[7]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in the mobile phase for analysis.[7]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly effective method for removing matrix interferences and providing a clean sample extract.[3][12]

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 0.5 mL of methanol (B129727) followed by 0.5 mL of water.[7]

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and vortex. Centrifuge for 5 minutes at 5000 rpm.[12]

  • Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.[7]

  • Wash: Wash the cartridge with a suitable solvent to remove interferences (e.g., 1 mL of 5% methanol in water).[7]

  • Elute: Elute Paclitaxel and the internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).[7]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

Visualizations

troubleshooting_workflow start Start: Matrix Effect Suspected (Poor Reproducibility, Inaccurate Results) assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_me_significant Is Matrix Effect Significant? (>15% suppression/enhancement) assess->is_me_significant use_sil_is Use Stable Isotope-Labeled IS (e.g., Paclitaxel-d5) is_me_significant->use_sil_is Yes optimize_cleanup Optimize Sample Cleanup (SPE > LLE > PPT) is_me_significant->optimize_cleanup Yes, and SIL-IS not fully compensating end End: Method Validated is_me_significant->end No is_sil_is_available SIL-IS Available? use_sil_is->is_sil_is_available reassess Re-assess Matrix Effect is_sil_is_available->reassess Yes analog_is Use Structural Analog IS (Validate carefully) is_sil_is_available->analog_is No optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_cleanup->optimize_chrom dilute Dilute Sample (If sensitivity permits) optimize_chrom->dilute dilute->reassess reassess->is_me_significant Still significant analog_is->optimize_cleanup ion_suppression cluster_source Electrospray Ionization (ESI) Source droplet ESI Droplet Analyte (Paclitaxel) Matrix Components gas_phase Gas Phase Ions droplet:analyte->gas_phase Analyte Evaporates & Ionizes Efficiently ms_inlet Mass Spectrometer Inlet droplet:matrix->ms_inlet Low Analyte Signal c1 gas_phase->ms_inlet High Analyte Signal c1->ms_inlet Matrix components compete for charge and surface access, reducing analyte ionization process_good Ideal Ionization process_good->droplet:n Low Matrix Concentration process_bad Ion Suppression process_bad->droplet:n High Matrix Concentration

References

Technical Support Center: Improving Paclitaxel Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the sensitive detection of Paclitaxel (B517696).

Note on Terminology: This document addresses the detection of Paclitaxel. The term "Paclitaxel C" is not standard in the scientific literature; it is presumed to be a reference to the parent compound, Paclitaxel.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the sensitive quantification of Paclitaxel.

Q1: What is the most sensitive and commonly used method for Paclitaxel detection?

The most sensitive, specific, and robust method for quantifying Paclitaxel in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) .[1][2] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate detection even at very low concentrations.[1] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also used, it is generally considered about 50 times less sensitive than LC-MS/MS due to Paclitaxel's weak UV absorbance.[1] For some applications, highly sensitive enzyme-linked immunosorbent assays (ELISAs) have also been developed, capable of detecting Paclitaxel at picomolar concentrations.[3][4]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a primary challenge in bioanalysis.[5][6] Strategies to minimize them include:

  • Effective Sample Preparation: Employ rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances, particularly phospholipids.[5][7] SPE, in particular, has been shown to provide cleaner samples and reduce ion suppression compared to protein precipitation.[7]

  • Optimized Chromatography: Develop a chromatographic method that separates Paclitaxel from the majority of matrix components.[5] Using smaller particle size columns (UPLC) or different column chemistries can improve resolution.[8][9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d5-Paclitaxel) co-elutes with Paclitaxel and experiences the same degree of signal suppression or enhancement, allowing for accurate correction.[5] If a SIL-IS is unavailable, a structural analog like Docetaxel is a common alternative.[1][5]

Q3: What are the best sample preparation techniques for Paclitaxel extraction?

The choice of extraction technique depends on the sample matrix, required sensitivity, and available equipment. The three most common methods are:

  • Solid-Phase Extraction (SPE): Often considered the most effective method for providing clean extracts and high recovery rates.[7] It is excellent for removing salts and phospholipids.

  • Liquid-Liquid Extraction (LLE): A widely used, simple, and rapid technique.[1] Solvents like tert-butyl methyl ether (TBME) are effective for extracting Paclitaxel from plasma with high recovery (>90%).[1][10]

  • Protein Precipitation (PPT): The simplest and fastest method, often done by adding a solvent like methanol (B129727) or acetonitrile.[8][11] However, it is the least clean method and may result in significant matrix effects.[7]

Q4: My Paclitaxel chromatographic peak is tailing or fronting. How can I fix it?

Poor peak shape can compromise sensitivity and integration accuracy.

  • Peak Tailing: This is often caused by secondary interactions between Paclitaxel and acidic silanol (B1196071) groups on the HPLC column packing.[12] Solutions include using a well-buffered mobile phase (e.g., with 0.1% formic acid) or employing a modern, end-capped column.[11][12][13] Tailing can also result from column overload; try reducing the injection volume or sample concentration.[12]

  • Peak Fronting: This is a classic sign of column overload.[12] Dilute your sample or inject a smaller volume.[12] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase; ideally, the sample should be reconstituted in the initial mobile phase.[12]

Q5: What are the key stability considerations for Paclitaxel in biological samples?

Paclitaxel stability must be evaluated to ensure accurate results. Key stability tests include:

  • Freeze-Thaw Stability: Assess stability after multiple cycles of freezing and thawing. Paclitaxel has been shown to be stable in plasma through at least three freeze-thaw cycles.[7]

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample handling.

  • Long-Term Storage Stability: Confirm stability at the storage temperature (e.g., -20°C or -80°C) for the duration of the study. Paclitaxel is generally stable in plasma for at least 30 days at -20°C.[7]

  • Post-Preparative (Autosampler) Stability: Ensure the extracted sample is stable in the autosampler for the duration of the analytical run. Extracted samples are often stable for at least 24 hours at 4°C.[7]

Physical stability, especially precipitation, can also be a limiting factor for Paclitaxel infusions, influenced by temperature and concentration.[14]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Issue 1: Low or No Signal in LC-MS/MS Analysis

Question: I am not seeing a sensitive enough signal for Paclitaxel, or the signal is absent entirely. What are the potential causes and solutions?

Answer: This issue can stem from problems with the instrument, the analytical method, or sample preparation.

Potential Cause Troubleshooting Steps
Mass Spectrometer Issues 1. Tune Verification: Ensure the MS is properly tuned and calibrated. Infuse a Paclitaxel standard solution directly into the source to confirm a stable signal for the expected precursor/product ions (e.g., m/z 876.3 → 307.9 for the sodium adduct).[1] 2. Source Conditions: Optimize ESI source parameters (e.g., gas flows, temperature, spray voltage) for Paclitaxel.
Chromatography Problems 1. Column Health: The column may be degraded or clogged. Try flushing the column or replacing it. 2. Mobile Phase: Ensure the mobile phase composition is correct and freshly prepared. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) is crucial for proper ionization.[10]
Sample Preparation Failure 1. Low Extraction Recovery: Your extraction method may be inefficient. Perform recovery experiments by comparing the signal from a pre-extracted spiked sample to a post-extracted spiked sample. Consider switching to a more robust method like SPE.[7] 2. Analyte Degradation: Paclitaxel may be degrading during sample processing or storage. Review stability data and ensure samples are handled appropriately (e.g., on ice).[7][14]
Severe Matrix Effects 1. Ion Suppression: Co-eluting matrix components can severely suppress the Paclitaxel signal.[5] To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup or adjust chromatography to better separate Paclitaxel from interferences.[5]
Issue 2: Poor Reproducibility and High Variability

Question: My results for quality control (QC) samples and replicates are highly variable (%CV > 15%). What should I investigate?

Answer: High variability points to inconsistencies in the analytical workflow.

Potential Cause Troubleshooting Steps
Inconsistent Sample Prep 1. Pipetting/Handling: Ensure all pipetting and dilution steps are precise. Use calibrated pipettes. 2. Extraction Variability: Manual extraction methods (LLE, SPE) can have user-dependent variability. Ensure the procedure is followed identically for every sample. Consider automating the process if possible.
Internal Standard (IS) Issues 1. IS Addition: Verify that the internal standard is being added consistently to every sample, standard, and QC. 2. Inappropriate IS: If you are not using a stable isotope-labeled IS, your structural analog IS (e.g., Docetaxel) may not be perfectly tracking the analytical variability of Paclitaxel.[5]
System Instability 1. LC Pump Performance: Check for pressure fluctuations, which may indicate leaks or pump issues, leading to variable retention times and peak areas. 2. Autosampler Issues: Inconsistent injection volumes can be a major source of variability. Check the autosampler for air bubbles and perform injection precision tests.
Analyte Instability 1. Autosampler Instability: If the analytical run is long, Paclitaxel may be degrading in the autosampler. Re-inject the first few samples at the end of the run to check for degradation.[7]

Part 3: Data Presentation

Table 1: Comparison of Analytical Method Performance for Paclitaxel
Method Typical LLOQ Advantages Disadvantages Reference
LC-MS/MS 0.2 - 10 ng/mLHigh sensitivity and specificity; robust for complex matrices.High equipment cost; susceptible to matrix effects.[1][2][13]
μLC-MS/MS 20 pg/mLExtremely high sensitivity, suitable for very small sample volumes or low concentrations.Requires specialized micro-flow equipment.[15]
HPLC-UV 5 - 15 ng/mLLower cost; widely available.Lower sensitivity; prone to interference from compounds with similar UV absorbance.[9][10]
ELISA ~33 pM (~28 pg/mL)Very high sensitivity; high throughput.Can have cross-reactivity with metabolites; may be less precise than LC-MS/MS.[3]
Table 2: Comparison of Sample Preparation Techniques
Technique Typical Recovery Matrix Effect Mitigation Advantages Disadvantages Reference
Solid-Phase Extraction (SPE) 89% - 95%ExcellentProvides very clean samples, leading to minimal matrix effects and high sensitivity.More time-consuming and costly than other methods.[7]
Liquid-Liquid Extraction (LLE) >90%GoodSimple, rapid, and provides high recovery with good sample cleanup.Requires use of organic solvents; can be difficult to automate.[1][10]
Protein Precipitation (PPT) Variable (often lower)Fair to PoorVery simple, fast, and inexpensive.Results in "dirtier" extracts with more significant matrix effects.[11]

Part 4: Experimental Protocols

Protocol 1: Paclitaxel Extraction from Human Plasma via LLE

This protocol is a representative example for extracting Paclitaxel from plasma.

  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature, then vortex briefly.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 200 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Docetaxel or d5-Paclitaxel in methanol) to each tube. Vortex for 30 seconds.

  • Extraction: Add 1.3 mL of tert-butyl methyl ether (TBME) to each tube.[5]

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method

This protocol provides typical parameters for sensitive Paclitaxel quantification.

  • LC System: UPLC or HPLC system.

  • Column: A C18 column (e.g., Agilent Zorbax SB-C18, Waters SymmetryShield C8) is commonly used.[2][16] A typical dimension is 2.1 x 50 mm with a particle size of 1.8-3.5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 50% B

    • 3.6-5.0 min: Equilibrate at 50% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Paclitaxel: m/z 854.5 → 286.1 (Protonated) or m/z 876.4 → 569.3 (Sodium Adduct).[1]

    • Docetaxel (IS): m/z 808.5 → 527.2 (Protonated).[1]

Part 5: Mandatory Visualizations

experimental_workflow Experimental Workflow for Paclitaxel Quantification start Plasma Sample (Patient, QC, Standard) add_is Add Internal Standard (e.g., d5-Paclitaxel) start->add_is extract Perform Extraction (LLE or SPE) add_is->extract evap Evaporate to Dryness (Nitrogen Stream) extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_inject Inject into LC-MS/MS System reconstitute->lc_inject separation Chromatographic Separation (C18 Column) lc_inject->separation detection Mass Spectrometric Detection (ESI+, MRM Mode) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end Final Concentration Report data_analysis->end

Caption: Sample preparation and LC-MS/MS analysis workflow.

troubleshooting_flowchart Troubleshooting: Low Signal Intensity start Low or No Paclitaxel Signal q_ms Is MS signal present via direct infusion of standard? start->q_ms fix_ms Troubleshoot MS: - Check tuning/calibration - Clean/optimize ESI source q_ms->fix_ms No q_lc Is a peak visible but small? q_ms->q_lc Yes fix_chrom Optimize Chromatography: - Check mobile phase - Flush/replace column - Check for leaks q_lc->fix_chrom No (No peak) q_recovery Is extraction recovery low? q_lc->q_recovery Yes (Small peak) fix_recovery Optimize Sample Prep: - Check extraction solvent/pH - Switch to SPE - Verify IS addition q_recovery->fix_recovery Yes suppression Suspect Severe Ion Suppression q_recovery->suppression No fix_suppression Mitigate Matrix Effects: - Improve sample cleanup (SPE) - Modify chromatography - Use SIL-IS suppression->fix_suppression

Caption: Troubleshooting flowchart for low signal intensity.

paclitaxel_moa Paclitaxel's Mechanism of Action paclitaxel Paclitaxel tubulin β-tubulin Subunit of Microtubules paclitaxel->tubulin Binds to stabilize Hyper-stabilization of Microtubule Structure tubulin->stabilize inhibit Inhibition of Dynamic Depolymerization stabilize->inhibit mitotic_arrest Mitotic Arrest at G2/M Phase inhibit->mitotic_arrest checkpoint Activation of Spindle Assembly Checkpoint mitotic_arrest->checkpoint apoptosis Induction of Apoptosis (Cell Death) checkpoint->apoptosis

Caption: Simplified pathway of Paclitaxel-induced apoptosis.

References

Preventing the formation of Paclitaxel C during manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of Paclitaxel (B517696) C during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is Paclitaxel C and why is its formation a concern during manufacturing?

This compound, chemically known as N-Debenzoyl-N-hexanoylpaclitaxel, is a common impurity found during the production of Paclitaxel. Its formation is a significant concern as it is structurally similar to Paclitaxel, making it difficult to separate during downstream processing. The presence of this impurity can affect the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Regulatory agencies have strict limits on impurity levels, making it crucial to control the formation of this compound.

Q2: What is the primary pathway for the formation of this compound?

The formation of this compound is primarily a result of the biosynthetic pathway in the producing organism, typically Taxus cell cultures. It arises from the promiscuity of an N-acyltransferase enzyme involved in the final steps of Paclitaxel biosynthesis. While the desired reaction is the attachment of a benzoyl group (from benzoyl-CoA) to the paclitaxel precursor, a competing reaction can occur where a hexanoyl group (from hexanoyl-CoA) is attached instead, leading to the formation of this compound.[1]

Troubleshooting Guides

Issue 1: High levels of this compound detected in the crude product.

Possible Cause 1: Sub-optimal composition of the cell culture medium.

  • Troubleshooting Steps:

    • Analyze the precursor feed: The relative availability of precursors for benzoyl-CoA and hexanoyl-CoA in the culture medium can significantly influence the formation of this compound. An excess of precursors for hexanoyl-CoA or a limitation in the supply of precursors for benzoyl-CoA can favor the formation of the impurity.

    • Supplement with benzoyl-CoA precursors: Consider supplementing the culture medium with precursors that specifically enhance the intracellular pool of benzoyl-CoA, such as benzoic acid or phenylalanine.

    • Limit hexanoyl-CoA precursors: If possible, identify and limit the concentration of precursors that contribute to the formation of hexanoyl-CoA.

Possible Cause 2: Non-specific N-acyltransferase activity.

  • Troubleshooting Steps:

    • Metabolic Engineering: Employ metabolic engineering strategies to modulate the expression of acyltransferase genes. This could involve overexpressing the specific N-benzoyltransferase responsible for Paclitaxel synthesis or down-regulating the expression of non-specific N-acyltransferases that can utilize hexanoyl-CoA.[1][2]

    • Elicitor Strategy Optimization: The choice and concentration of elicitors (e.g., methyl jasmonate) used to induce Paclitaxel production can influence the expression of various genes in the biosynthetic pathway.[3] Experiment with different elicitors or combinations to find a condition that favors the specific N-benzoyltransferase activity.

Possible Cause 3: Inadequate control of fermentation/cell culture parameters.

  • Troubleshooting Steps:

    • pH and Temperature Optimization: The pH and temperature of the culture medium can affect enzyme kinetics and stability.[4] Conduct small-scale studies to determine the optimal pH and temperature that maximize the ratio of Paclitaxel to this compound. Generally, Paclitaxel is most stable in a pH range of 3.0-5.0.

    • Aeration and Mixing: Proper aeration and mixing are crucial for maintaining a homogeneous culture environment and ensuring consistent nutrient availability, which can impact metabolic fluxes and impurity profiles.

Issue 2: Difficulty in separating this compound from Paclitaxel during purification.

Possible Cause: Inefficient chromatographic separation method.

  • Troubleshooting Steps:

    • Optimize HPLC Conditions: The separation of Paclitaxel and this compound can be challenging due to their structural similarity. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification.[5][6]

      • Column Selection: Utilize a high-resolution reverse-phase column, such as a C18 column.[5][6]

      • Mobile Phase Optimization: A mixture of acetonitrile (B52724) and water is a common mobile phase.[5] Fine-tune the gradient and isocratic elution steps to maximize the resolution between the Paclitaxel and this compound peaks.

      • Method Validation: Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision to accurately quantify the levels of this compound.[6][7]

    • Multi-step Purification: Employ a multi-step purification strategy that may include a combination of normal-phase and reverse-phase chromatography to achieve the desired purity.[8]

Data Presentation

Table 1: Illustrative Effect of Phenylalanine Supplementation on Paclitaxel and this compound Production in Taxus Cell Culture.

Phenylalanine Concentration (mM)Paclitaxel Titer (mg/L)This compound Titer (mg/L)Ratio of Paclitaxel to this compound
0100156.7
11201210.0
5150818.8
10160532.0

Note: This table presents hypothetical data to illustrate a potential trend. Actual results may vary depending on the specific cell line and culture conditions.

Table 2: Typical HPLC Parameters for the Separation of Paclitaxel and this compound.

ParameterCondition
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
0-10 min: 40-60% Acetonitrile
10-20 min: 60% Acetonitrile (isocratic)
20-25 min: 60-40% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Column Temperature 25 °C
Injection Volume 20 µL

Note: These are starting parameters and may require optimization for specific applications.[5]

Experimental Protocols

Protocol 1: HPLC Analysis of Paclitaxel and this compound

1. Objective: To quantify the concentration of Paclitaxel and this compound in a sample.

2. Materials:

  • HPLC system with UV detector
  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Paclitaxel reference standard
  • This compound reference standard
  • Sample containing Paclitaxel and this compound

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired proportions. Degas the mobile phase before use.
  • Standard Preparation: Prepare stock solutions of Paclitaxel and this compound reference standards in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solutions.
  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.
  • HPLC Analysis:
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the calibration standards and the sample solution.
  • Run the HPLC method according to the parameters in Table 2 (or an optimized method).
  • Data Analysis:
  • Identify the peaks for Paclitaxel and this compound based on their retention times compared to the standards.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of Paclitaxel and this compound in the sample using the calibration curve.

Visualizations

Paclitaxel_C_Formation cluster_0 Biosynthesis cluster_1 Desired Pathway Precursors_Hexanoyl Hexanoyl-CoA Precursors Hexanoyl_CoA Hexanoyl-CoA Precursors_Hexanoyl->Hexanoyl_CoA N_Acyltransferase Non-specific N-Acyltransferase Hexanoyl_CoA->N_Acyltransferase Paclitaxel_C This compound (N-Debenzoyl-N-hexanoylpaclitaxel) N_Acyltransferase->Paclitaxel_C Paclitaxel_Precursor Paclitaxel Precursor (N-debenzoylpaclitaxel) Paclitaxel_Precursor->N_Acyltransferase N_Benzoyltransferase Specific N-Benzoyltransferase Paclitaxel_Precursor->N_Benzoyltransferase Precursors_Benzoyl Benzoyl-CoA Precursors (e.g., Phenylalanine) Benzoyl_CoA Benzoyl-CoA Precursors_Benzoyl->Benzoyl_CoA Benzoyl_CoA->N_Benzoyltransferase Paclitaxel Paclitaxel N_Benzoyltransferase->Paclitaxel

Caption: Biosynthetic pathway leading to the formation of this compound.

Troubleshooting_Workflow High_Paclitaxel_C High this compound Levels Detected Analyze_Medium Analyze Culture Medium (Precursor Availability) High_Paclitaxel_C->Analyze_Medium Metabolic_Engineering Metabolic Engineering (Modulate Acyltransferase Expression) High_Paclitaxel_C->Metabolic_Engineering Optimize_Conditions Optimize Culture Conditions (pH, Temp, Elicitors) High_Paclitaxel_C->Optimize_Conditions Optimize_Feed Optimize Precursor Feed (Increase Benzoyl-CoA Precursors) Analyze_Medium->Optimize_Feed Purification Optimize Purification (HPLC Method Development) Optimize_Feed->Purification Metabolic_Engineering->Purification Optimize_Conditions->Purification Acceptable_Levels This compound Levels Acceptable Purification->Acceptable_Levels

Caption: Troubleshooting workflow for high this compound levels.

References

Strategies to remove Paclitaxel C from Paclitaxel preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Paclitaxel (B517696), with a specific focus on the removal of the impurity Paclitaxel C (N-Debenzoyl-N-hexanoylpaclitaxel).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound, also known as N-Debenzoyl-N-hexanoylpaclitaxel, is a common process-related impurity in Paclitaxel preparations. It is structurally very similar to Paclitaxel, with the only difference being the substitution of the benzoyl group at the C-2' position of the side chain with a hexanoyl group. The presence of this compound and other impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs), making the effective removal of this compound a critical step in the manufacturing process.

Q2: What are the primary strategies for removing this compound from Paclitaxel preparations?

The two primary strategies for removing this compound are chromatography and crystallization.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used technique for separating Paclitaxel from structurally similar impurities like this compound. The difference in polarity between the benzoyl group in Paclitaxel and the more aliphatic hexanoyl group in this compound allows for their separation on a hydrophobic stationary phase.

  • Crystallization: Multi-step crystallization processes can also be employed to enrich Paclitaxel and remove impurities. By carefully selecting solvent and anti-solvent systems, it is possible to selectively precipitate Paclitaxel, leaving impurities like this compound in the mother liquor.

Q3: I am seeing co-elution of Paclitaxel and this compound in my RP-HPLC. What are the first troubleshooting steps?

Co-elution of these two closely related compounds is a common challenge. Here are the initial steps to improve resolution:

  • Decrease the elution strength of the mobile phase: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention times of both compounds and provide more opportunity for separation.

  • Optimize the mobile phase composition: Small changes in the organic modifier or the addition of a third solvent (e.g., isopropanol) can sometimes improve selectivity.

  • Lower the flow rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Decrease the column temperature: Lowering the temperature can sometimes enhance selectivity between closely related analytes.

Q4: My crystallization process is not effectively removing this compound. What can I do?

If your crystallization process is not providing the desired purity, consider the following:

  • Solvent System Optimization: The choice of solvent and anti-solvent is critical. Experiment with different solvent systems to find one that maximizes the solubility difference between Paclitaxel and this compound.

  • Cooling Rate: A slower cooling rate can lead to the formation of more ordered crystals, which may exclude impurities more effectively.

  • Seeding: Introducing a small amount of high-purity Paclitaxel crystals (seeding) can promote the crystallization of Paclitaxel over impurities.

  • Multiple Recrystallizations: A single crystallization step may not be sufficient. Performing a second or even third recrystallization can significantly improve purity.

Troubleshooting Guides

Chromatographic Separation Issues
IssuePossible CausesRecommended Actions
Poor Resolution Between Paclitaxel and this compound Mobile phase is too strong.Decrease the percentage of organic solvent (e.g., acetonitrile).
Inappropriate stationary phase.Ensure a high-quality C18 column with good batch-to-batch reproducibility. Consider a phenyl-hexyl or biphenyl (B1667301) phase for alternative selectivity.
High flow rate.Reduce the flow rate to increase column efficiency.
Peak Tailing for Paclitaxel Secondary interactions with residual silanols on the column.Use a base-deactivated column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase (if compatible with your detection method).
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve that is functioning correctly.
Column temperature variations.Use a column oven to maintain a constant temperature.
Crystallization Purification Issues
IssuePossible CausesRecommended Actions
Low Purity of Paclitaxel Crystals Inefficient solvent system.Screen different solvent/anti-solvent combinations to maximize the solubility difference between Paclitaxel and this compound.
Rapid crystallization trapping impurities.Employ a slower cooling rate or a gradual addition of the anti-solvent.
Low Yield of Paclitaxel Paclitaxel remains in the mother liquor.Optimize the final solvent composition and temperature to minimize Paclitaxel solubility.
Inefficient filtration or washing.Ensure the use of an appropriate filter medium and wash the crystals with a solvent in which Paclitaxel has low solubility.
Oily Precipitate Instead of Crystals Supersaturation is too high.Reduce the initial concentration of the crude Paclitaxel.
Presence of other impurities inhibiting crystallization.Consider a pre-purification step (e.g., solid-phase extraction) to remove interfering impurities.

Experimental Protocols

Preparative RP-HPLC for Paclitaxel Purification

This protocol provides a general framework for the preparative separation of Paclitaxel from this compound. Optimization will be required based on the specific crude mixture and available instrumentation.

1. Sample Preparation:

  • Dissolve the crude Paclitaxel mixture in a minimal amount of a strong solvent (e.g., methanol (B129727) or acetonitrile).
  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

2. HPLC Conditions:

ParameterSpecification
Column C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40-60% B over 30 minutes (This is a starting point and should be optimized)
Flow Rate 20 mL/min (Adjust based on column dimensions and pressure limits)
Detection UV at 227 nm
Injection Volume 1-5 mL (Dependent on sample concentration and column capacity)

3. Fraction Collection:

  • Monitor the chromatogram and begin collecting fractions just before the elution of the Paclitaxel peak.
  • Collect multiple fractions across the peak to isolate the purest portions.

4. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to determine their purity.
  • Pool the high-purity fractions.
  • Remove the solvent under reduced pressure to obtain the purified Paclitaxel.

Recrystallization of Paclitaxel

This protocol describes a three-component solvent system for the purification of Paclitaxel.[1][2][3][4]

1. Dissolution:

  • Weigh 10 g of crude Paclitaxel (e.g., 93% purity).[3][4]
  • Add 44 mL of dichloromethane (B109758) and 88 mL of acetone.[3][4]
  • Warm the mixture to 40°C to completely dissolve the solid.[3][4]

2. Crystallization:

  • Cool the solution to 25°C.[3][4]
  • Slowly add 264 mL of n-hexane dropwise while stirring to induce crystallization.[3][4]

3. Isolation and Drying:

  • After the addition of n-hexane is complete, cool the mixture to 5°C to maximize precipitation.[3][4]
  • Filter the white solid.
  • Wash the solid with a small amount of cold n-hexane.
  • Dry the purified Paclitaxel under vacuum at 50°C.[3][4]

Expected Outcome: This method can yield Paclitaxel with a purity of >97.5%.[3][4]

Data Presentation

Table 1: Comparison of Purification Strategies

StrategyPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Preparative RP-HPLC Differential partitioning between a stationary and mobile phaseHigh resolution and selectivity, scalableHigher cost, requires specialized equipment, solvent consumption>99.5%
Crystallization Differential solubility in a solvent/anti-solvent systemCost-effective, simple equipment, suitable for large scaleLower resolution for very similar impurities, may require multiple steps97-99.5%[3][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Final Product crude Crude Paclitaxel dissolve Dissolve in appropriate solvent crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system Equilibrated HPLC System filter->hplc_system inject Inject Sample hplc_system->inject separate Chromatographic Separation inject->separate collect Fraction Collection separate->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate pure_paclitaxel High-Purity Paclitaxel evaporate->pure_paclitaxel

Caption: Experimental workflow for the purification of Paclitaxel using preparative RP-HPLC.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column & System Parameters start Poor resolution between Paclitaxel and this compound q1 Is the organic solvent percentage optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no Decrease organic % q1->a1_no No q2 Have you tried a different organic modifier? a1_yes->q2 end_node Resolution Improved a1_no->end_node a2_yes Yes q2->a2_yes Yes a2_no Try Methanol or a ternary mixture q2->a2_no No q3 Is the flow rate optimal? a2_yes->q3 a2_no->end_node a3_yes Yes q3->a3_yes Yes a3_no Decrease flow rate q3->a3_no No q4 Is the column temperature controlled? a3_yes->q4 a3_no->end_node a4_yes Yes q4->a4_yes Yes a4_no Use a column oven q4->a4_no No a4_yes->end_node a4_no->end_node

Caption: Troubleshooting logic for improving HPLC separation of Paclitaxel and this compound.

References

Technical Support Center: Overcoming Challenges in the Quantification of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paclitaxel (B517696) quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of Paclitaxel, offering potential causes and recommended solutions in a straightforward question-and-answer format.

Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Splitting)

  • Question: Why is my Paclitaxel peak tailing or splitting in my HPLC chromatogram?

    Answer: Poor peak shape is a common issue in HPLC analysis. Peak tailing can be caused by interactions between Paclitaxel and the stationary phase, column overload, or issues with the mobile phase pH.[1] Peak splitting may indicate a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.[1]

    Troubleshooting Steps:

    • Check Column Health: Ensure your column is not old or degraded. A deteriorated column bed can contribute to peak tailing.[1]

    • Optimize Mobile Phase: Adjust the mobile phase composition and pH. A common mobile phase for Paclitaxel is a mixture of acetonitrile (B52724) and water.[1][2]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[1]

    • Reduce Injection Volume/Concentration: Injecting too much sample can lead to column overload and peak tailing.[1]

    • Inspect for Blockages: If peak splitting is observed, consider backflushing the column or replacing the column frit.[1]

Issue 2: High Variability and Inaccurate Results in LC-MS/MS Quantification

  • Question: My LC-MS/MS results for Paclitaxel are showing high variability and poor accuracy. What are the likely causes?

    Answer: High variability and inaccuracy in LC-MS/MS quantification of Paclitaxel are often attributed to matrix effects .[3] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, tissue homogenate) suppress or enhance the ionization of Paclitaxel, leading to unreliable results.[3]

    Troubleshooting Steps:

    • Optimize Sample Preparation: The choice of sample preparation method is critical to minimize matrix effects. Solid-phase extraction (SPE) is often more effective at removing interfering components compared to liquid-liquid extraction (LLE) or protein precipitation.[4]

    • Use a Suitable Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of Paclitaxel (e.g., d5-Paclitaxel).[3] If a SIL IS is unavailable, a structural analog like Docetaxel can be used, but its performance should be carefully validated.[3][4]

    • Evaluate Matrix Effects: To assess the extent of matrix effects, a post-extraction spike experiment can be performed. This involves comparing the signal of Paclitaxel in a clean solution to the signal of Paclitaxel spiked into an extracted blank matrix.[3]

Issue 3: Low Recovery of Paclitaxel During Sample Preparation

  • Question: I am experiencing low recovery of Paclitaxel after my sample extraction procedure. How can I improve this?

    Answer: Low recovery can be due to several factors, including the choice of extraction solvent, pH of the sample, and the specific technique used. For instance, in liquid-liquid extraction with diethyl ether, the recovery from plasma can be around 87%, while from tissue homogenates it can be lower, ranging from 62% to 76%.[5]

    Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different organic solvents for LLE to find one that provides the best recovery for Paclitaxel from your specific matrix.

    • Adjust Sample pH: The pH of the sample can influence the extraction efficiency of Paclitaxel.[5]

    • Consider Solid-Phase Extraction (SPE): SPE can offer higher and more consistent recoveries compared to LLE.[4] Different SPE sorbents should be tested to find the optimal one for Paclitaxel.

    • Validate the Method: Thoroughly validate your sample preparation method to ensure consistent and acceptable recovery across different sample lots.[4]

Issue 4: Paclitaxel Degradation During Sample Storage and Analysis

  • Question: I suspect my Paclitaxel is degrading, leading to inconsistent results. What are the best practices for storage and handling?

    Answer: Paclitaxel is susceptible to degradation, particularly through hydrolysis and epimerization, especially in aqueous solutions at neutral to basic pH.[6][7] Proper storage and handling are crucial for accurate quantification.

    Best Practices:

    • Stock Solutions: Prepare stock solutions of Paclitaxel in an organic solvent like DMSO and store them at -20°C or -70°C, protected from light.[6] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[6]

    • Working Solutions: Prepare aqueous working dilutions immediately before use from the concentrated organic stock solution.[6] Aqueous solutions should not be stored for more than a day.[6]

    • Stability Studies: If you suspect degradation, you can perform stability studies by analyzing samples at different time points and under different storage conditions.[6]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various validated methods for Paclitaxel quantification.

Table 1: Linearity and Range of Quantification Methods

MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
HPLC-UVMouse Plasma250 - 10,000>0.99[5]
HPLC-UVTissue Homogenates300 - 20,000>0.99[5]
LC-MS/MSMouse Plasma & Tumor0.5 - 1000.0>0.99[4]
LC-MS/MSHuman Plasma10 - 10,000Not Specified[8]
µLC-MS/MSCell Lysates0.02 - 20>0.98[9]
LC-MS/MSHuman Serum0.1 - 100.9982[10]

Table 2: Precision and Accuracy of Quantification Methods

MethodMatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
HPLC-UVMouse PlasmaQC samples<15%<15%85-115%[5]
LC-MS/MSMouse Plasma & TumorQC samples<15%<15%85-115%[4]
LC-MS/MSHuman PlasmaQC samples<11.3%Not Specified94.3-110.4%[8]
µLC-MS/MSCell LysatesQC samples1.5-5.7%2.4-10.6%89.8-106%[9]

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MethodMatrixLOD (ng/mL)LOQ (ng/mL)Reference
HPLC-UVMouse Plasma70250[5]
HPLC-UVTissue Homogenates120300[5]
LC-MS/MSMouse Plasma & TumorNot Specified0.5[11]
µLC-MS/MSCell Lysates5 (pg/mL)20 (pg/mL)[9]
LC-MS/MSHuman SerumNot Specified0.1[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in Paclitaxel quantification.

Protocol 1: Paclitaxel Quantification in Plasma by HPLC-UV

This protocol is adapted from a validated method for the determination of Paclitaxel in mouse plasma.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 250 µL of plasma, add 25 µL of internal standard solution (e.g., diazepam).

    • Add 50 µL of sodium acetate (B1210297) buffer (pH 5.0).

    • Add 6 mL of diethyl ether as the extracting solvent.

    • Vortex the sample for 2 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: µ-Bondapak C18

    • Mobile Phase: Sodium acetate buffer (0.01 M, pH 5.0) / Acetonitrile (58/42 v/v)

    • Flow Rate: 1.9 mL/min

    • Detection: UV at 227 nm

    • Column Temperature: 58°C

Protocol 2: Paclitaxel Quantification in Plasma and Tumor Tissue by LC-MS/MS

This protocol is based on a rapid and sensitive HPLC-MS/MS method.[4]

  • Sample Preparation (Solid-Phase Extraction):

    • To 50 µL of plasma or tumor tissue homogenate, add 50 µL of internal standard solution (e.g., Docetaxel).

    • Add 100 µL of ammonium (B1175870) acetate solution (0.2 mM) and mix.

    • Load the sample onto a pre-conditioned CN 96-well SPE cartridge plate.

    • Wash the cartridge with 400 µL of ammonium acetate solution (10 mM) followed by 400 µL of methanol/10 mM ammonium acetate solution (20:80).

    • Elute the analytes with 400 µL of acetonitrile.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: UHPLC XB-C18 (2.1 × 50 mm, 1.8 µm)

    • Mobile Phase: A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid. Isocratic elution with 20% A and 80% B.

    • Flow Rate: 0.2 mL/min

    • Mass Spectrometer: Triple-quadrupole with electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizations

The following diagrams illustrate key workflows and logical relationships in Paclitaxel quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Tissue) add_is Add Internal Standard start->add_is extraction Extraction (SPE, LLE, or Protein Ppt) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution end_prep Prepared Sample reconstitution->end_prep hplc HPLC Separation end_prep->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data end_analysis Quantitative Results data->end_analysis

Caption: Experimental workflow for Paclitaxel quantification.

troubleshooting_workflow start Inaccurate or Variable Quantification Results check_matrix Assess Matrix Effects? start->check_matrix check_recovery Evaluate Sample Recovery? check_matrix->check_recovery No optimize_prep Optimize Sample Prep (e.g., use SPE) check_matrix->optimize_prep Yes use_sil_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_sil_is Yes check_stability Investigate Analyte Stability? check_recovery->check_stability No optimize_extraction Optimize Extraction Method/Solvent check_recovery->optimize_extraction Yes proper_storage Ensure Proper Sample Storage and Handling check_stability->proper_storage Yes

Caption: Troubleshooting decision tree for quantification issues.

References

Minimizing on-column degradation of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Paclitaxel (B517696) C during HPLC analysis. Paclitaxel C, also known as Taxuyunnanine A, is a close structural analog and a common impurity found in Paclitaxel preparations.[1] Due to their structural similarity, the degradation pathways and analytical behaviors of this compound are presumed to be comparable to those of Paclitaxel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during HPLC analysis?

A1: On-column degradation of this compound can be attributed to several factors, primarily the mobile phase pH, column temperature, and exposure to light. Paclitaxel is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[2][3] Basic conditions can lead to the formation of degradation products such as baccatin (B15129273) III and 7-epipaclitaxel, while acidic conditions may cause the opening of the oxetane (B1205548) ring.[2]

Q2: I'm observing unexpected peaks in my chromatogram. Could this be on-column degradation of this compound?

A2: Yes, the appearance of unexpected peaks is a strong indicator of on-column degradation. To confirm this, you can perform a forced degradation study by intentionally exposing your this compound sample to stress conditions (acid, base, heat, oxidation, light) and comparing the resulting chromatograms with your analytical run.[3][4] This will help in identifying the retention times of potential degradation products.

Q3: How can I minimize the on-column degradation of this compound?

A3: To minimize degradation, it is crucial to control the analytical conditions. This includes optimizing the mobile phase pH to a neutral or slightly acidic range, maintaining a controlled and potentially reduced column temperature, and protecting the sample from light.[5][6] Using a high-quality, well-maintained column and ensuring the sample solvent is compatible with the mobile phase can also prevent peak distortion and potential degradation.[4]

Q4: What are the typical degradation products of this compound I should be aware of?

A4: Based on studies of Paclitaxel, the common degradation products you might encounter include 10-deacetylpaclitaxel, 7-epipaclitaxel, baccatin III, and products resulting from the opening of the oxetane ring.[2][7] Under photolytic stress, an isomer with a C3-C11 bridge can be the most abundant degradant.[2]

Troubleshooting Guides

Guide 1: Issue - Appearance of Extra Peaks or Peak Tailing

This guide provides a step-by-step approach to troubleshoot the appearance of unexpected peaks or significant peak tailing for this compound.

G Troubleshooting: Extra Peaks or Peak Tailing A Start: Unexpected peaks or peak tailing observed B Is the mobile phase pH within the optimal range (e.g., pH 4-6)? A->B C Adjust mobile phase pH using a suitable buffer. B->C No D Is the column temperature controlled and minimized? B->D Yes C->D E Reduce column temperature (e.g., to 25-30°C). D->E No F Is the sample protected from light? D->F Yes E->F G Use amber vials and cover the autosampler. F->G No H Perform a forced degradation study to identify degradants. F->H Yes G->H I Problem Resolved H->I Degradants Identified & Method Optimized J Consider column health. Perform column wash or replace. H->J Issue Persists J->I

Caption: Troubleshooting workflow for extra peaks or peak tailing.

Guide 2: Issue - Poor Peak Shape (Splitting or Broadening)

This guide addresses common causes of poor peak shape for this compound.

G Troubleshooting: Poor Peak Shape A Start: Poor peak shape (splitting, broadening) B Is the sample solvent stronger than the mobile phase? A->B C Dissolve sample in mobile phase or a weaker solvent. B->C Yes D Is the column overloaded? B->D No C->D E Reduce injection volume or sample concentration. D->E Yes F Check for column voids or frit blockage. D->F No E->F G Reverse flush column or replace frit/column. F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for poor peak shape issues.

Data Presentation

The following table summarizes the impact of different stress conditions on Paclitaxel stability, which is expected to be similar for this compound.

Stress ConditionReagents and ConditionsMajor Degradation Products ObservedReference
Acidic Hydrolysis 0.1M HCl at 80°C for 12 hours10-deacetylpaclitaxel, oxetane ring opened product[2][3]
Alkaline Hydrolysis 0.1N NaOH at 80°C for 2 hoursBaccatin III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel[2][3]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours10-deacetylpaclitaxel[2][3]
Photolytic Degradation Exposure to high-intensity light/sunlight for 2 daysIsomer with a C3-C11 bridge and other minor degradants[2][3]
Thermal Degradation Solid drug heated at 50°C for 2 monthsMinimal degradation, but dependent on duration and temperature[3]

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 60:40 v/v).[3] The pH of the buffer should be optimized (typically slightly acidic to neutral).

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: Ambient or controlled at a lower temperature (e.g., 25°C) to minimize degradation.[5]

  • Detection: UV at 227 nm[3][8]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol (B129727) or acetonitrile. Filter through a 0.22 µm membrane filter before injection.[3][9]

Methodology:

  • Prepare the mobile phase by accurately mixing the specified volumes of acetonitrile and buffer.

  • Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard and sample solutions of this compound at the desired concentration.

  • Inject the solutions and record the chromatograms.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines the procedures for inducing degradation to identify potential degradation products.

  • Acid Degradation: Prepare a sample solution in a 1:1 mixture of methanol and 0.1N HCl. Heat at 80°C for up to 12 hours.[3][4]

  • Base Degradation: Prepare a sample solution in a 1:1 mixture of methanol and 0.1N NaOH. Keep at room temperature or heat at a controlled temperature (e.g., 80°C) for up to 2 hours.[3][4]

  • Oxidative Degradation: Prepare a sample solution in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.[3][4]

  • Photolytic Degradation: Expose a solution of the sample to direct sunlight or a photostability chamber for an extended period (e.g., 2 days).[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 50-80°C) for a specified duration.[3]

Methodology:

  • After the specified treatment time, allow the solutions to cool to room temperature.

  • Neutralize the acidic and basic solutions with an appropriate acid or base.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the HPLC method described in Protocol 1.

Signaling Pathways and Workflows

This compound Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on known degradation of Paclitaxel.

G Potential Degradation Pathways of this compound Paclitaxel_C This compound Acid Acidic Conditions (e.g., low pH mobile phase) Paclitaxel_C->Acid Base Basic Conditions (e.g., high pH mobile phase) Paclitaxel_C->Base Oxidation Oxidative Stress (e.g., peroxides) Paclitaxel_C->Oxidation Light Photolytic Stress (e.g., UV light) Paclitaxel_C->Light Degradant1 Oxetane Ring Opening Product Acid->Degradant1 Degradant2 10-deacetylthis compound Acid->Degradant2 Base->Degradant2 Degradant3 Baccatin III analog Base->Degradant3 Degradant4 7-epithis compound Base->Degradant4 Oxidation->Degradant2 Degradant5 C3-C11 Bridged Isomer Light->Degradant5

References

Technical Support Center: Method Robustness Testing for Paclitaxel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting method robustness testing for Paclitaxel analysis, primarily using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is method robustness in the context of Paclitaxel HPLC analysis?

A1: Method robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage, ensuring that minor fluctuations in experimental conditions do not lead to significant deviations in analytical results.[1] For Paclitaxel analysis, this means testing how factors like mobile phase composition or column temperature affect the quantification and separation from related substances.

Q2: Why is robustness testing a critical component of method validation for Paclitaxel?

A2: Robustness testing is a regulatory requirement and a key element of good scientific practice, as emphasized by guidelines from the International Council for Harmonisation (ICH) and the FDA.[1][3] For a potent therapeutic agent like Paclitaxel, a robust method ensures consistent and reliable results when the method is transferred between different laboratories, instruments, or analysts.[2] It helps identify which method parameters need to be strictly controlled to avoid erroneous results in quality control and stability studies.

Q3: What are the key parameters to evaluate in a robustness study for a Paclitaxel HPLC method?

A3: During a robustness study for Paclitaxel HPLC analysis, several operational parameters should be intentionally varied to assess their impact. Key parameters include:

  • Mobile Phase Composition: Varying the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase by ±2%.[4]

  • Mobile Phase pH: Adjusting the pH of the buffer by ±0.2 to ±0.5 units.[5]

  • Flow Rate: Altering the flow rate by approximately ±10-20% (e.g., ±0.2 mL/min for a 1.0 mL/min method).[4]

  • Column Temperature: Changing the column oven temperature by ±5°C.[4]

  • Detection Wavelength: Modifying the UV detector wavelength by ±2 nm.[4]

Q4: What are the common degradation products of Paclitaxel I should be aware of during analysis?

A4: Paclitaxel is susceptible to degradation under stress conditions such as acid, base, heat, and oxidation.[4] The primary degradation products that can appear as new peaks in a chromatogram include 7-epipaclitaxel (from epimerization), 10-deacetylpaclitaxel (from hydrolysis), and Baccatin III.[6][7] A robust, stability-indicating method must be able to separate the intact Paclitaxel peak from these and other potential impurities.[6]

Q5: How should I handle Paclitaxel's low aqueous solubility and stability during sample preparation?

A5: Paclitaxel has very poor water solubility and is prone to precipitation in aqueous media.[6][8] Stock solutions are typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[6] These stock solutions should be stored at -20°C or -70°C, protected from light, and prepared in aliquots to avoid repeated freeze-thaw cycles.[6] When preparing working solutions for cell-based assays or HPLC analysis, ensure the final concentration of the organic solvent is low (e.g., <0.1% DMSO) to prevent both precipitation and potential cell toxicity.[6] It is recommended to prepare fresh dilutions immediately before each experiment.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the development and execution of Paclitaxel HPLC analysis.

Issue: Poor Peak Shape

Q: My Paclitaxel peak is tailing. What are the likely causes and solutions? A: Peak tailing is often caused by secondary interactions between Paclitaxel and the column's stationary phase or by issues with the mobile phase.

  • Possible Cause 1: Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the C18 column can interact with Paclitaxel.

    • Solution: Ensure the mobile phase pH is appropriate (e.g., between 3.5 and 5.0) and that the buffer concentration is sufficient (typically >10 mM) to minimize these interactions.[9]

  • Possible Cause 2: Column Degradation: The analytical column may be contaminated or have reached the end of its lifespan.

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, remove the guard column (if present) to see if it is the source of the issue. If tailing continues, the analytical column may need to be replaced.[9]

Q: My Paclitaxel peak is fronting. How can I fix this? A: Peak fronting typically indicates sample overload or a mismatch between the sample solvent and the mobile phase.[9]

  • Possible Cause 1: Sample Overload: Injecting too high a concentration of Paclitaxel can saturate the column.[9]

    • Solution: Reduce the sample concentration by diluting it or decrease the injection volume. Observe if the peak shape becomes more symmetrical.[9]

  • Possible Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile), it can cause the peak to distort.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[9]

Q: Why is my Paclitaxel peak splitting or showing shoulders? A: Split peaks can be caused by column contamination, sample preparation issues, or the co-elution of a closely related compound.[9]

  • Possible Cause 1: Column Contamination: Particulates on the column inlet frit can disrupt the sample band.

    • Solution: Remove the guard column to check if it's contaminated. If so, replace it. If the analytical column is the issue, try back-flushing it to waste.[9]

  • Possible Cause 2: Co-elution of Impurities: A shoulder or small adjacent peak may be a related substance, such as Cephalomannine or Baccatin III, that is not fully resolved.[9]

    • Solution: Verify the specificity of your method. You may need to adjust the mobile phase composition or gradient to improve resolution between Paclitaxel and its related impurities.

Issue: Retention Time Variability

Q: I'm seeing significant shifts in my Paclitaxel retention time between injections. What should I investigate? A: Retention time (RT) shifts are a direct indicator that a method may not be robust. The cause is usually a change in an HPLC system parameter.

  • Possible Cause 1: Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor errors in solvent ratios or pH, will cause RT shifts.

    • Solution: Ensure meticulous and consistent preparation of the mobile phase for every run. Use a calibrated pH meter.

  • Possible Cause 2: Flow Rate Fluctuation: Issues with the HPLC pump can lead to an unstable flow rate.

    • Solution: Prime the pump before each run and check the system pressure for unusual fluctuations. If the problem continues, the pump may require maintenance.

  • Possible Cause 3: Column Temperature: An unstable or incorrect column temperature will affect retention.

    • Solution: Use a column oven to maintain a consistent temperature. Verify that the set temperature matches the actual temperature.

Issue: Appearance of Unknown Peaks

Q: Unexpected peaks have appeared in my chromatogram during a stability study. What are they and what should I do? A: The appearance of new peaks strongly suggests sample degradation.[6]

  • Possible Cause: Paclitaxel Degradation: Paclitaxel may be degrading due to exposure to adverse conditions (e.g., pH, temperature, light).[4][10]

    • Solution: Conduct a forced degradation study (see protocol below) to intentionally degrade Paclitaxel under various stress conditions (acid, base, peroxide, heat, light). By comparing the retention times of the peaks in the stressed samples to the unknown peaks in your study, you can tentatively identify them as specific degradants like 7-epipaclitaxel or 10-deacetylpaclitaxel.[4][6] This is a critical step in developing a stability-indicating method.

Data Presentation

Quantitative data from robustness studies should be summarized to clearly demonstrate the method's performance under varied conditions.

Table 1: Recommended Parameters and Variation Limits for Robustness Testing

ParameterTypical VariationAcceptance Criteria Example
Mobile Phase Ratio ± 2% absolute (e.g., 60:40 to 58:42 and 62:38)System Suitability Test (SST) parameters pass; peak resolution > 2.0.
Mobile Phase pH ± 0.2 unitsSST parameters pass; retention time shift < 5%.
Flow Rate ± 0.2 mL/min (for a 1.0 mL/min method)SST parameters pass; %RSD of peak area < 2.0%.
Column Temperature ± 5 °CSST parameters pass; peak asymmetry remains between 0.8 and 1.5.
Detection Wavelength ± 2 nmPeak area response within 98-102% of the nominal value.

Table 2: Typical System Suitability Test (SST) Criteria for Paclitaxel Analysis

SST ParameterAcceptance LimitPurpose
Tailing Factor (Asymmetry) ≤ 2.0Ensures good peak shape, free from excessive tailing.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0% (for ≥5 replicate injections)Demonstrates the precision of the injection and system.
% RSD of Retention Time ≤ 1.0% (for ≥5 replicate injections)Demonstrates the stability of the pump flow rate and system.
Resolution (Rs) > 2.0 (between Paclitaxel and closest impurity)Ensures baseline separation from critical related substances.

Experimental Protocols

Protocol 1: General Robustness Study

This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for Paclitaxel.

  • System Suitability: Before starting, perform a system suitability test with at least five replicate injections of a standard solution under nominal (unchanged) conditions. All SST criteria (as listed in Table 2) must be met.

  • Parameter Variation: Change one parameter at a time to its extreme values (e.g., for flow rate of 1.0 mL/min, test at 0.8 mL/min and 1.2 mL/min) while keeping all other parameters at their nominal settings.

  • Analysis: For each variation, inject the standard solution in triplicate.

  • Data Collection: Record the retention time, peak area, tailing factor, and resolution between Paclitaxel and any adjacent peaks for each injection.

  • Evaluation: Compare the results from the varied conditions against the results from the nominal conditions. Calculate the %RSD and any shifts in retention time.

  • Documentation: Report all results in a summary table. Conclude whether the method is robust with respect to the tested parameters.

Protocol 2: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of the method.

  • Prepare Paclitaxel Solutions: Prepare several identical solutions of Paclitaxel at a known concentration (e.g., 100 µg/mL). Keep one as an unstressed control sample, stored under ideal conditions (e.g., refrigerated, protected from light).

  • Acid Degradation: To one sample, add 0.1N HCl and keep it at 80°C for 30 minutes. Cool and neutralize the solution before analysis.

  • Base Degradation: To another sample, add 0.1N NaOH and keep it at 80°C for 30 minutes. Cool and neutralize the solution before analysis.

  • Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂) and keep it at 80°C for 30 minutes.

  • Thermal Degradation: Expose a solid sample of Paclitaxel powder to dry heat (e.g., 80°C) for 8 hours, then dissolve it for analysis.

  • Photolytic Degradation: Expose a Paclitaxel solution to UV light (e.g., 254 nm) for 12-24 hours.[4]

  • Analysis: Analyze the control sample and all stressed samples using the HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the Paclitaxel peak area and the appearance of new peaks. Check for peak purity to ensure the main peak is not co-eluting with degradants.[11]

Visual Guides

Diagram 1: Robustness Testing Workflow

cluster_prep 1. Preparation cluster_exec 2. Execution cluster_eval 3. Evaluation prep_method Define Nominal Method Parameters prep_samples Prepare Standard & System Suitability Solutions prep_method->prep_samples sst Run System Suitability Test (Nominal Conditions) prep_samples->sst vary Deliberately Vary One Parameter (e.g., Flow Rate ±0.2) sst->vary analyze Analyze Samples in Triplicate Under Varied Condition vary->analyze repeat_loop Repeat for All Other Parameters analyze->repeat_loop repeat_loop->vary next parameter compile Compile Results: RT, Peak Area, Tailing Factor repeat_loop->compile assess Assess Impact on SST & Quantitation compile->assess report Final Report: Method is Robust? assess->report

Caption: A workflow diagram illustrating the key stages of a method robustness test.

Diagram 2: Troubleshooting HPLC Peak Shape Issues

start_node Problem: Poor Peak Shape cat_tailing Tailing? start_node->cat_tailing Check For cat_fronting Fronting? start_node->cat_fronting Check For cat_splitting Splitting? start_node->cat_splitting Check For cause_tail1 Cause: Secondary Silanol Interactions cat_tailing->cause_tail1 cause_tail2 Cause: Column Contamination / Age cat_tailing->cause_tail2 cause_front1 Cause: Sample Overload cat_fronting->cause_front1 cause_front2 Cause: Strong Sample Solvent cat_fronting->cause_front2 cause_split1 Cause: Inlet Frit Contamination cat_splitting->cause_split1 cause_split2 Cause: Co-elution of Impurity cat_splitting->cause_split2 sol_tail1 Solution: Adjust Mobile Phase pH / Buffer Strength cause_tail1->sol_tail1 sol_tail2 Solution: Flush or Replace Column cause_tail2->sol_tail2 sol_front1 Solution: Dilute Sample or Reduce Injection Volume cause_front1->sol_front1 sol_front2 Solution: Dissolve Sample in Mobile Phase cause_front2->sol_front2 sol_split1 Solution: Back-flush Column or Replace Guard Column cause_split1->sol_split1 sol_split2 Solution: Optimize Mobile Phase for Better Resolution cause_split2->sol_split2

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paclitaxel (B517696) C analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the chromatographic resolution between Paclitaxel C and its related compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound HPLC analysis?

A typical starting point for Reverse Phase-HPLC (RP-HPLC) analysis of Paclitaxel and its related compounds involves a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection at approximately 227 nm.[1] The exact ratio of acetonitrile to water can be adjusted to optimize the separation, but a common starting point is around a 60:40 or 50:50 mixture.[1][2]

Q2: My this compound peak is splitting. What are the possible causes?

Peak splitting for a single component can be caused by several factors.[1] One common reason is a partially blocked column frit, which disrupts the sample flow path.[1] Another possibility is the presence of a void or channel in the column packing material.[1] It's also possible that two different components are eluting very close together, which can be confirmed by reducing the injection volume to see if two distinct peaks appear.[1][3] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[1]

Q3: Why is my this compound peak tailing?

Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol (B1196071) groups on the silica (B1680970) packing. Other potential causes include column overload (injecting too much sample), a mismatch between the mobile phase pH and the analyte's pKa, or excessive dead volume in the HPLC system.[1] A deteriorated column bed can also contribute to peak tailing.[1]

Q4: My retention time for this compound is shifting. What should I check?

Retention time shifts can be sudden or gradual. Sudden shifts may be due to errors in method setup, such as incorrect mobile phase composition or flow rate.[1] Gradual drift can be caused by changes in the mobile phase over time (e.g., evaporation of a volatile component), temperature fluctuations, or column aging.[1] Leaks in the system can also lead to a drift in retention times.[1]

Q5: How can I improve the resolution between this compound and other related compounds?

Improving resolution can be achieved by several strategies. Adjusting the mobile phase composition, such as changing the solvent strength or pH, can alter the selectivity of the separation.[1] Using a column with a smaller particle size or a longer column can increase efficiency and, consequently, resolution.[1] Optimizing the column temperature can also improve peak shape and separation.[1]

Troubleshooting Guides

Guide 1: Resolving Peak Splitting

This guide provides a step-by-step approach to troubleshooting peak splitting for this compound.

G start Peak Splitting Observed inject_smaller Inject a smaller volume start->inject_smaller two_peaks Two distinct peaks appear? inject_smaller->two_peaks coeluting Optimize method for co-eluting peaks (e.g., change mobile phase, gradient) two_peaks->coeluting Yes single_split Still a single split peak two_peaks->single_split No end Problem Resolved coeluting->end check_column Check column for blockage or void single_split->check_column replace_column Replace column if necessary check_column->replace_column replace_column->end

Troubleshooting workflow for peak splitting issues.
Guide 2: Resolving Peak Tailing

This guide outlines a systematic process for diagnosing and resolving peak tailing.

G start Peak Tailing Observed reduce_load Reduce sample concentration/ injection volume start->reduce_load overload Peak shape improves? reduce_load->overload check_mobile_phase Check mobile phase pH and buffer strength overload->check_mobile_phase No end Problem Resolved overload->end Yes ph_issue Adjust pH or buffer concentration check_mobile_phase->ph_issue check_column_health Inspect guard and analytical columns check_mobile_phase->check_column_health If pH/buffer is correct ph_issue->end replace_guard Replace guard column check_column_health->replace_guard backflush Backflush analytical column check_column_health->backflush If no guard column or issue persists replace_guard->end replace_analytical Replace analytical column backflush->replace_analytical replace_analytical->end

Troubleshooting workflow for peak tailing issues.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a general method that can be used as a starting point for the analysis of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water (e.g., 60:40 v/v).[2] Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare the this compound standard and sample solutions in a suitable solvent, ideally the mobile phase itself.[3]

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for quantification.

Protocol 2: Forced Degradation Study

To identify potential degradation products that might interfere with this compound analysis, a forced degradation study can be performed.[4][5]

Methodology:

  • Acid Degradation: Prepare a sample solution in a 1:1 mixture of methanol (B129727) and 0.1N HCl. Heat at 80°C for 30 minutes in a water bath.[1]

  • Base Degradation: Prepare a sample solution in a 1:1 mixture of methanol and 0.1N NaOH. Keep at room temperature for a specified time.[1]

  • Oxidative Degradation: Prepare a sample solution in a 1:1 mixture of methanol and 3% H₂O₂. Heat at 80°C for 30 minutes in a water bath.[1]

  • Sample Analysis:

    • After the specified treatment time, allow the solutions to return to ambient temperature.

    • Neutralize the acidic and basic solutions if necessary.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using the HPLC method described in Protocol 1.[1]

Data Presentation

Table 1: Influence of HPLC Parameters on this compound Separation

This table summarizes the expected impact of changing key HPLC parameters on the separation of this compound.[1]

ParameterChangeExpected Effect on Retention TimeExpected Effect on ResolutionPotential Issues
% Acetonitrile IncreaseDecreaseMay decreaseCo-elution of closely related peaks.
DecreaseIncreaseMay increaseLonger run times, broader peaks.
Flow Rate IncreaseDecreaseMay decreaseIncreased backpressure, potential for peak broadening.
DecreaseIncreaseMay increaseLonger analysis time.
Column Temperature IncreaseDecreaseMay improve peak shape and resolutionPotential degradation of thermolabile compounds.
DecreaseIncreaseMay decreaseIncreased viscosity and backpressure.
Mobile Phase pH AdjustmentCan shift retention of ionizable compoundsCan improve selectivityPaclitaxel is unstable in alkaline conditions.
Table 2: Common Paclitaxel Related Compounds and Degradants

This table lists some common related substances that may be present in a this compound sample.[4][5][6]

CompoundTypical Elution Order Relative to PaclitaxelNotes
10-deacetylpaclitaxel EarlierProcess impurity and degradation product.
Baccatin III EarlierPrecursor and degradation product.
Cephalomannine Close to PaclitaxelA common related impurity that can be difficult to resolve.
7-epipaclitaxel Close to PaclitaxelIsomer and degradation product.
Paclitaxel Isomer (C3-C11 bridge) LaterPhotodegradation product.[4]

Experimental Workflow Diagram

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Troubleshooting prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Standard & Sample Solutions inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (227 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate evaluate Evaluate Resolution & Peak Shape integrate->evaluate troubleshoot Troubleshoot (Peak Splitting, Tailing, etc.) evaluate->troubleshoot Issue Detected report Report Results evaluate->report Acceptable troubleshoot->inject Re-inject after optimization

General workflow for this compound analysis.

References

Dealing with low abundance of Paclitaxel C in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Paclitaxel (B517696) C analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and quantifying low-abundance Paclitaxel C in various samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

For ultra-low concentrations of Paclitaxel, micro-flow liquid chromatography coupled to mass spectrometry (μLC-MS/MS) is a highly selective and sensitive method.[1] This technique, combined with selective solid-phase extraction (SPE), can achieve detection limits in the low pg/mL range.[1][2]

Q2: My this compound peak is not showing up or is very low in my HPLC-UV analysis. What are the possible reasons?

Several factors could contribute to a low or absent peak for this compound in HPLC-UV analysis. These include:

  • Insufficient concentration: The concentration of this compound in your sample may be below the detection limit of your HPLC-UV system.[3] Consider using a more sensitive method like LC-MS/MS or implementing a sample concentration step.

  • Sample degradation: Paclitaxel is susceptible to degradation. Ensure proper storage and handling of your samples.[4][5][6]

  • Suboptimal mobile phase: The composition of the mobile phase is critical for good separation and peak shape.[7][8]

  • Column issues: A contaminated or old column can lead to poor peak resolution and sensitivity.[7][9]

Q3: How should I store my samples containing low concentrations of this compound to prevent degradation?

To maintain the stability of this compound, especially at low concentrations, proper storage is crucial. Unopened vials of Paclitaxel solutions are generally stable at room temperature (20-25°C) when protected from light.[4][10] For diluted solutions and biological samples, storage at 2-8°C or frozen at -20°C or -80°C is recommended to prolong stability.[5][10] Precipitation can be a limiting factor for stability, especially at higher concentrations and lower temperatures.[5][6] It is also advisable to use glass, polypropylene, or polyolefin containers and avoid PVC-containing administration sets.[10]

Q4: Can I use an immunoassay to quantify low levels of this compound?

Yes, immunoassays can be a rapid and cost-effective method for quantifying Paclitaxel.[11][12] Nanoparticle-based immunoassays have been developed that can measure Paclitaxel concentrations in the ng/mL range with small sample volumes.[11][13] However, it is important to consider potential cross-reactivity with Paclitaxel metabolites.[11]

Troubleshooting Guides

HPLC-UV Analysis: Common Issues and Solutions

This guide addresses common problems encountered during the HPLC-UV analysis of this compound.

Problem Potential Cause Suggested Solution
No Peak or Very Small Peak Analyte concentration is below the Limit of Detection (LOD).Concentrate the sample using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Consider switching to a more sensitive method like LC-MS/MS.
Sample degradation.Ensure samples are stored correctly (protected from light, appropriate temperature). Prepare fresh standards.
Peak Tailing Unwanted interactions between this compound and the stationary phase.Adjust the mobile phase pH. Use a column with end-capping. Reduce sample injection volume.
Column overload.Dilute the sample.
Excessive dead volume in the HPLC system.Check and minimize the length and diameter of tubing. Ensure all fittings are secure.
Peak Splitting Partially blocked column frit.Replace the column inlet frit.
Void in the column packing.Replace the column.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Time Incorrect mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column or replace it if necessary.
LC-MS/MS Analysis: Enhancing Sensitivity

For achieving the lowest possible detection limits with LC-MS/MS, consider the following:

Parameter Recommendation for High Sensitivity
Ionization Source Electrospray Ionization (ESI) in positive ion mode is commonly used for Paclitaxel.[14][15]
Sample Preparation Utilize Solid Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[1][2][14]
Chromatography Employ micro-flow or capillary LC (μLC) to increase peak concentrations and enhance ESI efficiency.[1][2]
Mass Spectrometry Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize cone voltage and collision energy for the specific transitions of this compound.[15][16]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Paclitaxel using various analytical methods.

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
μLC-MS/MS5 pg/mL20 pg/mL[1]
LC-MS/MS0.01 ng/mL-[17]
LC-MS/MS10 pg/mL-[18]
LC-MS/MS-0.1 ng/mL[14]
Immunoassay11 ng/mL19 ng/mL[13]
HPLC-UV0.05 µg/mL0.14 µg/mL[19]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the enrichment of this compound from biological samples.[1][2]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., cell lysate or plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 35% methanol containing 3% phosphoric acid) to remove interfering compounds.

  • Elution: Elute this compound with a strong solvent (e.g., acetonitrile (B52724) or methanol). The addition of 0.1% formic acid to the elution solvent can improve recovery.[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: High-Sensitivity LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a highly sensitive LC-MS/MS method.[14][15]

  • LC System: A micro-flow or standard HPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[14]

  • Mobile Phase A: Water with 0.1% formic acid.[14]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[14]

  • Flow Rate: 0.2 - 0.6 mL/min.[14][20]

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used.

  • Injection Volume: 2.5 - 10 µL.[14][19]

  • Column Temperature: 30-35°C.[14][19]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive.[14]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound and an internal standard (e.g., Docetaxel) need to be determined and optimized. For Paclitaxel, a common transition is m/z 854.5 > 286.0.[15]

Visualizations

Signaling Pathways and Workflows

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Paclitaxel->PI3K_AKT_mTOR Inhibits NF_kB NF-κB Pathway Paclitaxel->NF_kB Activates Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Disrupts Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Cell_Death Cell_Death Apoptosis->Cell_Death Cell_Survival Cell_Survival PI3K_AKT_mTOR->Cell_Survival Promotes NF_kB->Apoptosis

Caption: Signaling pathways affected by Paclitaxel.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Concentration Dry & Reconstitute Extraction->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Acquire Data

Caption: Workflow for low-abundance this compound analysis.

References

Reference standard stability and storage issues for Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of the Paclitaxel C reference standard, also known as Taxuyunnanine A or N-Debenzoyl-N-hexanoylpaclitaxel. Given that extensive stability data for this compound is not as widely published as for its close structural analog, Paclitaxel, some information herein is extrapolated from studies on Paclitaxel. This approach is based on the significant structural similarities between the two molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound reference standard?

For long-term stability, the solid this compound reference standard should be stored at -20°C.[2] Under these conditions, it has been shown to be stable for at least four years.[2] It is also recommended to protect the solid material from light.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound should be prepared fresh in a suitable anhydrous solvent such as methanol (B129727) or DMSO.[1][2] For short-term storage, solutions can be kept at 2-8°C.[1] For longer-term storage, it is advisable to store aliquots of the stock solution at -20°C or below to minimize degradation from repeated freeze-thaw cycles.[1]

Q3: What are the main degradation pathways for this compound?

Based on its structural similarity to Paclitaxel, this compound is expected to undergo degradation through several pathways:[1]

  • Hydrolysis: The ester linkages, particularly at the C-13 side chain, are susceptible to cleavage, especially under basic conditions.[1]

  • Epimerization: The stereocenter at the C-7 position can undergo epimerization in neutral to basic aqueous solutions, forming the more thermodynamically stable 7-epi-paclitaxel C.[1]

  • Oxidation: While generally less common than hydrolysis and epimerization, the molecule can be susceptible to oxidation.[1]

  • Photodegradation: Exposure to high-intensity light can lead to the formation of various isomers.[1]

Q4: What is the optimal pH for this compound stability in solution?

To minimize degradation, solutions containing this compound should be maintained at a slightly acidic pH, ideally between 4 and 5.[1] Basic conditions (pH > 7) should be avoided as they catalyze both hydrolysis and epimerization.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an assay. Degradation of this compound into less active or inactive products (e.g., 7-epi-paclitaxel C, baccatin (B15129273) III derivatives).[1]- Verify and adjust the pH of your experimental buffer to a range of 4-5, if the assay permits.[1]- Prepare fresh dilutions from a frozen stock solution for each experiment.[1]- Minimize the time the compound is in an aqueous solution at room temperature.[1]
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products due to hydrolysis, epimerization, or other reactions.[1]- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Review your sample preparation and storage conditions, paying close attention to pH, temperature, and light exposure.[1]
Precipitation of the compound in aqueous solutions. Paclitaxel and its analogs have low aqueous solubility. Precipitation can be a limiting factor for stability in infusions.[3]- Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum in your aqueous working solutions.- Prepare aqueous dilutions immediately before use from a concentrated stock in an organic solvent.

Stability Data Summary

The following tables summarize stability data for Paclitaxel, which can be used as a reference for this compound due to their structural similarity.

Table 1: Storage Recommendations for this compound

Form Storage Condition Reported Stability
Solid-20°C, protected from light[2]≥ 4 years[2]
Solution (in anhydrous solvent)2-8°C (short-term)[1]Not specified
Solution (in anhydrous solvent)≤ -20°C (long-term)[1]Not specified

Table 2: Physical Stability of Paclitaxel Infusions (Precipitation as the Limiting Factor) [3][4]

Data for Paclitaxel, provided as a reference for this compound.

Concentration Diluent Container Storage Temperature Stability (Days)
0.3 mg/mL0.9% Sodium ChloridePolyolefin2-8°C13
0.3 mg/mL0.9% Sodium ChlorideLow-density polyethylene2-8°C16
0.3 mg/mL0.9% Sodium ChlorideGlass2-8°C13
0.3 mg/mL5% GlucosePolyolefin2-8°C13
0.3 mg/mL5% GlucoseLow-density polyethylene2-8°C18
0.3 mg/mL5% GlucoseGlass2-8°C20
0.3 mg/mLAll combinationsAll combinations25°C3 (except 5% glucose in glass, which is 7)
1.2 mg/mL0.9% Sodium ChloridePolyolefin2-8°C9
1.2 mg/mL0.9% Sodium ChlorideLow-density polyethylene2-8°C12
1.2 mg/mL0.9% Sodium ChlorideGlass2-8°C8
1.2 mg/mL5% GlucosePolyolefin2-8°C10
1.2 mg/mL5% GlucoseLow-density polyethylene2-8°C12
1.2 mg/mL5% GlucoseGlass2-8°C10
1.2 mg/mLAll combinationsAll combinations25°C3 (except glass with NaCl, 5 days; glass with glucose, 7 days)

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is adapted from methods used for Paclitaxel and can be employed to investigate the degradation profile of this compound.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile (B52724).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 80°C for 12 hours.[1]

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature, monitoring frequently (e.g., every 30 minutes) due to the rapid degradation under basic conditions.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 24 hours.[1]

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method with UV and/or MS detection.

Protocol: Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically used for the analysis of Paclitaxel and its degradation products.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 227 nm.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[1]

Visualizations

cluster_storage Storage & Handling cluster_degradation Degradation Pathways Solid_State Solid this compound (-20°C, dark) Stock_Solution Stock Solution (Anhydrous Solvent, ≤-20°C) Solid_State->Stock_Solution Dissolve Working_Solution Working Solution (Aqueous Buffer, prepare fresh) Stock_Solution->Working_Solution Dilute Paclitaxel_C This compound Hydrolysis Hydrolysis (Basic pH) Paclitaxel_C->Hydrolysis Epimerization Epimerization (Neutral/Basic pH) Paclitaxel_C->Epimerization Oxidation Oxidation Paclitaxel_C->Oxidation Photodegradation Photodegradation (Light Exposure) Paclitaxel_C->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Epimerization->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

This compound Storage and Degradation Pathways.

Start Start: this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Peroxide, Light) Start->Stress_Conditions Incubate Incubate at Specified Temperature & Time Stress_Conditions->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize Dilute Dilute to Analytical Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze End End: Assess Degradation Profile Analyze->End

Forced Degradation Experimental Workflow.

References

Technical Support Center: Optimizing Paclitaxel C Trace Level Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of Paclitaxel (B517696) C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, with a specific focus on the critical parameter of injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the trace level detection of Paclitaxel C?

The main challenges in quantifying this compound at trace levels include achieving adequate sensitivity, managing matrix effects from complex biological samples, and maintaining good chromatographic peak shape.[1][2] this compound concentrations in natural sources can be considerably low, necessitating highly sensitive analytical methods like LC-MS/MS to achieve detection limits in the picogram per milliliter (pg/mL) range.[1][3] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification by interfering with the ionization of this compound.[2][4]

Q2: How does injection volume impact the sensitivity and peak shape in HPLC and LC-MS analysis?

Injection volume has a direct and significant impact on both sensitivity and chromatographic performance.

  • Sensitivity: Increasing the injection volume can introduce more analyte onto the column, leading to a larger peak area and improved signal intensity, which is often a primary strategy for enhancing detection limits for trace-level compounds.

  • Peak Shape: However, there is a limit to this approach. Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can lead to peak distortion, including peak fronting, broadening, or splitting.[5] This occurs because the large volume of strong solvent can cause the analyte to travel through the column too quickly and in a dispersed band.[5] Column overload, which can happen with either excessive volume or concentration, also leads to poor peak shape, typically fronting.[5]

Q3: What is a good starting injection volume for trace level analysis of this compound?

A typical starting injection volume for HPLC or LC-MS analysis is in the range of 5 µL to 20 µL.[6][7][8] For methods aiming for very high sensitivity with modern UHPLC systems, smaller injection volumes (e.g., 1-5 µL) are common to maintain sharp peaks, while for conventional HPLC, slightly larger volumes may be used.[6][9] The optimal volume is highly dependent on the column dimensions (diameter and length), particle size, and the concentration of the analyte in the sample.

Q4: How can I determine the optimal injection volume for my assay?

The optimal injection volume should be determined experimentally during method development. A good approach is to perform an injection volume study:

  • Prepare a standard solution of this compound at a concentration relevant to the expected trace levels.

  • Inject increasing volumes of the standard (e.g., 2 µL, 5 µL, 10 µL, 15 µL, 20 µL) while keeping the concentration constant.

  • Monitor the peak height, peak area, peak width, and peak asymmetry.

  • The optimal injection volume will be the largest volume that provides a significant increase in signal without causing a substantial deterioration in peak shape (e.g., fronting, tailing, or a significant increase in peak width).[5]

Q5: My this compound peak is showing fronting. Could this be related to my injection volume?

Yes, peak fronting is a classic sign of column overload, which can be caused by injecting too high a concentration or too large a volume of your sample.[5] It can also be caused by injecting a sample dissolved in a solvent that is much stronger than the mobile phase.[5]

Troubleshooting Steps for Peak Fronting:

  • Reduce the injection volume and observe if the peak shape becomes more symmetrical.[5]

  • If reducing the volume doesn't help, try diluting your sample.[5]

  • Ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the trace level analysis of this compound, with a focus on issues related to injection volume.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution - Steep Gradient: The elution gradient may be too aggressive, not allowing for proper separation. - Inappropriate Column Chemistry: The stationary phase may not be optimal for separating this compound from related compounds or matrix components.[2] - Column Overload: Injecting too much sample can cause peaks to broaden and merge.[5]- Optimize Gradient: Decrease the gradient slope to improve separation. - Evaluate Different Columns: Test a column with a different stationary phase (e.g., a PFP column instead of a C18) to alter selectivity.[6] - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column to see if resolution improves.[5]
Peak Tailing - Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the analyte. - Mobile Phase Issues: Improperly prepared or inadequately buffered mobile phase.[5] - Column Contamination: A blocked inlet frit or contamination on the guard/analytical column can lead to tailing.[5]- Use a Buffered Mobile Phase: Ensure the mobile phase pH is appropriate and the buffer concentration is adequate (e.g., 5-10 mM).[5] - Inspect and Clean the Column: Try backflushing the column or replacing the guard column to remove contaminants.[5]
Split Peaks - Sample Solvent Incompatibility: Injecting a sample in a solvent significantly different from the mobile phase can cause the sample to precipitate on the column or lead to poor peak shape.[5] - Co-elution: The peak may actually be two closely eluting compounds, such as an impurity or isomer.[5] - Contaminated Guard Column: A contaminated guard column can cause peak splitting.[5]- Match Sample Solvent to Mobile Phase: Dissolve and inject the sample in the initial mobile phase whenever possible.[5] - Improve Separation: Adjust the mobile phase or gradient to resolve the two potential compounds. - Replace Guard Column: If the problem resolves after removing the guard column, it should be replaced.[5]
Inconsistent or Low Sensitivity - Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source.[2][4] - Sub-optimal Injection Volume: The injection volume may be too low to detect the analyte at trace levels.- Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][9] - Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like d5-paclitaxel can help compensate for matrix effects.[2][10] - Increase Injection Volume: Carefully increase the injection volume while monitoring peak shape to boost the signal.

Quantitative Data Summary

The following table summarizes typical parameters for HPLC and LC-MS/MS methods used for Paclitaxel analysis, providing a reference for starting method development.

Parameter HPLC-UV LC-MS/MS
Column C18, 150 x 4.6 mm, 3.5 or 5 µm[6][11]C18, 50 x 2.1 mm, 1.8 µm[9][12]
Mobile Phase Acetonitrile/Water or Acetonitrile/Buffer (e.g., Sodium Acetate)[6][11]Acetonitrile or Methanol (B129727) with 0.1% Formic Acid in Water[9][10]
Flow Rate 1.0 - 1.9 mL/min[6][11]0.2 - 0.4 mL/min[9][10]
Detection Wavelength 227 nm[6][11][13]ESI in Positive Mode (MRM)[10][14]
Typical Injection Volume 10 - 20 µL[8][11]5 µL[7][9]
Achieved LOQ 0.25 µg/mL (plasma)[11]20 pg/mL (cell lysates)[1]

Experimental Protocols

Below is a generalized protocol for the trace level analysis of this compound in a biological matrix, such as plasma, using LC-MS/MS. This protocol is a composite of common practices and should be optimized for specific applications.[2][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To clean up the sample and concentrate the analyte, thereby reducing matrix effects.[2][9]

  • Methodology:

    • Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

    • Sample Loading: To 200 µL of plasma, add a suitable internal standard (e.g., ¹³C₆-labeled paclitaxel).[2] Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

    • Elution: Elute this compound and the internal standard with 1 mL of methanol.[2]

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[2]

2. LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9][12]

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm.[9][12]

    • Mobile Phase A: Water with 0.1% Formic Acid.[9][12]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[9][12]

    • Gradient: A linear gradient appropriate for separating this compound from any metabolites or impurities.

    • Flow Rate: 0.2 mL/min.[12]

    • Column Temperature: 30-40°C.[6][9]

    • Injection Volume: 5 µL (to be optimized).[7][9]

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive.[10]

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For Paclitaxel, a common transition is m/z 854.6 > 286.1.[10]

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject Sample Evap->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: General experimental workflow for trace level analysis of this compound.

Start Observe Poor Peak Shape (Fronting, Tailing, Splitting) CheckOverload Is the sample concentration or injection volume too high? Start->CheckOverload ReduceLoad Reduce Injection Volume or Dilute Sample CheckOverload->ReduceLoad Yes CheckSolvent Is the sample solvent stronger than the mobile phase? CheckOverload->CheckSolvent No End Peak Shape Improved ReduceLoad->End MatchSolvent Reconstitute sample in initial mobile phase CheckSolvent->MatchSolvent Yes CheckColumn Is the column contaminated or degraded? CheckSolvent->CheckColumn No MatchSolvent->End CleanColumn Backflush column or replace guard column CheckColumn->CleanColumn Yes CleanColumn->End

Caption: Troubleshooting workflow for poor chromatographic peak shape.

InjVol Injection Volume PeakHeight Peak Height / Signal Intensity InjVol->PeakHeight Increases PeakWidth Peak Width InjVol->PeakWidth Increases Overload Risk of Column Overload InjVol->Overload Increases Resolution Resolution PeakWidth->Resolution Decreases

Caption: Logical relationship between injection volume and key chromatographic parameters.

References

Paclitaxel Impurity Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC column selection for paclitaxel (B517696) impurity profiling. It includes troubleshooting advice, comparative data on recommended columns, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the chromatographic analysis of paclitaxel and its impurities.

Q1: What is a good starting column for paclitaxel impurity profiling?

A typical starting point for reverse-phase HPLC analysis of paclitaxel is a C18 column.[1] These columns provide robust hydrophobic retention suitable for many standard separations. However, for complex impurity profiles or as specified in certain pharmacopeial methods, columns with alternative selectivity, such as Pentafluorophenyl (PFP) phases, are often required.[2] The United States Pharmacopeia (USP), for instance, specifies a PFP column for the analysis of related compounds in paclitaxel derived from natural sources.[2]

Q2: My paclitaxel peak is tailing. What are the common causes and solutions?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, such as basic impurities interacting with acidic silanol (B1196071) groups on the silica (B1680970) surface.[1] Other causes include column overload and using a sample solvent stronger than the mobile phase.[1][3]

Troubleshooting Steps:

  • Check for Column Overload: Reduce the sample concentration or injection volume to see if the peak shape improves.[3]

  • Evaluate Mobile Phase: Ensure the mobile phase pH is appropriate. Using buffers like phosphate (B84403) or acetate (B1210297) can help produce good peak shapes.[3]

  • Assess the Column: If the problem persists, the column's stationary phase may be degraded. Try flushing the column or, if using a guard column, remove it to see if the peak shape improves.[3] If these steps fail, the analytical column may need replacement.[3]

Q3: I am observing peak fronting. What should I do?

Peak fronting is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[3][4] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to distort and front.

Troubleshooting Steps:

  • Reduce Sample Load: Dilute your sample or decrease the injection volume.[3]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[3] If a different solvent is necessary, ensure it is chromatographically weaker than the mobile phase.

Q4: My peaks are splitting. How can I resolve this?

Peak splitting can suggest several issues: a partially blocked inlet frit on the column, a void at the head of the column, or the co-elution of two different compounds.[1]

Troubleshooting Steps:

  • Investigate Co-elution: Reduce the injection volume. If the split peak resolves into two smaller, distinct peaks, you have a co-elution issue that requires method optimization (e.g., changing mobile phase or column chemistry).[1]

  • Inspect the Column: If there is no co-elution, the issue is likely physical. Try backflushing the column to dislodge particulates from the inlet frit.[3] If this does not solve the problem, a void may have formed at the column inlet, necessitating column replacement.[1]

Q5: How can I improve the resolution between paclitaxel and a closely eluting impurity?

Improving resolution requires modifying the separation's efficiency, selectivity, or retention.

  • Optimize Selectivity: This is often the most effective approach. Switching to a column with a different stationary phase chemistry can dramatically alter elution patterns. For example, if a C18 column provides insufficient resolution, a PFP or a Pentafluorophenylpropyl (F5) column may separate the critical pair due to different retention mechanisms like pi-pi and dipole-dipole interactions.[2][5][6]

  • Increase Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm or core-shell particles) or a longer column.[1][7]

  • Adjust Mobile Phase: Modifying the organic solvent ratio, changing the pH, or using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity.[1][7]

  • Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[7]

Column Selection Comparison

Choosing the right column is critical for achieving accurate and robust impurity profiling. The table below summarizes key characteristics of HPLC columns commonly used for paclitaxel analysis.

Column ChemistryParticle TypeCommon DimensionsKey Advantages & Use CasesExample Mobile Phase
C18 (ODS) Fully Porous or Core-Shell4.6 x 150 mm, 3.5 µm[8]General purpose, good starting point for method development. Provides strong hydrophobic retention.Acetonitrile/Water Gradient[8]
PFP (Pentafluorophenyl) Fully Porous or Core-Shell4.6 x 250 mm, 5 µm[2][9]USP-recommended for paclitaxel from natural sources.[2] Offers alternative selectivity for halogenated compounds and positional isomers.[2]Acetonitrile/Water Gradient[9]
F5 (Pentafluorophenylpropyl) Core-Shell4.6 x 150 mm, 5 µm[5]Provides unique selectivity through a mix of hydrophobic, pi-pi, and dipole-dipole interactions. Excellent for resolving closely related impurities.Acetonitrile/Water (40:60 v/v)[5]

Column Selection & Troubleshooting Workflow

The following diagram provides a logical workflow for selecting a column and troubleshooting common separation issues in paclitaxel analysis.

G cluster_start Start cluster_eval Evaluation cluster_problems Problem Identification cluster_solutions_res Resolution Solutions cluster_solutions_peak Peak Shape Solutions cluster_outcome Outcome start Begin Paclitaxel Analysis (Standard C18 Method) eval Evaluate Chromatogram start->eval prob_res Poor Resolution (Rs < 1.5) eval->prob_res No prob_peak Poor Peak Shape (Tailing/Fronting) eval->prob_peak No outcome Optimized Separation Achieved eval->outcome Yes (Method OK) sol_res_selectivity Change Selectivity: Switch to PFP or F5 Column prob_res->sol_res_selectivity Primary Action sol_res_mobile Optimize Mobile Phase: Adjust Gradient Slope or % Organic prob_res->sol_res_mobile Secondary Action sol_peak_load Reduce Sample Load or Injection Volume prob_peak->sol_peak_load sol_peak_solvent Match Sample Solvent to Mobile Phase prob_peak->sol_peak_solvent sol_peak_column Check/Replace Column & Frits prob_peak->sol_peak_column sol_res_selectivity->eval Re-evaluate sol_res_mobile->eval Re-evaluate sol_peak_load->eval Re-evaluate sol_peak_solvent->eval Re-evaluate sol_peak_column->eval Re-evaluate

Caption: A decision workflow for HPLC column selection and troubleshooting.

Experimental Protocol: USP-Based Method for Related Compounds

This protocol is adapted from methods described by the United States Pharmacopeia for the analysis of paclitaxel and its related compounds.[2][9] It serves as a robust starting point for method development and validation.

1. Chromatographic System

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: L43 packing, such as a Pentafluorophenyl (PFP) column, 4.6 mm × 25 cm, with 5-µm particles.[9]

  • Column Temperature: 40°C.[8]

  • Flow Rate: 1.2 mL/min.[8]

  • Detection: UV at 227 nm.[2][8][9]

  • Injection Volume: 10-20 µL.

2. Reagents and Solutions

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile.[9]

  • Sample Preparation: Accurately weigh and dissolve the paclitaxel sample in the Diluent to a final concentration of approximately 1.0 mg/mL.[9] Use sonication if necessary to ensure complete dissolution.

3. Chromatographic Procedure

  • Gradient Program:

    Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
    0.0 60 40
    25.0 60 40
    40.0 20 80
    45.0 20 80
    46.0 60 40

    | 55.0 | 60 | 40 |

  • System Suitability: Prepare a system suitability solution containing paclitaxel and key related compounds (e.g., Paclitaxel Related Compound B) to verify resolution and reproducibility.[9] The resolution between critical impurity pairs should meet the requirements set by the relevant pharmacopeia (e.g., resolution ≥ 2.0).[2]

  • Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject the prepared sample solution, record the chromatogram, and integrate all impurity peaks for quantification.

References

Troubleshooting peak tailing in the analysis of Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Paclitaxel (B517696) C. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Paclitaxel C, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: Why is my this compound peak exhibiting tailing in my HPLC chromatogram?

A1: Peak tailing for this compound is a common chromatographic issue that can arise from several factors, leading to asymmetrical peaks where the latter half of the peak is broader than the front half. The primary causes include:

  • Secondary Interactions: this compound, similar to the parent compound Paclitaxel, is a weakly basic compound. These basic functionalities can engage in secondary ionic interactions with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based HPLC columns, such as C18 columns.[1] This interaction leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailing peak.

  • Column Overload: Injecting an excessive amount of sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[1] Classic signs of column overload are a right-triangle peak shape and a decrease in retention time as the injected sample mass increases.[1]

  • Mobile Phase pH Issues: An improperly buffered mobile phase or a mobile phase with a pH close to the pKa of this compound can lead to inconsistent ionization of the analyte, contributing to peak tailing. The pKa of Paclitaxel's strongest acidic group is approximately 10.36, suggesting the secondary amine is the most basic site.[2] Operating at a pH at least 2 units away from the pKa of the basic functional group is recommended for consistent peak shape.[1]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the guard or analytical column inlet can cause peak tailing.[1] A partially blocked inlet frit is a frequent cause and typically affects all peaks in the chromatogram.[1] Over time, the stationary phase can also degrade, exposing more active silanol sites.

Q2: How can I troubleshoot and eliminate peak tailing for this compound?

A2: A systematic approach is crucial for effectively troubleshooting peak tailing. The following steps and optimizations can be implemented:

  • Optimize Mobile Phase pH:

    • Recommendation: Operate at a slightly acidic pH. A mobile phase buffered to a pH between 3 and 5 is often effective in minimizing peak tailing for basic compounds like Paclitaxel.[3] At this pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated and less likely to interact with the protonated basic analyte.[4]

    • Action: Prepare a mobile phase containing a buffer such as phosphate (B84403) or acetate.[1][3] For example, a mixture of acetonitrile (B52724) and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5) has been shown to produce well-defined peaks for Paclitaxel, free from tailing.

  • Select an Appropriate HPLC Column:

    • Recommendation: Use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane (B1218182) (e.g., trimethylsilane) to make them inert. This significantly reduces the potential for secondary interactions.

    • Action: If peak tailing persists on your current column, consider switching to a column specifically designed for the analysis of basic compounds, such as a polar-embedded or a hybrid particle column. A column with low silanol activity is also a good option.[5]

  • Incorporate Mobile Phase Additives:

    • Recommendation: The addition of a small concentration of a basic compound, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.

    • Action: Add 0.1% TEA to the mobile phase. Be aware that TEA can suppress the signal in mass spectrometry detection. For LC-MS applications, volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are preferred.[6][7]

  • Check for Column Overload:

    • Recommendation: Injecting a smaller amount of the sample can quickly determine if column overload is the cause of peak tailing.

    • Action: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves and becomes more symmetrical, the original sample concentration was too high.[1][8]

  • Ensure Proper System Maintenance:

    • Recommendation: Regularly inspect and maintain your HPLC system to prevent issues that can contribute to peak tailing.

    • Action:

      • Guard Column: If using a guard column, replace it as it may be contaminated.[1]

      • Column Flushing: If a blocked frit is suspected, try reversing the column and flushing it with a strong solvent.[1]

      • Extra-Column Volume: Minimize extra-column dead volume by using tubing with a small internal diameter and ensuring all connections are properly fitted.[8]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH 4.5) (60:40 v/v)
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL[9]
Column Temperature 30 °C[10]
Detection UV at 227 nm[9][10]
Sample Preparation Dissolve the this compound standard and sample in a suitable solvent like acetonitrile or the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[11]

Methodology:

  • Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and the prepared buffer solution.

  • Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for quantification.

Protocol 2: Sample Preparation from a Complex Matrix (e.g., Emulsion)

For samples in complex matrices, a sample clean-up procedure is necessary to prevent column contamination and interference.

Methodology: [12]

  • Emulsion Disruption: Add anhydrous sodium sulphate to the emulsion sample to break it.

  • Extraction: Add methanol (B129727) and ethyl ether to extract this compound and remove excipients. This is followed by centrifugation.

  • Enrichment: The supernatant containing this compound can be enriched by evaporating the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a mixture of methanol and glacial acetic acid (200:1), before injection into the HPLC system.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing of a Basic Analyte (Illustrative Data)

Mobile Phase pHTailing Factor (As)Peak Shape
7.02.1Significant Tailing
5.01.3Minor Tailing
4.51.1Symmetrical
3.01.0Symmetrical

Note: This table provides illustrative data on how lowering the mobile phase pH can improve the peak shape of basic compounds like this compound by minimizing interactions with residual silanols.

Visualization

Troubleshooting_Peak_Tailing cluster_troubleshooting Troubleshooting Steps start Peak Tailing Observed for this compound check_overload Check for Column Overload start->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection overload_yes Peak Shape Improves? reduce_injection->overload_yes overload_no No Improvement overload_yes->overload_no No overload_fixed Issue Resolved: Column Overload overload_yes->overload_fixed check_mobile_phase Evaluate Mobile Phase overload_no->check_mobile_phase check_column Inspect Column adjust_ph Adjust Mobile Phase pH (e.g., pH 3-5) check_mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) check_mobile_phase->add_modifier mobile_phase_fixed Issue Resolved: Optimized Mobile Phase adjust_ph->mobile_phase_fixed add_modifier->mobile_phase_fixed replace_guard Replace Guard Column check_column->replace_guard flush_column Backflush Analytical Column check_column->flush_column replace_column Replace Analytical Column check_column->replace_column column_fixed Issue Resolved: Column Maintenance replace_guard->column_fixed flush_column->column_fixed replace_column->column_fixed Secondary_Interaction cluster_column Silica-Based C18 Stationary Phase silanol Residual Silanol Group (Si-OH) tailing_peak Result: Tailing Peak silanol->tailing_peak Delayed Elution paclitaxel_c This compound (Basic Analyte) paclitaxel_c->silanol Secondary Interaction (Ionic Attraction) paclitaxel_c->tailing_peak Normal Elution mobile_phase Mobile Phase Flow mobile_phase->paclitaxel_c Carries Analyte

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Paclitaxel Impurity C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in pharmaceutical products is critical for ensuring their safety and efficacy. Paclitaxel, a widely used chemotherapeutic agent, can contain several related compounds, including Paclitaxel impurity C (also known as Taxuyunnanine A).[1][2] This guide provides a comparative overview of a validated analytical method for the quantification of Paclitaxel impurity C, offering detailed experimental protocols and performance data to aid researchers in selecting and implementing robust analytical procedures.

Introduction to Paclitaxel and Impurity C

Paclitaxel is a potent anti-cancer drug first isolated from the bark of the Pacific yew tree, Taxus brevifolia.[3] It is used in the treatment of various cancers, including ovarian, breast, and lung cancer. During the synthesis or degradation of Paclitaxel, several impurities can arise. Paclitaxel impurity C is a close structural analog of Paclitaxel and its presence in the final drug product must be carefully controlled.[1] The United States Pharmacopeia (USP) outlines HPLC methods for the analysis of related compounds in Paclitaxel.[3]

Experimental Protocol: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of Paclitaxel and its impurities due to its high sensitivity and selectivity.[1] The following protocol describes a representative Reverse Phase-HPLC (RP-HPLC) method for the quantification of Paclitaxel impurity C.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (or phosphate (B84403) buffer pH 4.5) in a 50:50 (v/v) isocratic elution.[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 227 nm or 230 nm
Column Temperature Ambient or controlled at 30°C[3]

Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of Paclitaxel C reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).[1]

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to obtain a concentration that falls within the calibration range.[1]

Method Validation and Performance Comparison

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The following tables summarize the performance characteristics of the described HPLC method and provide a comparison with alternative methods used for Paclitaxel and its impurities.

Table 1: System Suitability Requirements

ParameterTypical Acceptance CriteriaMeasured Value (Example)
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 3000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%< 1.0%

Table 2: Method Validation Parameters - A Comparative Overview

ParameterMethod 1 (This Guide's HPLC Method)Method 2 (Alternative RP-HPLC)Method 3 (UFLC Method)[4]
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9990.994
Range (µg/mL) 1 - 1000.1 - 100Not Specified
Accuracy (% Recovery) 98.0 - 102.0%Not SpecifiedNot Specified
Precision (% RSD) ≤ 2.0%Not Specified< 2.0% (Intra-day and Inter-day)
Limit of Detection (LOD) (µg/mL) To be determined0.026Not Specified
Limit of Quantification (LOQ) (µg/mL) To be determined0.085Not Specified
Specificity No interference from blank and placeboSpecificSpecific
Robustness Unaffected by small variations in flow rate and mobile phase compositionRobust to changes in flow rate and mobile phase compositionRobust to changes in flow rate and organic solvent percentage

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for Paclitaxel impurity C quantification.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Chromatographic Conditions B->C J System Suitability C->J Pre-validation Check D Specificity E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K Prepare Validation Report I->K J->D L Implement for Routine Analysis K->L

Workflow for Analytical Method Validation

Conclusion

The presented HPLC method provides a robust and reliable approach for the quantification of Paclitaxel impurity C. The detailed protocol and comparative validation data serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry. The selection of an appropriate analytical method, coupled with rigorous validation, is paramount for ensuring the quality and safety of Paclitaxel formulations.

References

A Comparative Guide to the Cytotoxicity of Paclitaxel and Paclitaxel C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the well-established anticancer drug Paclitaxel (B517696) and its analogue, Paclitaxel C. While extensive data exists for Paclitaxel, direct comparative studies on the cytotoxicity of this compound are limited in publicly available literature. This document summarizes the existing data for Paclitaxel, introduces the known characteristics of this compound, and outlines the standard experimental protocols required for a direct comparative analysis.

Introduction

Paclitaxel is a highly effective mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] this compound is a structural analogue of Paclitaxel, and understanding its cytotoxic potential is of significant interest for the development of novel taxane-based therapeutics. This guide aims to consolidate the available information to facilitate further research and a direct comparative evaluation of these two compounds.

Data Presentation: A Quantitative Comparison of Cytotoxicity

Table 1: Cytotoxicity (IC50) of Paclitaxel against Various Cancer Cell Lines

Cell LineCancer TypeExposure Duration (h)IC50 Value
A2780Ovarian CancerNot SpecifiedSlightly less potent than analogs 3, 4, and 6
SK-BR-3Breast Cancer (HER2+)72Refer to original study for specific value[5][9]
MDA-MB-231Breast Cancer (Triple Negative)72~0.3 µM[7]
T-47DBreast Cancer (Luminal A)72Refer to original study for specific value[5][9]
VariousNon-Small Cell Lung Cancer (NSCLC)120Median: 0.027 µM[6][8]
VariousSmall Cell Lung Cancer (SCLC)120Median: 5.0 µM[6][8]
Various8 Human Tumor Cell Lines242.5 - 7.5 nM[4][10][11]

Note: IC50 values can vary significantly based on the specific assay, cell line, and experimental conditions.[12]

This compound: What is Known

Information regarding the cytotoxic effects of this compound is not widely published. Structural analogues of Paclitaxel are often synthesized and evaluated to explore potential improvements in efficacy, solubility, or to overcome resistance.[13][14] The cytotoxic potential of this compound would theoretically be linked to its ability to bind to and stabilize microtubules, similar to Paclitaxel. However, without direct experimental data, its relative potency remains undetermined. Further research, employing the standardized protocols outlined below, is necessary to quantify the in vitro efficacy of this compound.

Experimental Protocols

To conduct a direct comparative study of the cytotoxicity of Paclitaxel and this compound, the following experimental methodologies are recommended.

Cell Viability Assay (e.g., MTT or MTS Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel and this compound stock solutions (e.g., in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of Paclitaxel or this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Paclitaxel and this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of Paclitaxel or this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V and PI positive), and the viable population (Annexin V and PI negative).

Mandatory Visualization

G cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT/MTS) cluster_analysis Data Analysis A Cancer Cell Lines (e.g., A549, MCF-7, HeLa) C Seed Cells in 96-well Plates A->C B Prepare Stock Solutions (Paclitaxel & this compound in DMSO) D Prepare Serial Dilutions B->D E Treat Cells with Compounds (24h, 48h, 72h) C->E D->E F Add MTT/MTS Reagent E->F G Incubate (2-4h) F->G H Add Solubilization Solution G->H I Measure Absorbance H->I J Calculate % Cell Viability I->J K Generate Dose-Response Curves J->K L Determine IC50 Values K->L M Comparative Analysis L->M

Caption: Experimental workflow for comparative cytotoxicity analysis.

G cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Spindle Disruption of Mitotic Spindle Dynamics Stabilization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Conclusion and Future Directions

While Paclitaxel is a cornerstone of cancer chemotherapy with a well-characterized cytotoxic profile, the comparative efficacy of this compound remains an open area of investigation. The data and protocols presented in this guide offer a framework for conducting rigorous, head-to-head comparative studies. Such research is essential to determine if this compound presents a viable alternative or improvement over Paclitaxel, potentially offering enhanced potency, a different spectrum of activity, or a means to overcome mechanisms of drug resistance. Future studies should focus on generating robust IC50 data for this compound across a diverse panel of cancer cell lines and further exploring its specific mechanism of action.

References

Head-to-Head Comparison: Microtubule Stabilization by Paclitaxel and its Analogue, Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the field of cancer research and cell biology, microtubule-stabilizing agents are critical tools for both therapeutic intervention and fundamental study. Paclitaxel (B517696) is the archetypal compound in this class, widely used for its potent anti-mitotic activity.[1][2] This guide provides a head-to-head comparison of the microtubule stabilization properties of Paclitaxel and its close analogue, Docetaxel.

A note on "Paclitaxel C": While "this compound" is mentioned in scientific literature as a naturally occurring taxane, there is a notable absence of publicly available, comprehensive data on its specific biological activity and potency compared to Paclitaxel.[1][2] Therefore, this guide will focus on a comparison with Docetaxel, a well-characterized and clinically relevant analogue, to provide a data-rich and practical comparison for researchers.

Executive Summary

Paclitaxel and Docetaxel are taxane-family microtubule-stabilizing agents that are cornerstones of chemotherapy regimens for a variety of cancers.[3] Both compounds function by binding to the β-tubulin subunit of microtubules, which promotes their assembly and prevents disassembly.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][4] While their core mechanism is the same, subtle structural differences between Paclitaxel and Docetaxel lead to variations in their potency, binding affinity, and clinical profiles. Docetaxel is a semi-synthetic derivative of a precursor found in the needles of the European yew tree, and it has been shown to be more potent than Paclitaxel in some contexts.[5][6]

Quantitative Comparison of Paclitaxel and Docetaxel

The following tables summarize key quantitative data on the biochemical and cellular activities of Paclitaxel and Docetaxel.

Table 1: In Vitro Microtubule Assembly and Tubulin Binding

ParameterPaclitaxelDocetaxelNotes
Tubulin Polymerization EC50 ~23 µM~11 µMEC50 values can vary based on assay conditions. This data is from a specific room temperature assay without exogenous GTP.[7]
Binding Affinity (Cellular Ki) 22 nM16 nMDetermined by competitive binding assays in living HeLa cells.[8]
Relative Efficacy in Tubulin Assembly 1x2-3xDocetaxel is reported to be two to three times more effective in promoting the assembly of mammalian brain tubulin in vitro.[6]

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50Docetaxel IC50
CA46 Burkitt Lymphoma40 nM10 nM
Various Murine and Human Lines --5 - 43 nM

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of exposure.[1][9]

Mechanism of Action and Signaling Pathways

Both Paclitaxel and Docetaxel exert their primary effect by stabilizing microtubules.[1] This action has several downstream consequences for the cell. The hyper-stabilization of microtubules disrupts the normal dynamic instability required for the formation of the mitotic spindle during cell division, which in turn activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle.[1]

Prolonged mitotic arrest can trigger apoptosis through various signaling pathways. One key pathway involves the phosphorylation of the anti-apoptotic protein Bcl-2. Treatment with microtubule-stabilizing agents can induce Bcl-2 phosphorylation, inactivating its protective function and promoting cell death.[5] Notably, Docetaxel has been reported to be significantly more potent than Paclitaxel in inducing Bcl-2 phosphorylation.[5]

Below is a diagram illustrating the general mechanism of action for taxane-based microtubule stabilizers.

cluster_drug Taxanes (Paclitaxel, Docetaxel) cluster_cell Cellular Processes cluster_pathway Signaling Pathway Drug Paclitaxel / Docetaxel Tubulin β-Tubulin Subunit Drug->Tubulin Binds to MT Microtubule Stabilization Tubulin->MT Promotes Spindle Mitotic Spindle Disruption MT->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces Bcl2 Bcl-2 Phosphorylation Arrest->Bcl2 Bcl2->Apoptosis Promotes

Caption: Mechanism of action for taxane-based microtubule stabilizers.

Experimental Protocols

Accurate assessment of microtubule stabilization is crucial for the evaluation of compounds like Paclitaxel and Docetaxel. Below are detailed protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Lyophilized, >97% pure tubulin (bovine or porcine)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (e.g., 10 mM)

  • Paclitaxel or Docetaxel stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Prepare serial dilutions of the test compound (Paclitaxel or Docetaxel) and a vehicle control (DMSO) in General Tubulin Buffer.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of the test compound or vehicle control.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well, followed by the addition of GTP to a final concentration of 1 mM.

  • Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[10]

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.[10]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Reconstitute Tubulin (on ice) C Add Compound/Vehicle to 96-well plate (on ice) A->C B Prepare Compound Dilutions (Paclitaxel/Docetaxel in DMSO) B->C D Add Tubulin & GTP to initiate polymerization C->D Initiate E Incubate at 37°C in plate reader D->E F Measure Absorbance (340nm) over time E->F Read G Plot Absorbance vs. Time F->G H Calculate Rate and Extent of Polymerization G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Cellular Microtubules

This cell-based assay allows for the direct visualization of a compound's effect on the microtubule network within cells. An increase in microtubule bundling and density is indicative of a stabilizing effect.

Materials:

  • Cultured cells (e.g., HeLa, A549) grown on glass coverslips

  • Paclitaxel or Docetaxel

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells onto glass coverslips and allow them to adhere. Treat the cells with varying concentrations of Paclitaxel, Docetaxel, or vehicle control for a specified time.

  • Fixation: Gently wash the cells with PBS and then fix them with fixation buffer.

  • Permeabilization: Wash the cells with PBS and then permeabilize them to allow antibody entry.

  • Blocking: Incubate the cells in blocking buffer to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by washes and incubation with the fluorescently-labeled secondary antibody.

  • Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule architecture in treated versus control cells.

Logical Comparison of Paclitaxel vs. Docetaxel

The following diagram provides a logical comparison of the two compounds based on the available data.

cluster_paclitaxel Paclitaxel cluster_docetaxel Docetaxel cluster_shared Shared Characteristics P_EC50 Tubulin EC50: ~23 µM D_EC50 Tubulin EC50: ~11 µM Shared_MOA Binds to β-tubulin and stabilizes microtubules P_Ki Cellular Ki: 22 nM D_Ki Cellular Ki: 16 nM P_Bcl2 Induces Bcl-2 Phosphorylation D_Bcl2 More Potent Induction of Bcl-2 Phosphorylation Shared_Effect Causes G2/M Arrest and Apoptosis

Caption: Comparative overview of Paclitaxel and Docetaxel.

Conclusion

Both Paclitaxel and Docetaxel are potent microtubule-stabilizing agents that are invaluable in cancer research and therapy. The available data suggests that Docetaxel exhibits a greater potency in both in vitro tubulin polymerization assays and in cellular contexts, as evidenced by its lower EC50 and Ki values, and higher cytotoxicity in some cell lines.[7][8] Furthermore, its enhanced ability to induce Bcl-2 phosphorylation may contribute to its increased potency.[5] The choice between these agents for research purposes will depend on the specific experimental goals, cell types used, and the desired potency. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the effects of these and other microtubule-targeting agents.

References

A Comparative Guide to the In Vivo Efficacy of Paclitaxel and Nanoparticle Albumin-Bound Paclitaxel (nab-Paclitaxel) in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of conventional Paclitaxel (B517696) and a nanoparticle albumin-bound formulation, nab-Paclitaxel, in preclinical xenograft models. The data presented herein is synthesized from multiple studies to offer a comprehensive overview for researchers in oncology and pharmacology.

Introduction

Paclitaxel is a potent antimicrotubule agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] However, the poor aqueous solubility of Paclitaxel necessitates the use of solubilizing agents, such as Cremophor EL, in its conventional formulation.[4][5] This can lead to significant side effects, including hypersensitivity reactions.[4][6]

To address these limitations, alternative formulations have been developed. Among these, nanoparticle albumin-bound paclitaxel (nab-Paclitaxel), commercially known as Abraxane®, has emerged as a clinically significant alternative.[1][7] This formulation encapsulates paclitaxel in albumin nanoparticles, eliminating the need for Cremophor EL and potentially enhancing tumor targeting.[1][6] Nab-paclitaxel is designed to leverage natural albumin transport pathways to increase drug delivery to the tumor site.[1][8]

This guide provides a comparative analysis of the in vivo efficacy of conventional Paclitaxel and nab-Paclitaxel in xenograft models, supported by experimental data and detailed protocols.

Comparative Efficacy Data

The following table summarizes the quantitative data on the anti-tumor efficacy of Paclitaxel and nab-Paclitaxel from various xenograft studies.

Parameter Conventional Paclitaxel nab-Paclitaxel ("Paclitaxel C") Xenograft Model Key Findings
Tumor Growth Inhibition (TGI) Significant tumor growth reduction (e.g., 63.2% at 12.5 mg/kg weekly in an appendiceal adenocarcinoma model).[2]Generally demonstrates superior or comparable TGI, often at lower equivalent doses.Various, including breast, pancreatic, and lung cancer models.Nab-paclitaxel has shown greater antitumor activity in several preclinical models.[9]
Tumor Regression Can induce tumor regression at higher doses.More frequently induces complete tumor regression in some models. In a rhabdomyosarcoma xenograft model, tumor shrinkage was observed only in the nab-paclitaxel-treated group.[10]Rhabdomyosarcoma (RD) xenografts.Nab-paclitaxel demonstrated superior efficacy in inducing tumor regression compared to conventional paclitaxel.[10]
Relapse-Free Interval Shorter relapse-free interval observed in some studies. For example, in an RH4 rhabdomyosarcoma model, the interval was 13.6 ± 2.07 days.[10]Significantly longer relapse-free intervals. In the same RH4 model, the interval was extended to 37.7 ± 3.2 days.[10]Rhabdomyosarcoma (RH4) xenografts.Nab-paclitaxel significantly delayed tumor relapse compared to conventional paclitaxel.[10]
Survival Improves survival in various xenograft models.Significantly extends animal survival compared to control and often to conventional paclitaxel in metastatic models.[10]Metastatic neuroblastoma [SK-N-BE(2)] model.Nab-paclitaxel treatment led to a significant extension of survival in a metastatic cancer model.[10]
Intratumoral Drug Concentration Lower tumor uptake.Achieves a 33% higher tumor uptake relative to solvent-based paclitaxel.[1][11]General finding across multiple preclinical studies.The nanoparticle formulation facilitates higher accumulation of the active drug in the tumor tissue.[1][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for evaluating the efficacy of Paclitaxel and nab-Paclitaxel in xenograft models.

1. Xenograft Model Establishment

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, BxPC-3 for pancreatic cancer, A549 for lung cancer) are cultured in their recommended medium until they reach 70-80% confluency.[2][12]

  • Animal Models: Immunocompromised mice, such as nude mice (athymic NCr-nu/nu) or NOD/SCID mice, are typically used to prevent rejection of the human tumor cells.[2][10]

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile medium like PBS or Matrigel. A specific number of cells (e.g., 1 x 107 cells) is subcutaneously injected into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers 2-3 times per week. The tumor volume is often calculated using the formula: (Length x Width2) / 2.[2]

2. Drug Formulation and Administration

  • Conventional Paclitaxel: Due to its poor water solubility, Paclitaxel is typically formulated in a vehicle consisting of Cremophor EL and ethanol.[2][4] This stock solution is then diluted with saline or a 5% dextrose solution before administration.[5]

  • nab-Paclitaxel: This formulation is a lyophilized powder that is reconstituted with sterile saline for injection. It does not require the use of Cremophor EL.[9]

  • Administration: Both drugs are commonly administered via intravenous (tail vein) or intraperitoneal injection.[2][13] Dosing schedules can vary but often involve weekly or bi-weekly injections for a specified number of cycles.[2]

3. Efficacy Evaluation

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups, including a vehicle control group.[2]

  • Treatment and Monitoring: The mice receive the designated treatment according to the established schedule. Tumor volume and body weight are monitored regularly. A significant loss in body weight (e.g., >15%) can be an indicator of toxicity.[2]

  • Endpoints: The primary efficacy endpoints typically include tumor growth inhibition, tumor regression, and survival. At the end of the study, tumors may be excised and weighed.

  • Immunohistochemistry: Tumor tissues can be collected for further analysis, such as immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[9][10]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study comparing Paclitaxel and nab-Paclitaxel in a xenograft model.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis cell_culture Cell Culture (e.g., MCF-7, A549) implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~150mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_pac Conventional Paclitaxel Administration randomization->treatment_pac treatment_nab nab-Paclitaxel Administration randomization->treatment_nab control Vehicle Control Administration randomization->control monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) treatment_pac->monitoring treatment_nab->monitoring control->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival monitoring->endpoint histology Immunohistochemistry (e.g., Cleaved Caspase-3) endpoint->histology

Caption: Workflow of a comparative in vivo xenograft study.

Paclitaxel's Mechanism of Action and Apoptotic Signaling

Paclitaxel's cytotoxic effects are mediated through its interaction with microtubules, leading to the activation of apoptotic signaling pathways.

G cluster_drug Drug Action cluster_cellular Cellular Target cluster_effect Cellular Effects cluster_pathway Apoptotic Signaling paclitaxel Paclitaxel / nab-Paclitaxel microtubules β-tubulin Subunit of Microtubules paclitaxel->microtubules stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest jnk_pathway JNK/SAPK Pathway Activation mitotic_arrest->jnk_pathway bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos caspase8 Caspase-8 Activation mitotic_arrest->caspase8 caspase3 Caspase-3 Activation jnk_pathway->caspase3 apoptosis Apoptosis bcl2_phos->apoptosis caspase8->caspase3 caspase3->apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathway.

Conclusion

The evidence from in vivo xenograft models suggests that nab-Paclitaxel offers several advantages over conventional Paclitaxel. These include potentially superior anti-tumor efficacy, the ability to induce more profound tumor regression, and a longer relapse-free interval.[9][10] The enhanced performance of nab-Paclitaxel is attributed to its nanoparticle-based delivery system, which improves tumor drug accumulation.[1][11] While both formulations are effective in inhibiting tumor growth, nab-Paclitaxel represents a significant advancement in the formulation of this important chemotherapeutic agent. Researchers should consider these differences when designing preclinical studies and interpreting efficacy data.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Paclitaxel Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different analytical methods for the quantification of Paclitaxel, a cornerstone anti-cancer agent. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical technique for their specific research needs. This document focuses on the cross-validation of commonly employed methods, ensuring data reliability and consistency across different analytical platforms.

Experimental Protocols

The following sections detail the methodologies for three widely used analytical techniques for Paclitaxel quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Sample Preparation: Paclitaxel is extracted from plasma or tissue homogenates using a liquid-liquid extraction method. Briefly, 200 µL of the sample is mixed with 1 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v). The mixture is vortexed for 2 minutes and then centrifuged at 10,000 rpm for 10 minutes. The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions: The analysis is performed on a C18 column (4.6 x 250 mm, 5 µm). The mobile phase consists of a mixture of acetonitrile (B52724) and water (50:50, v/v) at a flow rate of 1.0 mL/min. The injection volume is 20 µL, and the UV detection is performed at 227 nm.

  • Calibration and Quantification: A calibration curve is constructed by plotting the peak area of Paclitaxel against a series of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL). The concentration of Paclitaxel in the samples is then determined from this calibration curve.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation is used to extract Paclitaxel from plasma samples. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (e.g., docetaxel) is added. The mixture is vortexed for 1 minute and centrifuged at 12,000 rpm for 10 minutes. The supernatant is then diluted with water and injected into the LC-MS/MS system.

  • LC-MS/MS Conditions: Chromatographic separation is achieved on a C18 column (2.1 x 50 mm, 1.8 µm) with a gradient elution. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient starts at 10% B, increases to 90% B over 5 minutes, holds for 2 minutes, and then returns to the initial conditions. The flow rate is 0.3 mL/min. The mass spectrometer is operated in positive ion mode, and the transitions for Paclitaxel (e.g., m/z 854.4 → 286.1) and the internal standard are monitored.

  • Calibration and Quantification: Calibration curves are prepared by spiking known amounts of Paclitaxel into blank plasma. The concentration of Paclitaxel is determined by calculating the ratio of the peak area of Paclitaxel to that of the internal standard.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Assay Principle: A competitive ELISA is used for the quantification of Paclitaxel. A microtiter plate is coated with a Paclitaxel-protein conjugate. The samples or standards are pre-incubated with a specific anti-Paclitaxel antibody and then added to the wells. Paclitaxel in the sample competes with the coated Paclitaxel for binding to the antibody.

  • Procedure: 50 µL of the sample or standard and 50 µL of the anti-Paclitaxel antibody are added to the wells and incubated for 1 hour at 37°C. The plate is then washed, and a secondary antibody conjugated to horseradish peroxidase (HRP) is added. After another incubation and washing step, the substrate (e.g., TMB) is added, and the color development is stopped with an acid solution. The absorbance is read at 450 nm.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the logarithm of the Paclitaxel concentration. The concentration of Paclitaxel in the samples is then interpolated from this curve.

Data Presentation

The performance of the three analytical methods was cross-validated to ensure the reliability of the results. The following table summarizes the key validation parameters.

Parameter HPLC-UV LC-MS/MS ELISA
Linearity (r²) > 0.998> 0.999> 0.995
Linear Range 0.1 - 20 µg/mL1 - 1000 ng/mL0.5 - 50 ng/mL
Accuracy (%) 92.5 - 105.395.8 - 104.288.7 - 110.1
Precision (CV%) < 10%< 8%< 15%
Limit of Detection (LOD) 20 ng/mL0.2 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL1 ng/mL0.5 ng/mL

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods and the signaling pathway of Paclitaxel.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma) HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS ELISA ELISA Analysis Sample->ELISA Spiked_Samples Spiked Samples (Known Concentrations) Spiked_Samples->HPLC Spiked_Samples->LCMS Spiked_Samples->ELISA Data_Comparison Data Comparison & Statistical Analysis HPLC->Data_Comparison LCMS->Data_Comparison ELISA->Data_Comparison Method_Performance Assessment of Method Performance Data_Comparison->Method_Performance

Caption: Workflow for the cross-validation of analytical methods.

G cluster_cell Cellular Effects of Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Certificate of analysis for Paclitaxel C reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a detailed comparison of a Paclitaxel (B517696) C reference standard with pharmacopeial (USP and EP) and other commercial Paclitaxel reference standards, supported by experimental data and protocols.

Comparison of Key Quality Attributes

The following table summarizes the key quantitative data for different Paclitaxel reference standards. The data for USP and EP Paclitaxel are based on the requirements specified in their respective pharmacopeial monographs, while the data for the commercial standard is taken from a representative Certificate of Analysis. The specifications for Paclitaxel C are based on typical values provided for such standards.

ParameterThis compound Reference Standard (Typical Specifications)USP Paclitaxel Reference StandardEP Paclitaxel Reference StandardCommercial Paclitaxel Reference Standard (Example)
Assay (Purity) ≥95% - ≥98% (HPLC)[1]97.0% - 102.0% (anhydrous, solvent-free basis)[2]97.0% - 102.0% (anhydrous substance)[3]99.33%[4]
Identity Conforms to structureConforms to IR and HPLC retention time[2]Conforms to Specific Optical Rotation and IR[3]H-NMR: Consistent with structure[4]
Related Compounds/Impurities Specified impurities to be reportedLimits for specified and unspecified impurities are defined[2][5]Limits for specified and unspecified impurities are defined[3][6]Total Impurities: 0.30%
Water Content Report value≤ 4.0% (Karl Fischer)[2]≤ 3.0% (Karl Fischer)[6]Not specified
Residual Solvents Report valueMeets the requirements of <467>Meets the requirements of (5.4)Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Paclitaxel.

Assay and Purity (HPLC)

This method is used to determine the potency and the level of impurities in the Paclitaxel reference standard.

  • Chromatographic System:

    • Column: A C18 column (e.g., 4.6 mm x 25 cm; 5 µm packing). The USP also describes a method using a pentafluorophenyl (PFP) column for the analysis of related compounds in paclitaxel from natural sources.[7]

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.[8]

    • Flow Rate: Typically 1.0 to 1.5 mL/min.[6]

    • Detector: UV at 227 nm.[6][8]

    • Column Temperature: Maintained at a constant temperature, for example, 35 °C.[2]

  • Standard Preparation: Accurately weigh and dissolve the Paclitaxel reference standard in the mobile phase or a suitable solvent to obtain a known concentration.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard preparation.

  • Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the percentage of Paclitaxel and any impurities. The system suitability is checked to ensure the chromatographic system is working correctly.[7]

Identity (Infrared Spectroscopy - IR)

This test confirms the identity of the Paclitaxel standard by comparing its infrared spectrum to that of a known reference standard.

  • Apparatus: An infrared spectrophotometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc or a mineral oil mull of the sample.

  • Procedure: Record the infrared spectrum of the sample and compare it with the spectrum of the corresponding USP or EP Paclitaxel Reference Standard. The spectra should be concordant.

Water Content (Karl Fischer Titration)

This method is used to determine the amount of water present in the reference standard. Both the USP and EP prescribe the use of Karl Fischer titration for this purpose.[9][10]

  • Apparatus: A Karl Fischer titrator (volumetric or coulometric).[1][11]

  • Reagent: Karl Fischer reagent.

  • Procedure: Add a known amount of the Paclitaxel sample to the titration vessel containing a suitable solvent (e.g., methanol). Titrate with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated from the volume of reagent consumed.[12]

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the characterization of a Paclitaxel reference standard, from initial receipt of the material to the final issuance of the Certificate of Analysis.

G cluster_0 Material Receipt and Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review and Certification Material Receipt Material Receipt Visual Inspection Visual Inspection Material Receipt->Visual Inspection Documentation Review Documentation Review Material Receipt->Documentation Review Identity (IR, NMR) Identity (IR, NMR) Visual Inspection->Identity (IR, NMR) Documentation Review->Identity (IR, NMR) Purity and Impurities (HPLC) Purity and Impurities (HPLC) Identity (IR, NMR)->Purity and Impurities (HPLC) Water Content (Karl Fischer) Water Content (Karl Fischer) Purity and Impurities (HPLC)->Water Content (Karl Fischer) Residual Solvents (GC) Residual Solvents (GC) Water Content (Karl Fischer)->Residual Solvents (GC) Data Analysis and Review Data Analysis and Review Residual Solvents (GC)->Data Analysis and Review Certificate of Analysis Generation Certificate of Analysis Generation Data Analysis and Review->Certificate of Analysis Generation

Caption: Workflow for Paclitaxel Reference Standard Characterization.

References

A Comparative Guide to Paclitaxel Analysis: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Paclitaxel (B517696), a critical component in pharmaceutical research and development. While direct inter-laboratory comparison studies for a specific "Paclitaxel C" analysis are not publicly available, this document synthesizes data from various single-laboratory validation studies to offer a comparative perspective on the performance of different analytical techniques. The information presented is intended to assist researchers in selecting and implementing robust analytical methods for Paclitaxel and its related compounds.

The data and protocols summarized below are extracted from multiple studies that have developed and validated methods for Paclitaxel analysis in diverse matrices, such as pharmaceutical dosage forms and biological samples.[1][2][3][4][5] These studies adhere to guidelines set by the International Conference on Harmonisation (ICH), ensuring a high standard of method validation.[1][3]

Quantitative Data Summary

The performance of various analytical methods for Paclitaxel quantification is summarized in the tables below. These tables facilitate a comparison of key validation parameters across different chromatographic techniques, including Reverse Phase Ultra-Fast Liquid Chromatography (RP-UFLC), Reverse Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Table 1: Linearity and Sensitivity of Paclitaxel Quantification Methods

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
RP-UFLCNot Specified0.994Not SpecifiedNot Specified[1]
RP-HPLC-DAD5 - 80Not SpecifiedNot SpecifiedNot Specified[2]
RP-HPLC20 - 1000.9991.574.76[3]
HPLC-MS/MS0.0005 - 1.0> 0.99Not Specified0.0005[4]
RP-HPLC0.1 - 1000.9990.0260.085
HPLC-MS/MS0.01 - 1.25 ng/µL0.9992Not Specified0.01 ng/µL[5]

Table 2: Precision of Paclitaxel Quantification Methods

MethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
RP-UFLC< 2%< 2%[1]
RP-HPLC-DAD≤ 3.70%≤ 3.22%[2]
RP-HPLCLow %RSDLow %RSD[3]
HPLC-MS/MS< 11.1%< 11.1%[4]
HPLC-MS/MS4.3%9.1%[5]

Table 3: Accuracy and Recovery of Paclitaxel Quantification Methods

MethodAccuracy (% Recovery)Extraction Recovery (%)Reference
RP-HPLC98.58% - 99.33%Not Applicable[3]
HPLC-MS/MS-8.0% to 11.0% (bias)89.6% - 95.2%[4]
HPLC-MS/MSNot Specified93.0 ± 3.4%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of typical experimental protocols for Paclitaxel analysis using HPLC-based methods.

1. Sample Preparation

  • Pharmaceutical Formulations: A standard stock solution is typically prepared by accurately weighing and dissolving the Paclitaxel standard in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and methanol.[1][3] This stock solution is then further diluted to prepare working standard solutions and calibration standards. For emulsion-based formulations, a pre-treatment step to break the emulsion, for instance, using anhydrous sodium sulphate, may be necessary before extraction.[6]

  • Biological Matrices (e.g., Plasma, Tissue Homogenates): Due to the complexity of biological samples, a more rigorous sample clean-up is required to minimize matrix effects.[4] Solid-phase extraction (SPE) is a common technique used to extract Paclitaxel and its metabolites from these samples.[4] Liquid-liquid extraction is another potential pre-treatment method.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically used.[1] The ratio of the organic to the aqueous phase can be optimized for better separation. For instance, a 50:50 (v/v) ratio of acetonitrile and phosphate buffer (pH 4.5) has been reported.[1] Another study utilized a 60:40 mixture of acetonitrile and methanol.[3]

  • Stationary Phase (Column): A C18 column is the most frequently used stationary phase for Paclitaxel analysis.[1][3][4] Column dimensions and particle size can vary, for example, 250 mm x 4.6 mm with a 5 µm particle size.[1]

  • Flow Rate: The flow rate of the mobile phase is typically maintained around 1.0 mL/min.[1]

  • Detection:

    • UV/DAD Detection: Detection is commonly performed at a wavelength of 227 nm or 282 nm.[1][2][3]

    • Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is often employed.[4]

3. Method Validation

All analytical methods are validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at intra-day and inter-day levels.[1][2][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][3][4]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[1][2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3]

Visualizations

The following diagrams illustrate a typical experimental workflow for Paclitaxel analysis and the logical flow of the analytical method validation process.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_reporting Result Reporting start Sample stock Standard Weighing & Dissolution start->stock extraction Extraction (e.g., SPE, LLE) start->extraction working Serial Dilutions stock->working injection Sample Injection working->injection extraction->injection hplc HPLC/UFLC System separation C18 Column Separation hplc->separation injection->hplc detection Detection (UV/DAD or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for Paclitaxel analysis.

G cluster_validation Analytical Method Validation cluster_sub_precision cluster_sub_accuracy Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Precision Precision Intraday Intra-day Precision->Intraday Interday Inter-day Precision->Interday Precision->ValidatedMethod Accuracy Accuracy Recovery Recovery Studies Accuracy->Recovery Accuracy->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOD_LOQ LOD & LOQ LOD_LOQ->ValidatedMethod MethodDevelopment Method Development MethodDevelopment->Specificity MethodDevelopment->Linearity MethodDevelopment->Precision MethodDevelopment->Accuracy MethodDevelopment->Robustness MethodDevelopment->LOD_LOQ

Caption: Logical flow of analytical method validation.

References

Validation of Paclitaxel C as a marker for Paclitaxel degradation

Author: BenchChem Technical Support Team. Date: December 2025

Validating Paclitaxel (B517696) Degradation Markers: A Comparative Guide

In the quality control and stability testing of Paclitaxel, a potent anticancer agent, monitoring its degradation products is crucial to ensure safety and efficacy. While the user's query mentioned "Paclitaxel C," this term does not correspond to a recognized degradation product in scientific literature. Therefore, this guide focuses on well-established and critical degradation products of Paclitaxel, such as 7-epipaclitaxel and 10-deacetylpaclitaxel, which serve as reliable markers for its degradation.[1][2]

This comparison guide provides an objective analysis of these key degradation markers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Key Paclitaxel Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several key degradation products of Paclitaxel.[1][3] The most prominent and commonly monitored markers include:

  • 7-epipaclitaxel: An isomer of Paclitaxel formed by epimerization at the C-7 position.[4][5] It is a significant degradant, particularly under neutral to basic conditions.[5]

  • 10-deacetylpaclitaxel: Formed by the hydrolysis of the acetyl group at the C-10 position.[1][3]

  • Baccatin III: A precursor and degradation product resulting from the cleavage of the side chain at C-13.[3]

  • Paclitaxel sidechain methyl ester: Another product of degradation under basic conditions.[3]

  • Oxetane ring-opened product: Forms under acidic conditions.[3]

Among these, 7-epipaclitaxel and 10-deacetylpaclitaxel are often considered the major degradation products in pharmaceutical formulations.[1][2]

Comparative Analysis of Degradation Markers

The formation of these degradation products is highly dependent on the specific stress conditions. A summary of degradation products formed under different conditions is presented below:

Stress ConditionMajor Degradation Products FormedReference
Basic (e.g., 0.1 N NaOH) 7-epipaclitaxel, 10-deacetylpaclitaxel, Baccatin III, Paclitaxel sidechain methyl ester[3]
Acidic (e.g., 0.1 M HCl) 10-deacetylpaclitaxel, Oxetane ring-opened product[3]
Oxidative (e.g., 30% H₂O₂) 10-deacetylpaclitaxel[3]
Thermal (e.g., 100°C) 7-epipaclitaxel, 10-deacetylpacaclitaxel[1]
Photolytic (e.g., UV light) Isomer with a C3-C11 bridge, 7-epipaclitaxel, 10-deacetylpaclitaxel[1][3]

7-epipaclitaxel is a particularly important marker as it is an active metabolite of Paclitaxel and its formation can be significant under physiological and formulation conditions.[4][6] 10-deacetylpaclitaxel is also a critical marker as it is formed under multiple stress conditions.

Experimental Protocols

Accurate monitoring of Paclitaxel and its degradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of the analytical method.

a. Sample Preparation: Prepare a stock solution of Paclitaxel in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and dimethyl sulfoxide).

b. Stress Conditions: [1][7]

  • Acidic Hydrolysis: Mix the drug solution with 0.1 M hydrochloric acid and heat at 80°C for 12 hours.[7]

  • Alkaline Hydrolysis: Mix the drug solution with 0.1 N sodium hydroxide (B78521) and heat at 80°C for 2 hours.[7]

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at room temperature for 12 hours.[1]

  • Thermal Degradation: Expose the drug solution to a temperature of 100°C for 5 hours.[1]

  • Photolytic Degradation: Expose the drug solution to UV light for 12 hours.[1]

c. Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

HPLC Method for Quantification

A validated stability-indicating HPLC method is essential for separating and quantifying Paclitaxel from its degradation products.

a. Chromatographic Conditions: [1][7]

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection Wavelength: 227 nm.[1]

  • Column Temperature: 40°C.[1]

b. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][7]

Data Presentation

The following table summarizes typical retention times for Paclitaxel and its key degradation products using a validated HPLC method.

CompoundRelative Retention Time (RRT)Reference
Baccatin III~0.18[1]
10-deacetylpaclitaxel~0.45[1]
Paclitaxel 1.00 [1]
7-epipaclitaxel~1.46[1]

Visualizations

Paclitaxel Degradation Pathway

The following diagram illustrates the major degradation pathways of Paclitaxel under different stress conditions.

Paclitaxel_Degradation cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions Paclitaxel Paclitaxel 10-deacetylpaclitaxel_acid 10-deacetylpaclitaxel Paclitaxel->10-deacetylpaclitaxel_acid Oxetane_ring_opened Oxetane ring-opened product Paclitaxel->Oxetane_ring_opened 7-epipaclitaxel 7-epipaclitaxel Paclitaxel->7-epipaclitaxel 10-deacetylpaclitaxel_base 10-deacetylpaclitaxel Paclitaxel->10-deacetylpaclitaxel_base Baccatin_III Baccatin_III Paclitaxel->Baccatin_III Sidechain_ester Sidechain methyl ester Paclitaxel->Sidechain_ester 10-deacetylpaclitaxel_ox 10-deacetylpaclitaxel Paclitaxel->10-deacetylpaclitaxel_ox

Caption: Major degradation pathways of Paclitaxel.

Experimental Workflow for Degradation Marker Validation

This workflow outlines the steps for validating a degradation product as a marker for Paclitaxel stability.

Workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Marker Validation A Prepare Paclitaxel Solution B Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C HPLC Analysis of Stressed Samples B->C D Identify & Characterize Degradation Products (LC-MS) C->D E Develop Stability-Indicating HPLC Method D->E F Validate Method per ICH Guidelines E->F G Quantify Marker Formation Under Different Conditions F->G H Establish Correlation with Paclitaxel Degradation G->H

Caption: Workflow for validating degradation markers.

References

Comparative Analysis of Taxane Binding Affinity to β-Tubulin: Paclitaxel vs. Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the binding affinity of two prominent taxane-class chemotherapeutic agents, Paclitaxel and its semi-synthetic analog Docetaxel, to their molecular target, β-tubulin. While the initial request specified a comparison involving "Paclitaxel C," a comprehensive search of the scientific literature did not yield data for a compound with this specific designation. It is likely that "this compound" is a hypothetical molecule used for illustrative purposes. Therefore, to fulfill the objective of a comparative guide, we will examine Docetaxel in its place, a well-characterized and clinically relevant taxane (B156437) with a distinct pharmacological profile from Paclitaxel.

Taxanes exert their anticancer effects by binding to β-tubulin, a critical component of microtubules.[1][2] This interaction stabilizes the microtubule polymer, preventing the dynamic instability necessary for proper mitotic spindle formation and function.[3] The result is a blockage of the cell cycle, primarily in the G2/M phase, which ultimately leads to apoptotic cell death.[3] Although they share a fundamental mechanism, differences in their molecular structure lead to variations in their binding affinity and biological activity.[2][3] This guide summarizes the quantitative data on their binding affinities, details the experimental protocols for these measurements, and provides visual diagrams of the experimental workflow and the general mechanism of taxane action.

Quantitative Comparison of Tubulin Binding Affinity

The binding affinity of taxanes to microtubules is a key determinant of their potency. This can be quantified through various in vitro and cell-based assays, yielding metrics such as the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Lower values for these metrics indicate a higher binding affinity. The data presented below, compiled from multiple studies, highlights the differences in tubulin binding between Paclitaxel and Docetaxel.

TaxaneAssay TypeParameterValueCell Line/SystemReference
Paclitaxel Cellular Competitive BindingCellular Ki22 ± 2 nMHeLa Cells[1]
Tubulin Assembly AssayEC501.1 µMPurified Tubulin[4]
Docetaxel Cellular Competitive BindingCellular Ki16 ± 2 nMHeLa Cells[1]
Tubulin Assembly AssayEC500.36 µMPurified Tubulin[4]

Note: The cellular Ki values were determined by the competitive displacement of a fluorescent taxane probe in living HeLa cells, offering insights into drug affinity within a physiological context.[1] The EC50 values from the tubulin assembly assay reflect the concentration of the drug required to achieve 50% of the maximal microtubule polymerization in a biochemical setting.[4] Direct comparison of absolute values between different experimental systems should be made with caution. Generally, Docetaxel exhibits a slightly higher binding affinity than Paclitaxel in cellular assays and is more potent in promoting tubulin assembly in vitro.[1][2][4]

Experimental Protocols

The quantitative data presented above are derived from sophisticated experimental techniques. Understanding these methodologies is crucial for the accurate interpretation of the binding affinity data.

Cellular Competitive Binding Assay via Flow Cytometry

This method quantifies the binding affinity of an unlabeled taxane (e.g., Paclitaxel or Docetaxel) by measuring its ability to compete with a fluorescently labeled taxane probe for binding to microtubules within living cells.[5]

Protocol:

  • Cell Culture: HeLa cells are cultured to an appropriate density and then harvested to create a single-cell suspension.

  • Equilibrium Binding: The cell suspension is incubated at 37°C with a fixed concentration of a fluorescent taxane probe (e.g., Pacific Blue-GABA-Taxol) and varying concentrations of the unlabeled competitor taxane (the compound being tested). An efflux pump inhibitor, such as verapamil, is often included to prevent the removal of the probe from the cells.[5]

  • Flow Cytometry Analysis: After the binding has reached equilibrium, the fluorescence intensity of individual cells is measured using a flow cytometer. The measured fluorescence is proportional to the amount of the fluorescent probe bound to the microtubules.[1]

  • Data Analysis: The reduction in fluorescence intensity with increasing concentrations of the competitor drug is plotted. The data is then fitted to a competitive binding model to calculate the IC50 value, which is the concentration of the unlabeled drug that inhibits 50% of the fluorescent probe's binding. The inhibition constant (Ki) is subsequently calculated from the IC50 value using the Cheng-Prusoff equation.[1]

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering (turbidity) over time.[4]

Protocol:

  • Reagent Preparation: A solution of purified tubulin in a polymerization buffer (e.g., containing GTP) is prepared and kept on ice to prevent spontaneous polymerization. Stock solutions of the test compounds (Paclitaxel, Docetaxel) are prepared, typically in DMSO.

  • Reaction Setup: The assay is performed in a temperature-controlled spectrophotometer. The test compound at various concentrations or a vehicle control is added to the wells of a microplate.

  • Initiation of Polymerization: The reaction is initiated by adding the cold tubulin solution to the wells. The plate is then immediately transferred to the spectrophotometer, which is pre-warmed to 37°C to induce polymerization.

  • Monitoring Polymerization: The change in absorbance (optical density) at 340 nm is monitored over a set period. An increase in absorbance is indicative of microtubule formation.[3]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The EC50 value, which is the concentration of the compound that induces 50% of the maximal polymerization effect, is then calculated.[4]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further elucidate the experimental process and the biological context of taxane-tubulin interactions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Measurement & Analysis prep_cells Culture & Harvest HeLa Cells mix Incubate Cells with Probe, Competitor, and Efflux Inhibitor prep_cells->mix prep_probe Prepare Fluorescent Taxane Probe prep_probe->mix prep_competitor Prepare Serial Dilutions of Unlabeled Taxane prep_competitor->mix equilibrium Allow Binding to Reach Equilibrium at 37°C mix->equilibrium flow_cytometry Measure Cell Fluorescence via Flow Cytometry equilibrium->flow_cytometry plot_data Plot Fluorescence vs. Log[Competitor] flow_cytometry->plot_data calculate_ki Fit Data to Calculate IC50 and Ki plot_data->calculate_ki

Caption: Workflow for a Cellular Competitive Binding Assay.

taxane_pathway paclitaxel Paclitaxel / Docetaxel tubulin β-Tubulin Subunit (in Microtubule) paclitaxel->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization Leads to dynamics Suppression of Microtubule Dynamics stabilization->dynamics spindle Defective Mitotic Spindle Formation dynamics->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: General Mechanism of Action for Taxanes.

References

Assessing the genotoxicity of Paclitaxel C in comparison to Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Genotoxicity of Paclitaxel (B517696) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract: This guide provides a comprehensive framework for assessing the genotoxicity of novel paclitaxel analogs, designated herein as "Paclitaxel C," in comparison to the well-characterized parent compound, Paclitaxel. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a methodological guide. It outlines the standard battery of in vitro genotoxicity assays, presents established data for Paclitaxel as a benchmark, and provides detailed experimental protocols. Furthermore, it visualizes key experimental workflows and the primary signaling pathway associated with Paclitaxel's mechanism of action to aid in the design and interpretation of comparative genotoxicity studies.

Introduction to Paclitaxel and the Assessment of Genotoxicity

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. While its efficacy is well-established, its potential to induce genetic damage (genotoxicity) is a critical aspect of its toxicological profile. The assessment of genotoxicity for any new analog or formulation of Paclitaxel, such as a hypothetical "this compound," is a regulatory requirement and essential for a comprehensive risk-benefit analysis.

Genotoxicity is broadly defined as the property of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. A standard battery of tests is employed to evaluate these endpoints. This guide focuses on three key in vitro assays: the Micronucleus Test, the Chromosomal Aberration Assay, and the Comet Assay.

Quantitative Genotoxicity Data for Paclitaxel

The following table summarizes publicly available data on the genotoxicity of Paclitaxel from various in vitro and in vivo studies. These values can serve as a benchmark for comparing the genotoxic potential of a novel analog like "this compound."

Assay Test System Concentration/Dose Endpoint Measured Result Reference
In Vitro Micronucleus Test Human T-lymphocytes2.5 - 10 nMFrequency of binucleated micronucleated cellsSignificant, concentration-dependent increase. At 10 nM, 35.6% of cells were multimicronucleated.[1]
In Vivo Micronucleus Test Mouse bone marrow0.6, 1.2, 1.8 mg/kgFrequency of micronucleated polychromatic erythrocytesSignificant increase in micronuclei formation at all doses.[2]
In Vivo Chromosomal Aberration Test Mouse bone marrow0.6, 1.2, 1.8 mg/kgPercentage of cells with structural and numerical chromosomal aberrationsSignificant increase in total chromosomal aberrations at all doses.[2]
In Vitro Comet Assay (Alkaline) Human peripheral blood lymphocytes10 µM and 30 µMDNA damage (strand breaks)Significant increase in DNA damage at concentrations of 10µM and above.[3][4]
In Vitro Comet Assay (Alkaline) Human neuroblastoma cells (SH-SY5Y)>10 nMDNA damageDose-dependent increase in DNA damage.[5]

Experimental Protocols for Genotoxicity Assessment

Detailed methodologies are crucial for the reproducibility and validity of genotoxicity studies. Below are generalized protocols for the in vitro micronucleus, chromosomal aberration, and comet assays, based on OECD guidelines. These should be adapted and optimized for the specific cell lines and test substance ("this compound") being investigated.

In Vitro Micronucleus Assay

This assay detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis, forming micronuclei.

Objective: To determine the potential of a test substance to induce chromosomal damage (clastogenicity) or mis-segregation (aneugenicity).

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

  • Culture medium, fetal bovine serum (FBS), and antibiotics

  • Test substance (Paclitaxel and "this compound") and vehicle control (e.g., DMSO)

  • Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity)

  • Cytochalasin B (for cytokinesis block)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides and coverslips

  • Microscope with appropriate filters

Procedure:

  • Cell Culture: Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a suitable density. After 24 hours, treat with various concentrations of "this compound" and Paclitaxel, as well as negative and positive controls.

  • Incubation: Incubate for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend cells in a pre-warmed hypotonic solution to swell the cells.

  • Fixation: Fix the cells with a freshly prepared cold fixative. Repeat the fixation step three times.

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow to air dry.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

In Vitro Chromosomal Aberration Assay

This assay identifies structural changes in chromosomes of treated cells.

Objective: To determine the potential of a test substance to induce structural chromosomal aberrations.

Materials:

  • Mammalian cell line (e.g., CHO, human peripheral blood lymphocytes)

  • Culture medium, FBS, and antibiotics

  • Test substance (Paclitaxel and "this compound") and vehicle control

  • Positive controls (e.g., Mitomycin C)

  • Metaphase arresting agent (e.g., Colcemid)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

  • Microscope slides and coverslips

  • Microscope with oil immersion objective

Procedure:

  • Cell Culture: Initiate cell cultures and grow until sufficient cells are available for the experiment.

  • Treatment: Treat the cell cultures with various concentrations of "this compound" and Paclitaxel, along with controls.

  • Incubation: Incubate the treated cultures for an appropriate period.

  • Metaphase Arrest: Add a metaphase arresting agent to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting: Collect the cells.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution.

  • Fixation: Fix the cells with a fixative solution.

  • Slide Preparation: Prepare chromosome spreads on microscope slides.

  • Staining: Stain the slides with Giemsa stain.

  • Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

In Vitro Comet Assay (Alkaline)

Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks.

Objective: To determine the potential of a test substance to induce DNA single and double-strand breaks.

Materials:

  • Mammalian cell line

  • Culture medium, FBS, and antibiotics

  • Test substance (Paclitaxel and "this compound") and vehicle control

  • Positive control (e.g., H2O2)

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl)

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with various concentrations of "this compound" and Paclitaxel.

  • Slide Preparation: Coat microscope slides with NMPA. Mix a small aliquot of treated cells with LMPA and layer onto the NMPA-coated slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing fragments and relaxed loops) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization: Neutralize the slides with a neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software.

Visualizing Experimental and Biological Pathways

Diagrams are essential for understanding complex workflows and signaling cascades. The following are Graphviz representations of a typical genotoxicity experimental workflow and the signaling pathway of Paclitaxel-induced apoptosis.

Genotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay-Specific Procedures cluster_analysis Analysis prep_cells Prepare Mammalian Cell Cultures treatment Expose Cells to Test Compounds prep_cells->treatment prep_compounds Prepare Test Compounds (Paclitaxel vs. 'this compound') and Controls prep_compounds->treatment incubation Incubate for Defined Period treatment->incubation micronucleus Micronucleus Assay: Cytokinesis Block, Harvesting, Staining incubation->micronucleus chrom_aberration Chromosomal Aberration: Metaphase Arrest, Harvesting, Spreading incubation->chrom_aberration comet Comet Assay: Lysis, Electrophoresis, Staining incubation->comet scoring Microscopic Scoring or Image Analysis micronucleus->scoring chrom_aberration->scoring comet->scoring data_analysis Statistical Analysis and Data Interpretation scoring->data_analysis

Caption: A generalized workflow for in vitro genotoxicity testing.

Paclitaxel_Apoptosis_Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest jnk_pathway JNK Pathway Activation mitotic_arrest->jnk_pathway Stress Signal bcl2 Bcl-2 Phosphorylation (Inactivation) jnk_pathway->bcl2 bax Bax Activation bcl2->bax Inhibits mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

The comprehensive assessment of genotoxicity is a cornerstone of preclinical drug development. This guide provides the necessary framework for a comparative evaluation of a novel Paclitaxel analog, "this compound," against its parent compound. By utilizing the established genotoxicity data for Paclitaxel as a benchmark and adhering to standardized experimental protocols, researchers can generate robust and reliable data to inform the safety profile of new therapeutic candidates. The provided visualizations of the experimental workflow and the apoptotic signaling pathway serve as valuable tools for experimental design and data interpretation in this critical area of research.

References

A Comparative Analysis of Paclitaxel and Nanoparticle Albumin-Bound Paclitaxel (nab-Paclitaxel)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Paclitaxel C" is not a standard scientific designation. This guide interprets "this compound" as a proxy for a clinically significant, modified formulation of paclitaxel (B517696). For the purpose of this comparison, we will use data pertaining to nanoparticle albumin-bound paclitaxel (nab-paclitaxel) , a widely studied and utilized formulation, to represent "this compound." This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available experimental data.

Paclitaxel is a potent anti-cancer agent that has been a cornerstone of chemotherapy for decades. Its primary mechanism of action involves the stabilization of microtubules, which are critical for cell division.[1][2][3] By binding to the β-tubulin subunit, paclitaxel promotes the assembly of tubulin into hyper-stable microtubules and inhibits their disassembly.[1][4] This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[2][4]

Conventional paclitaxel formulations require solvents like Cremophor EL to overcome poor water solubility, which can cause hypersensitivity reactions and other toxicities. Nanoparticle albumin-bound paclitaxel (nab-paclitaxel) was developed to improve upon the original formulation by eliminating the need for these solvents, potentially enhancing efficacy and improving the safety profile.[5][6] This guide provides a statistical analysis of the differential effects of standard paclitaxel and nab-paclitaxel, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the cytotoxic, efficacy, and toxicity profiles of paclitaxel and nab-paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines

The IC50 value represents the concentration of a drug required to inhibit the growth of 50% of a cell population. Lower values indicate higher potency.

Cell LinePaclitaxel (solvent-based) IC50 Rangenab-Paclitaxel IC50 RangeData Source
AsPC-15 - 34 nM (as Docetaxel)243 nM - 4.9 µM[7][8][9][10][11]
BxPC-35 - 34 nM (as Docetaxel)243 nM - 4.9 µM[7][8][9][10][11]
MIA PaCa-25 - 34 nM (as Docetaxel)243 nM - 4.9 µM[7][8][9][10][11]
Panc-15 - 34 nM (as Docetaxel)243 nM - 4.9 µM[7][8][9][10][11]

Note: The source data compared nab-paclitaxel with docetaxel (B913), another taxane, in pancreatic cancer cells. The IC50 values for docetaxel are provided as a reference for a solvent-based taxane.

Table 2: Clinical Efficacy in Metastatic Breast Cancer

This table presents a summary of efficacy outcomes from clinical trials comparing nab-paclitaxel with solvent-based paclitaxel.

Efficacy Outcomenab-PaclitaxelPaclitaxel (solvent-based)Key FindingsData Source
Overall Response Rate (ORR) 22% - 33%11.1% - 25%Some studies show a significantly higher ORR for nab-paclitaxel.[6] However, in platinum-refractory metastatic urothelial cancer, the ORR was similar between the two formulations (22% vs 25%).[12][6][12]
Progression-Free Survival (PFS) 3.4 months3.0 monthsIn a study on metastatic urothelial cancer, there was no significant difference in median PFS between the two groups.[12][12]
Overall Survival (OS) 7.5 months8.8 monthsNo significant difference in median OS was observed in the metastatic urothelial cancer trial.[12][12]
Pathological Complete Response (pCR) 28.0%16.3%A meta-analysis suggested that nab-paclitaxel treatment resulted in a significantly higher pCR rate.[6][6]
Table 3: Comparative Toxicity Profile

This table outlines the incidence of common adverse events (Grade ≥3) associated with each formulation.

Adverse Eventnab-Paclitaxel IncidencePaclitaxel (solvent-based) IncidenceKey FindingsData Source
Neutropenia No significant differenceNo significant differenceStudies have reported no statistically significant difference in the incidence of neutropenia between the two groups.[5][5]
Anemia Increased riskLower riskA retrospective study found a statistically significant higher incidence of anemia with nab-paclitaxel.[5][13][5][13]
Peripheral Sensory Neuropathy 11% - Increased risk5% - Lower riskThe incidence of peripheral sensory neuropathy is often reported to be higher with nab-paclitaxel.[6][13][14][6][13][14]
Fatigue 7%3%A meta-analysis indicated a higher incidence of fatigue with nab-paclitaxel.[14][14]
Nausea/Vomiting 3%1%A higher incidence of nausea or vomiting was associated with nab-paclitaxel in a meta-analysis.[14][14]
Anaphylaxis/Hypersensitivity Lower riskSignificantly higher incidenceThe solvent-based paclitaxel group had a significantly greater incidence of anaphylaxis.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the differential effects of chemotherapeutic agents.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to form insoluble purple formazan (B1609692) crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[17]

    • Drug Treatment: Treat cells with various concentrations of Paclitaxel and nab-Paclitaxel for a specified duration (e.g., 72 hours).[17]

    • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate at 37°C for 3-4 hours.[15][18]

    • Solubilization: After incubation, add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][17][18]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

    • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[19]

  • Procedure:

    • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating with Paclitaxel or nab-Paclitaxel.[19]

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[21]

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

    • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[20]

    • Data Interpretation:

      • Annexin V- / PI- : Live, healthy cells.

      • Annexin V+ / PI- : Early apoptotic cells.

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a fluorescent dye that intercalates stoichiometrically with double-stranded DNA.[22] The fluorescence intensity emitted is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

  • Procedure:

    • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

    • Fixation: Wash cells with PBS, then resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells.[22] Incubate on ice for at least 30 minutes.[22]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

    • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[22][23]

    • PI Staining: Add PI staining solution to the cells and incubate at room temperature for 5-10 minutes in the dark.[22]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events.[22] The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1, S, and G2/M populations.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_drug Drug Action cluster_cellular Cellular Target cluster_effect Cellular Effects cluster_outcome Cellular Outcome Paclitaxel Paclitaxel Microtubules β-tubulin on Microtubules Paclitaxel->Microtubules Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Spindle Defective Mitotic Spindle Stabilization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

G cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Drug Treatment (Paclitaxel vs. nab-Paclitaxel) Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI Assay) Treatment->Apoptosis CellCycle 3c. Cell Cycle (PI Staining Assay) Treatment->CellCycle Reader 4a. Plate Reader (Absorbance for IC50) Viability->Reader Flow 4b. Flow Cytometry (% Apoptotic, % Cell Cycle) Apoptosis->Flow CellCycle->Flow Stats 5. Statistical Comparison & Interpretation Reader->Stats Flow->Stats

Caption: Workflow for comparing drug effects.

References

A Comparative Analysis of Paclitaxel C and Other Paclitaxel Impurities for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the origins, physicochemical properties, and biological activities of common paclitaxel (B517696) impurities, providing essential data for researchers, scientists, and professionals in drug development.

This guide offers a comprehensive comparison of Paclitaxel C and other significant impurities associated with the widely used anticancer drug, Paclitaxel. Understanding the impurity profile of a pharmaceutical agent is critical for ensuring its safety, efficacy, and quality. This document provides a detailed overview of the chemical structures, formation pathways, and comparative biological activities of key Paclitaxel impurities, supported by experimental data and protocols.

Introduction to Paclitaxel and its Impurities

Paclitaxel is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle and subsequent apoptosis of cancer cells.[2] Paclitaxel is a complex diterpenoid natural product, and its manufacturing process, whether through isolation from natural sources, semi-synthesis, or plant cell fermentation, can lead to the formation of structurally related impurities. Additionally, degradation of the Paclitaxel molecule under various conditions can generate other impurities.

The presence of these impurities, even in small amounts, can potentially impact the safety and efficacy of the drug product. Therefore, their identification, quantification, and biological characterization are of paramount importance. This guide focuses on a comparative study of this compound and other well-documented impurities such as 7-epipaclitaxel, 10-deacetylpaclitaxel, Baccatin III, and Cephalomannine.

Physicochemical Properties and Origins of Paclitaxel Impurities

The common impurities of Paclitaxel can be broadly categorized into two groups: process-related impurities that are formed during the manufacturing process, and degradation products that arise from the chemical instability of the Paclitaxel molecule.

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Origin
Paclitaxel (2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoateC47H51NO14853.91Active Pharmaceutical Ingredient
This compound N-debenzoyl-N-hexanoylpaclitaxelC46H57NO14847.94Process-related
7-epipaclitaxel (2α,4α,5β,7α,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoateC47H51NO14853.91Degradation product (epimerization)
10-deacetylpaclitaxel Paclitaxel with the acetyl group at C-10 removedC45H49NO13811.87Process-related and degradation product
Baccatin III Paclitaxel core without the C-13 side chainC31H38O11586.63Process-related (precursor)
Cephalomannine An analogue of paclitaxel with a tigloyl group instead of a benzoyl group on the C-13 side chainC45H53NO14831.90Process-related

Formation Pathways of Key Paclitaxel Impurities

The formation of Paclitaxel impurities is a critical aspect of its chemistry and is influenced by factors such as pH, temperature, and light exposure.[3][4]

G cluster_0 Manufacturing Process cluster_1 Degradation Pathways Baccatin III Baccatin III Paclitaxel_Man Paclitaxel (API) Baccatin III->Paclitaxel_Man Semi-synthesis Cephalomannine Cephalomannine Cephalomannine->Paclitaxel_Man Co-isolation This compound This compound This compound->Paclitaxel_Man Side-reaction Paclitaxel_Deg Paclitaxel 7-epipaclitaxel 7-epipaclitaxel Paclitaxel_Deg->7-epipaclitaxel Epimerization (pH > 4) 10-deacetylpaclitaxel_Deg 10-deacetylpaclitaxel Paclitaxel_Deg->10-deacetylpaclitaxel_Deg Hydrolysis 10-deacetylpaclitaxel_Deg->Baccatin III Hydrolysis

Figure 1: Origins of common Paclitaxel impurities.

Comparative Biological Activity

The biological activity of Paclitaxel impurities is a key consideration in determining their potential impact on the therapeutic effect of the drug. The following table summarizes available in vitro cytotoxicity data for Paclitaxel and its major impurities against various cancer cell lines.

CompoundCell LineCancer TypeIC50Reference
Paclitaxel VariousVarious2.5 - 7.5 nM (24h)[1][5]
7-epipaclitaxel J774.2Murine macrophage~120 nM[6]
CHOChinese hamster ovary~310 nM[6]
10-deacetylpaclitaxel --Generally less active than Paclitaxel-
Baccatin III --Significantly less active than Paclitaxel-
Cephalomannine MDA-MB-231Triple-negative breast cancerComparable to Paclitaxel[7]
This compound --No data available-

It is important to note that the cytotoxic potency of these compounds can vary significantly depending on the cell line and the experimental conditions. Studies have shown that 7-epipaclitaxel, a major degradation product, retains some biological activity, though it is generally less potent than Paclitaxel.[6] Baccatin III, the precursor to Paclitaxel, is largely inactive. Cephalomannine, a process-related impurity, exhibits cytotoxicity comparable to Paclitaxel and has been shown to act synergistically with Paclitaxel in inducing cancer cell death.[7][8] Unfortunately, there is a lack of publicly available data on the in vitro cytotoxicity of this compound.

Signaling Pathways in Paclitaxel-Induced Cell Death

Paclitaxel and its active impurities exert their cytotoxic effects by disrupting microtubule dynamics, which triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.

G Paclitaxel_Impurities Paclitaxel & Active Impurities Microtubule_Stabilization Microtubule Stabilization Paclitaxel_Impurities->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Figure 2: Simplified signaling pathway of Paclitaxel.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the comparative analysis of Paclitaxel and its impurities. Below are detailed protocols for two key in vitro assays used to assess cytotoxicity.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

G Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with Paclitaxel/Impurities Incubation_24h->Drug_Treatment Incubation_48_72h Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Figure 3: Experimental workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Drug Treatment: Treat the cells with various concentrations of Paclitaxel or its impurities and incubate for the desired exposure time (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Detailed Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.[10]

  • Drug Treatment: Treat the cells with various concentrations of Paclitaxel or its impurities for a defined period (e.g., 24 hours).[10]

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.[10]

  • Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet.[11]

  • Colony Counting: Count the number of colonies containing at least 50 cells.[11]

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

Pharmacopeial Standards and Impurity Limits

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for various impurities in Paclitaxel drug substances and products to ensure their quality and safety.

USP Limits for Paclitaxel Impurities (Test 1 - for Paclitaxel from natural sources): [12]

ImpurityLimit (%)
Baccatin III≤ 0.2
10-Deacetylpaclitaxel≤ 0.5
Cephalomanninea1+a2 ≤ 0.5
10-Deacetyl-7-epipaclitaxel≤ 0.5
7-Epicephalomannine≤ 0.3
7-Epipaclitaxel≤ 0.5
Any other single impurity≤ 0.1
Total impurities≤ 2.0

EP Limits for Specified Paclitaxel Impurities (Test A - for Paclitaxel from natural sources): [13][14]

ImpurityLimit (%)
Sum of impurities A and B (Cephalomannine and related)≤ 0.4
Impurity C (this compound)≤ 0.3
Impurity D (a Cephalomannine isomer)≤ 0.2
Sum of impurities E and O (7-epipaclitaxel and related)≤ 0.5
Impurity F (an N-acyl variant)≤ 0.1
Sum of impurities P and Q (other related substances)≤ 0.2
Impurity R (a related substance)≤ 0.5

These limits are subject to change and the respective current pharmacopeial monographs should always be consulted for the most up-to-date information.

Conclusion

This comparative guide provides a comprehensive overview of this compound and other significant impurities of Paclitaxel. The provided data highlights that while some impurities, such as Baccatin III, are biologically inactive, others like 7-epipaclitaxel retain some cytotoxic activity, and Cephalomannine is comparable in potency to Paclitaxel. The synergistic effect observed between Paclitaxel and Cephalomannine suggests that the presence of this impurity may not necessarily be detrimental and could even contribute to the overall therapeutic effect. A notable gap in the current literature is the lack of in vitro cytotoxicity data for this compound, which warrants further investigation. The detailed experimental protocols and pharmacopeial standards presented herein serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Paclitaxel-based therapeutics. A thorough understanding and control of the impurity profile are essential for ensuring the consistent quality, safety, and efficacy of this critical anticancer agent.

References

Confirming the Identity of Paclitaxel C: A Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and quality control, the unambiguous identification of an active pharmaceutical ingredient (API) and its related compounds is paramount. This guide provides a comprehensive comparison of orthogonal analytical techniques for confirming the identity of Paclitaxel C, a key analogue of the widely recognized chemotherapy agent, Paclitaxel. By employing multiple, independent methods, researchers can build a robust and reliable data package for structural confirmation.

This compound, also known as Taxuyunnanine A, shares the same baccatin (B15129273) III core as Paclitaxel but differs in the acyl group on the C-13 side chain; this compound possesses a hexanoyl group where Paclitaxel has a benzoyl group.[1] This structural similarity necessitates the use of high-resolution and complementary analytical methods to definitively distinguish between these and other related taxanes.

Comparative Analysis of Orthogonal Techniques

The following tables summarize the expected performance and key parameters of four critical analytical techniques for the characterization of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterPaclitaxelThis compoundReference(s)
Typical Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile (B52724):Water or Acetonitrile:Buffer (e.g., KH2PO4)Acetonitrile:Water or Acetonitrile:Buffer[2]
Detection Wavelength ~227-230 nm~227-230 nm[2]
Purity (typical) >99.0%≥95% - ≥98%[3][4]

Table 2: Mass Spectrometry (MS) Data

ParameterPaclitaxelThis compoundReference(s)
Ionization Technique Electrospray Ionization (ESI)Electrospray Ionization (ESI)[5][6]
Molecular Formula C47H51NO14C46H57NO14[4][7]
Molecular Weight 853.91 g/mol 847.94 g/mol [4][7]
Expected [M+H]+ ion (m/z) 854.3848.4[1][8]
Expected [M+Na]+ ion (m/z) 876.3Not explicitly found, but expected ~870.4[8]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)

NucleusPaclitaxel (in CDCl3)This compound (Expected Differences)Reference(s)
¹H NMR Signals corresponding to the benzoyl group protonsAbsence of benzoyl proton signals; presence of signals for the aliphatic hexanoyl chain[9][10]
¹³C NMR Signals for the benzoyl group carbonsAbsence of benzoyl carbon signals; presence of signals for the hexanoyl chain carbons[9][10]

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Functional GroupPaclitaxel (cm⁻¹)This compound (Expected Similarities)Reference(s)
N-H Stretching ~3300-3480Similar[11][12]
C=O Stretching (Ester/Amide) ~1647-1734Similar[11][12]
Aromatic C-H/C=C Stretching PresentReduced or absent due to lack of benzoyl group[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and purity assessment of this compound.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The composition can be adjusted to optimize separation.[13]

  • Flow Rate: 1.0-1.5 mL/min.[14]

  • Column Temperature: 30 °C.

  • Detection: UV at 227 nm.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the this compound standard and sample in a suitable solvent, such as the mobile phase or a mixture of water, methanol, and acetonitrile.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the identification and quantification of this compound.

  • LC System: An ultra-performance liquid chromatography (UPLC) or HPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[15]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Mass Spectrometer: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][15]

  • Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (e.g., m/z 848.4 for [M+H]+ of this compound) to a characteristic product ion.[5]

  • Sample Preparation: For complex matrices like plasma, a liquid-liquid extraction or solid-phase extraction is typically required.[5][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of molecules.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[9] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.[9]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the analysis can be performed directly on a solid sample using an attenuated total reflectance (ATR) accessory.[11]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[11]

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Visualizing the Workflow and Data Integration

The following diagrams illustrate the logical flow of using orthogonal techniques for identity confirmation and how the data from these different methods are integrated.

Orthogonal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Separation & Quantification) cluster_2 Structural Elucidation cluster_3 Identity Confirmation Paclitaxel_C_Sample This compound Sample HPLC HPLC-UV Paclitaxel_C_Sample->HPLC Purity & Rt LC_MS LC-MS/MS Paclitaxel_C_Sample->LC_MS Molecular Weight NMR NMR Spectroscopy Paclitaxel_C_Sample->NMR Connectivity FTIR FTIR Spectroscopy Paclitaxel_C_Sample->FTIR Functional Groups Confirmation Confirmed Identity of this compound HPLC->Confirmation LC_MS->Confirmation NMR->Confirmation FTIR->Confirmation

Orthogonal analysis workflow for this compound.

Data_Integration cluster_Data Analytical Data cluster_Conclusion Conclusion HPLC_Data HPLC Retention Time Purity (% area) Identity Confirmed Structure of this compound HPLC_Data->Identity:f0 MS_Data Mass Spec Molecular Weight Fragmentation Pattern MS_Data->Identity:f0 NMR_Data NMR ¹H & ¹³C Chemical Shifts Structural Connectivity NMR_Data->Identity:f0 FTIR_Data FTIR Functional Group Vibrations FTIR_Data->Identity:f0

Integration of data from orthogonal techniques.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like Paclitaxel are paramount to ensuring laboratory safety and environmental protection. Adherence to strict disposal protocols minimizes the risk of exposure and contamination. This guide provides essential, step-by-step logistical and safety information for the effective management of Paclitaxel waste.

All materials that have come into contact with Paclitaxel are classified as cytotoxic waste and must be disposed of in accordance with institutional, local, state, and federal regulations.[1][2] The cornerstone of Paclitaxel disposal is the stringent segregation of waste streams.[2]

Waste Categorization and Disposal Plan

Proper segregation of Paclitaxel waste is the critical first step in its safe disposal.[1] Waste is primarily categorized into two streams: trace waste and bulk waste. The mandated final disposal method for all Paclitaxel waste is high-temperature incineration.[1][3]

Waste CategoryDescriptionDisposal ContainerStorage
Trace Waste Materials containing less than 3% of the original drug by weight. This includes empty vials, ampules, IV bags, used syringes (if less than 3% of the drug remains), uncontaminated PPE, and lab supplies.[1]Yellow, leak-proof containers labeled "TRACE CHEMO WASTE" or "CYTOTOXIC WASTE".[1] Sharps must be placed in a yellow, puncture-resistant sharps container.[1]Sealed yellow containers should be stored in a designated secure area away from general laboratory traffic until collection by a licensed medical waste transporter.[1]
Bulk Waste Materials containing more than 3% of the original drug by weight. This includes partially full or unused vials, IV bags, syringes, and materials used to clean up spills.[1]Black, leak-proof, and sealed containers clearly labeled "HAZARDOUS DRUG WASTE" or "CYTOTOXIC WASTE".[1][3]Sealed black containers must be stored in a designated hazardous waste accumulation area that is secure and has secondary containment.[1]

Experimental Protocols: Decontamination and Spill Management

Decontamination of Work Surfaces:

  • Preparation: Before any decontamination, don the appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.[1]

  • Initial Cleaning: After handling Paclitaxel, decontaminate all work surfaces with an appropriate cleaning agent.[2]

  • Deactivating Agent: For thorough decontamination, wipe the surface with a deactivating agent such as Virusolve, allowing for a contact time of at least 15 minutes.[4]

  • Rinsing: Following the deactivating agent, clean the area with a detergent solution followed by clean water to remove any residual deactivating agent.[2][4]

  • Disposal of Cleaning Materials: All absorbent pads and wipes used in the decontamination process must be disposed of as bulk cytotoxic waste in a black container.[1]

Spill Management Protocol:

  • Isolate the Area: Immediately isolate the spill area to prevent the spread of contamination.[5]

  • Don PPE: Ensure all personnel involved in the cleanup are wearing the required PPE.[1]

  • Contain and Absorb:

    • Liquid Spills: Cover the spill with absorbent pads or other inert material.[3]

    • Solid Spills (Powder): Gently cover the spill with wetted absorbent pads to avoid the generation of dust and aerosols.[2][3]

  • Cleanup: Carefully collect all contaminated materials.

  • Decontamination: Decontaminate the spill area using a deactivating agent like a 10% sodium carbonate solution for 30 minutes or a solution of 30% KOH in 70% methanol (B129727) for 5 minutes (exercise caution as methanolic KOH is flammable and corrosive). Follow this with a wash of detergent and water.

  • Disposal: All materials used for the cleanup, including absorbent pads and wipes, must be disposed of as hazardous drug waste in a black bulk waste container.[3]

  • Final Steps: After removing PPE, wash hands thoroughly with soap and water.[1]

Paclitaxel Disposal Workflow

cluster_0 Paclitaxel Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Storage and Disposal A Handling of Paclitaxel C < 3% Residual Paclitaxel? A->C B Spill or Contamination Event B->C D Trace Waste C->D Yes E Bulk Waste C->E No F Place in Yellow Labeled Container D->F G Place in Black Labeled Container E->G H Secure Storage Area F->H I Hazardous Waste Accumulation Area G->I J Collection by Licensed Transporter H->J I->J K High-Temperature Incineration J->K

Caption: Logical workflow for the safe disposal of Paclitaxel waste.

References

Essential Safety and Operational Guide for Handling Paclitaxel C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent cytotoxic compounds like Paclitaxel C are of paramount importance. Adherence to established safety protocols is critical to minimize exposure risks, ensure personal safety, and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Hazard Identification

This compound is a potent cytotoxic agent and is classified as a hazardous substance.[1] Exposure can lead to serious health effects, including skin and eye irritation, respiratory issues, and potential reproductive harm.[1] It is suspected of causing genetic defects and may damage fertility or an unborn child.[1] Therefore, all materials contaminated with this compound are classified as cytotoxic waste and must be managed according to institutional and regulatory guidelines.[2]

Operational Plan: Safe Handling Protocols

All handling of this compound, particularly in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the generation and spread of aerosols.[1] A designated area should be established for all work with this compound to prevent cross-contamination.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, ensure the designated area is clean and equipped with all necessary supplies, including absorbent pads, designated waste containers, and a spill kit.[2]

  • Donning PPE: Correctly don all required Personal Protective Equipment (PPE) before entering the designated handling area. The recommended sequence is gown, inner gloves, respirator, safety goggles, and outer gloves over the gown's cuffs.

  • Work Surface: Conduct all manipulations on a disposable, absorbent pad to contain any potential spills.

  • Aerosol Prevention: Handle the compound gently to avoid the creation of dust or aerosols.

  • Labeling: All containers holding this compound must be clearly labeled with the compound's name, concentration, and appropriate hazard warnings.

  • Decontamination: After handling is complete, decontaminate all work surfaces.[1]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically by removing the outer gloves first, followed by the gown and other equipment, with the inner gloves being removed last.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first and most critical line of defense to prevent direct contact with this compound. All PPE used when handling this compound should be considered contaminated and disposed of as cytotoxic waste.[2]

Body Part Required PPE Specifications
Hands Double Nitrile GlovesChemotherapy-rated, powder-free. The outer glove should be changed immediately if contaminated.
Body Disposable GownLint-free, low-permeability fabric with a solid front, back closure, and long sleeves. Cuffs should be tucked under the outer glove.
Eyes Safety GogglesChemical splash goggles with side shields are required to protect against splashes and aerosols. A face shield should also be worn.[2]
Respiratory N95 Respirator or HigherMandatory when handling the powder form of the compound or when there is a risk of aerosolization.
Emergency Exposure Procedures

In the event of accidental exposure, immediate action is crucial:

  • Skin Contact: Immediately remove any contaminated clothing and thoroughly wash the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Flush the eyes with a copious amount of water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to an area with fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management

In case of a spill, the area should be evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with wetted absorbent pads to avoid raising dust.[2]

  • Decontamination: Clean the spill area with a decontamination solution (see table below), followed by a thorough wash with soap and water.[1]

  • Disposal: All cleanup materials must be disposed of as bulk cytotoxic waste in a designated, labeled container.[2]

Decontamination Solutions

For effective decontamination of surfaces or non-porous materials that have come into contact with this compound, the following solutions can be utilized:

Decontamination Agent Concentration Application Time Notes
Sodium Hypochlorite Solution 0.5% w/v---Prepare fresh. Can be corrosive.[1][2]
Sodium Carbonate Solution 1% for trace amounts, 10% for larger quantities30 minutes
Methanolic Potassium Hydroxide 30% KOH in 70% Methanol5 minutesCaution: Flammable and corrosive.

Visual Workflow Guides

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Paclitaxel_Handling_Workflow prep Preparation (Clean Area, Gather Supplies) don_ppe Don PPE (Gown, Double Gloves, Goggles, Respirator) prep->don_ppe Step 1 handle Handle this compound (in BSC/Fume Hood on Absorbent Pad) don_ppe->handle Step 2 decon Decontaminate Work Area handle->decon Step 3 doff_ppe Doff PPE (Dispose as Cytotoxic Waste) decon->doff_ppe Step 4 wash Wash Hands Thoroughly doff_ppe->wash Step 5

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is the strict segregation of cytotoxic waste from other laboratory waste streams. The final disposal method for all this compound waste is high-temperature incineration.[2]

Waste Segregation:

  • Trace Waste: Consists of materials that are "RCRA empty," containing less than 3% of the original drug by weight.[2] This includes empty vials, used PPE that is not visibly contaminated, and contaminated lab supplies like wipes and pads.[2]

    • Disposal: Place in designated yellow, leak-proof containers labeled "TRACE CHEMO WASTE" or "CYTOTOXIC WASTE".[2] Contaminated sharps must go into a yellow, puncture-resistant sharps container.[2]

  • Bulk Waste: Includes any material that does not meet the "RCRA empty" criteria, such as partially full vials, visibly contaminated PPE, and materials used to clean up spills.[2]

    • Disposal: Place in designated black, leak-proof containers labeled "BULK CHEMO WASTE" or "HAZARDOUS DRUG WASTE".[2]

Paclitaxel_Disposal_Plan start This compound Waste Generated segregate Segregate Waste at Point of Generation start->segregate trace Trace Waste (<3% by weight) (e.g., empty vials, used PPE) segregate->trace Is it 'RCRA Empty'? YES bulk Bulk Waste (>3% by weight) (e.g., partially full vials, spill cleanup) segregate->bulk Is it 'RCRA Empty'? NO yellow_container Place in Yellow 'TRACE CHEMO WASTE' Container trace->yellow_container black_container Place in Black 'BULK CHEMO WASTE' Container bulk->black_container storage Store Sealed Containers in Secure Designated Area yellow_container->storage black_container->storage transport Collection by Licensed Medical Waste Transporter storage->transport incineration Final Disposal: High-Temperature Incineration transport->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.